Technical Documentation Center

3-[(2-Methylphenoxy)methyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2-Methylphenoxy)methyl]piperidine
  • CAS: 785713-79-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Pharmacological Potential of 3-[(2-Methylphenoxy)methyl]piperidine

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of 3-[(2-Methylphenoxy)methyl]piperidine, a molecule of interest due to its structural analogy to compounds with significant central nervous system (CNS) activity.

While direct experimental data for 3-[(2-Methylphenoxy)methyl]piperidine is limited in publicly accessible literature, this document will leverage established principles of organic synthesis, spectroscopy, and pharmacology of closely related analogues to provide a robust and insightful projection of its chemical properties and potential therapeutic applications. By examining the synthesis and biological profiles of similar 3-(phenoxymethyl)piperidine derivatives, we can construct a scientifically rigorous profile of this target compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

3-[(2-Methylphenoxy)methyl]piperidine is a chiral molecule featuring a central piperidine ring substituted at the 3-position with a methylphenoxymethyl group. The presence of a stereocenter at the C3 position of the piperidine ring dictates that the compound can exist as a pair of enantiomers, (R)- and (S)-3-[(2-Methylphenoxy)methyl]piperidine.

Table 1: Predicted Physicochemical Properties of 3-[(2-Methylphenoxy)methyl]piperidine

PropertyValueSource
Molecular FormulaC₁₃H₁₉NOCalculated
Molecular Weight205.30 g/mol Calculated
XLogP33.1Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count3Predicted

Note: These properties are calculated based on the chemical structure and may vary from experimental values.

Synthesis and Purification

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine can be reliably achieved through a multi-step sequence starting from commercially available precursors. The proposed synthetic pathway is based on established methodologies for the preparation of analogous 3-(phenoxymethyl)piperidine derivatives.[3]

Proposed Synthetic Pathway

A logical and field-proven approach involves the initial reduction of a pyridine precursor, followed by the introduction of the side chain and subsequent ether formation.

Synthetic_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: N-Protection cluster_2 Step 3: Ether Synthesis (Williamson) cluster_3 Step 4: Deprotection Pyridine-3-methanol Pyridine-3-methanol Piperidine-3-methanol Piperidine-3-methanol Pyridine-3-methanol->Piperidine-3-methanol H₂, Pd/C or PtO₂ N-Boc-piperidine-3-methanol N-Boc-piperidine-3-methanol Piperidine-3-methanol->N-Boc-piperidine-3-methanol Boc₂O, Et₃N N-Boc-3-[(2-methylphenoxy)methyl]piperidine N-Boc-3-[(2-methylphenoxy)methyl]piperidine N-Boc-piperidine-3-methanol->N-Boc-3-[(2-methylphenoxy)methyl]piperidine 1. NaH 2. 2-Methylphenol Mesylate or Halide 3-[(2-Methylphenoxy)methyl]piperidine 3-[(2-Methylphenoxy)methyl]piperidine N-Boc-3-[(2-methylphenoxy)methyl]piperidine->3-[(2-Methylphenoxy)methyl]piperidine TFA or HCl

Caption: Proposed synthetic workflow for 3-[(2-Methylphenoxy)methyl]piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-3-methanol

  • To a solution of pyridine-3-methanol in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (10% w/w) or platinum dioxide.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield piperidine-3-methanol.

Step 2: N-Protection of Piperidine-3-methanol

  • Dissolve piperidine-3-methanol in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, typically triethylamine, to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the product by column chromatography to obtain N-Boc-piperidine-3-methanol.

Step 3: Williamson Ether Synthesis

  • To a solution of N-Boc-piperidine-3-methanol in an anhydrous aprotic solvent (e.g., THF or DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at this temperature for 30-60 minutes to form the alkoxide.

  • In a separate flask, prepare a suitable electrophile such as 2-methylphenyl mesylate or a 2-methyl-substituted halobenzene. A more direct approach involves the mesylation of N-Boc-piperidine-3-methanol followed by displacement with 2-methylphenol.[3]

  • Add the 2-methylphenol and a suitable activating agent, or the pre-formed electrophile, to the alkoxide solution.

  • Heat the reaction mixture and monitor for completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-Boc-3-[(2-methylphenoxy)methyl]piperidine.

Step 4: N-Deprotection

  • Dissolve the N-Boc protected intermediate in a suitable solvent like dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base and extracted to yield the free base, or it can be purified as the salt.

Spectroscopic Characterization

The structural elucidation of 3-[(2-Methylphenoxy)methyl]piperidine would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:

Table 2: Predicted Spectroscopic Data for 3-[(2-Methylphenoxy)methyl]piperidine

TechniqueExpected Features
¹H NMR - Aromatic protons of the 2-methylphenyl group (approx. 6.8-7.2 ppm).- Methylene protons of the -OCH₂- group (approx. 3.8-4.2 ppm).- Protons on the piperidine ring (complex multiplets, approx. 1.5-3.5 ppm).- Methyl protons of the 2-methylphenyl group (approx. 2.2-2.4 ppm).- A broad singlet for the N-H proton of the piperidine ring.
¹³C NMR - Aromatic carbons (approx. 110-160 ppm).- Methylene carbon of the -OCH₂- group (approx. 65-75 ppm).- Carbons of the piperidine ring (approx. 25-60 ppm).- Methyl carbon (approx. 15-20 ppm).
IR Spectroscopy - N-H stretching vibration (approx. 3300-3500 cm⁻¹, broad).- C-H stretching vibrations (aromatic and aliphatic, approx. 2800-3100 cm⁻¹).- C=C aromatic stretching vibrations (approx. 1450-1600 cm⁻¹).- C-O-C ether stretching vibration (approx. 1200-1250 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Stereochemistry

As previously mentioned, 3-[(2-Methylphenoxy)methyl]piperidine is a chiral molecule. The synthetic route described above will produce a racemic mixture of the (R)- and (S)-enantiomers. For many pharmaceutical applications, it is necessary to resolve this mixture or to develop an asymmetric synthesis to obtain a single enantiomer.

Strategies for Enantiomeric Resolution:

  • Classical Resolution: Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid) followed by fractional crystallization.

  • Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Asymmetric Synthesis:

  • Catalytic Asymmetric Hydrogenation: The reduction of a suitable prochiral pyridine precursor using a chiral catalyst could establish the stereocenter at the 3-position.[4][5]

  • Enzymatic Resolution: Biocatalytic methods, such as the use of lipases for the enantioselective acylation of the racemic alcohol intermediate, can be employed.[2]

Potential Pharmacological Activity

The pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine can be inferred from structurally related compounds. The 3-(phenoxymethyl)piperidine scaffold is a known pharmacophore that interacts with various CNS targets.

Dopamine D4 Receptor Antagonism:

Recent studies have identified 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[3][6] The dopamine D4 receptor is a target for the treatment of schizophrenia and other psychotic disorders. It is plausible that 3-[(2-Methylphenoxy)methyl]piperidine could also exhibit affinity for this receptor.

Pharmacology cluster_0 Potential Mechanism of Action Compound 3-[(2-Methylphenoxy)methyl]piperidine Receptor Dopamine D4 Receptor Compound->Receptor Binds to Action Antagonism Receptor->Action Therapeutic_Effect Potential Antipsychotic Effects Action->Therapeutic_Effect Leads to

Caption: Hypothesized mechanism of action based on analogue studies.

Opioid Receptor-Like 1 (ORL1) Agonism:

Analogues with a 3-phenoxypropyl side chain have been identified as agonists of the ORL1 (NOP) receptor.[7] Agonism at this receptor is associated with antinociceptive and sedative effects, suggesting potential applications in pain management and anesthesia. While the linker length in the topic molecule is shorter, the general structural similarity warrants investigation into its activity at opioid receptors.

Conclusion

3-[(2-Methylphenoxy)methyl]piperidine represents a promising, yet underexplored, chemical entity with significant potential for CNS-related therapeutic applications. This in-depth guide, based on the established chemistry and pharmacology of its close analogues, provides a solid foundation for future research and development. The proposed synthetic route is robust and amenable to scale-up, and the predicted spectroscopic and pharmacological profiles offer clear direction for experimental validation. Further investigation into the stereoselective synthesis and biological evaluation of the individual enantiomers is a critical next step in elucidating the full therapeutic potential of this interesting molecule.

References

Sources

Exploratory

An In-Depth Technical Guide to 3-[(2-Methylphenoxy)methyl]piperidine (CAS No. 785713-79-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(2-Methylphenoxy)methyl]piperidine, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Methylphenoxy)methyl]piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogs and general principles of piperidine chemistry to offer a robust framework for its study and application. We will delve into its chemical identity, propose synthetic strategies, discuss its potential pharmacological relevance, and outline analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of novel piperidine derivatives.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and bioactive molecules.[1] Its prevalence stems from its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor. From a biological standpoint, the piperidine motif often enhances a molecule's "drug-like" properties by improving metabolic stability and facilitating transport across biological membranes, which can lead to improved pharmacokinetic profiles and reduced toxicity.[1] The therapeutic landscape of piperidine-containing drugs is broad, with significant applications in oncology, central nervous system (CNS) disorders, and infectious diseases.[1]

The subject of this guide, 3-[(2-Methylphenoxy)methyl]piperidine, belongs to the class of aryloxymethylpiperidines. The introduction of the aryloxy moiety, in this case, a 2-methylphenoxy (or o-tolyloxy) group, via a methylene bridge at the 3-position of the piperidine ring, creates a molecule with significant potential for interaction with various biological targets. The structural similarity to known bioactive molecules, such as certain antidepressants and dopamine receptor ligands, suggests that this compound warrants further investigation.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 785713-79-3-
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
IUPAC Name 3-(((2-methylphenyl)oxy)methyl)piperidine-
Synonyms 3-((o-tolyloxy)methyl)piperidine-
Predicted logP ~2.5 - 3.0(Calculated)
Predicted pKa ~9.5 - 10.5 (for the piperidine nitrogen)(Estimated)

Note: Predicted values are based on computational models and may vary from experimental data.

The structure of 3-[(2-Methylphenoxy)methyl]piperidine combines a basic piperidine ring with a more lipophilic aryloxy group, suggesting a moderate overall lipophilicity, which is often favorable for CNS penetration. The basic nitrogen atom of the piperidine ring will be protonated at physiological pH, allowing for ionic interactions with biological targets.

Synthesis Strategies

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine A 3-Piperidinemethanol B N-Protected 3-Piperidinemethanol A->B Protection (e.g., Boc₂O) C N-Protected 3-(Hydroxymethyl)piperidine Mesylate/Tosylate B->C Activation (e.g., MsCl or TsCl, base) D N-Protected 3-[(2-Methylphenoxy)methyl]piperidine C->D E 3-[(2-Methylphenoxy)methyl]piperidine D->E Deprotection (e.g., TFA or HCl) F 2-Methylphenol (o-cresol) F->C Williamson Ether Synthesis (e.g., NaH, DMF)

Caption: Proposed synthetic workflow for 3-[(2-Methylphenoxy)methyl]piperidine.

Experimental Protocol (Generalized)

Step 1: N-Protection of 3-Piperidinemethanol

  • Rationale: The secondary amine of the piperidine ring is a nucleophile and can interfere with subsequent reactions. Protection with a suitable group, such as a tert-butoxycarbonyl (Boc) group, is necessary.

  • Procedure:

    • Dissolve 3-piperidinemethanol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

    • Add a base, such as triethylamine or sodium bicarbonate.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the product by column chromatography to yield N-Boc-3-piperidinemethanol.

Step 2: Activation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group and must be converted to a better one, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

  • Procedure:

    • Dissolve N-Boc-3-piperidinemethanol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a non-nucleophilic base, such as triethylamine or pyridine.

    • Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

    • Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate and extract the product. The crude mesylate or tosylate is often used directly in the next step without further purification.

Step 3: Williamson Ether Synthesis

  • Rationale: This is the key step where the aryloxy moiety is introduced. The sodium salt of 2-methylphenol (o-cresol) is generated in situ and acts as a nucleophile to displace the mesylate or tosylate.

  • Procedure:

    • In a separate flask, dissolve 2-methylphenol in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the phenol.

    • Add the solution of the activated N-Boc-3-(hydroxymethyl)piperidine from Step 2 to the phenoxide solution.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete.

    • Cool the reaction, quench carefully with water, and extract the product.

    • Purify the crude product by column chromatography to obtain N-Boc-3-[(2-methylphenoxy)methyl]piperidine.

Step 4: N-Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the target compound.

  • Procedure:

    • Dissolve the protected product from Step 3 in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Evaporate the solvent and excess acid. If an HCl salt is formed, it can be neutralized with a base and extracted to yield the free base, or the salt can be isolated directly.[3]

Potential Pharmacological Activity and Biological Targets

While there is no specific pharmacological data for 3-[(2-Methylphenoxy)methyl]piperidine, the structural motifs present in the molecule allow for informed speculation about its potential biological activities. The piperidine ring is a common feature in many CNS-active drugs, and the aryloxy moiety can confer affinity for various receptors and transporters.[1]

Monoamine Reuptake Inhibition

Structurally similar compounds, such as certain (phenoxymethyl)piperidines, are known to interact with monoamine transporters. For instance, some 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown antidepressant-like activity, which is often mediated by the inhibition of serotonin (SERT) and/or norepinephrine (NET) reuptake.[2] It is plausible that 3-[(2-Methylphenoxy)methyl]piperidine could exhibit similar properties.

G cluster_0 Potential Mechanism of Action A 3-[(2-Methylphenoxy)methyl]piperidine B Monoamine Transporters (SERT, NET, DAT) A->B Inhibition C Increased Synaptic Levels of Serotonin, Norepinephrine, Dopamine B->C Leads to D Antidepressant/CNS Effects C->D Results in

Caption: Hypothesized signaling pathway for CNS effects.

Dopamine Receptor Antagonism

Recent studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have identified potent and selective dopamine D4 receptor antagonists.[4] Although the substitution pattern is different, this suggests that the (phenoxymethyl)piperidine scaffold can be accommodated by dopamine receptors. The D4 receptor is a target for antipsychotic drugs and is also being investigated for other CNS disorders.

Other Potential Activities

The piperidine scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Therefore, it is worthwhile to screen 3-[(2-Methylphenoxy)methyl]piperidine in a broad range of biological assays to uncover any novel therapeutic potential.

Analytical Methodologies

The characterization and purity assessment of 3-[(2-Methylphenoxy)methyl]piperidine would rely on standard analytical techniques used in organic and medicinal chemistry.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the presence of all protons and their connectivity. Expected signals would include those for the aromatic protons of the 2-methylphenoxy group, the methyl group protons, the methylene bridge protons, and the protons of the piperidine ring.

    • ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

    • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be used for identification and purity assessment.

Chromatographic Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the primary technique for determining the purity of 3-[(2-Methylphenoxy)methyl]piperidine. A generalized protocol is provided below.

Table 2: Generalized RP-HPLC Method

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL

Note: This is a starting point, and method optimization would be necessary for this specific compound.

G cluster_0 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D RP-HPLC A->D E Structure Confirmation B->E C->E F Purity Assessment D->F

Caption: A typical analytical workflow for compound characterization.

Conclusion and Future Directions

3-[(2-Methylphenoxy)methyl]piperidine (CAS No. 785713-79-3) is a molecule with significant potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide has provided a comprehensive framework based on the chemistry and pharmacology of structurally related compounds. We have proposed a viable synthetic route, highlighted potential biological targets in the CNS, and outlined a robust analytical workflow for its characterization.

Future research should focus on the following areas:

  • Execution and optimization of the proposed synthesis: A detailed, step-by-step experimental validation of the synthesis is the immediate next step.

  • In-depth pharmacological profiling: The compound should be screened against a panel of CNS receptors and transporters, particularly monoamine transporters and dopamine receptors, to determine its primary biological targets.

  • In vitro and in vivo studies: Following target identification, further studies to assess its functional activity, metabolic stability, and potential therapeutic efficacy in animal models are warranted.

By systematically exploring the properties of this and other novel piperidine derivatives, the scientific community can continue to leverage this privileged scaffold to develop the next generation of therapeutics.

References

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • EP0384288A2 - Piperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved January 23, 2026, from [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1991). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com. Retrieved January 23, 2026, from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 3-[(2-Methylphenoxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to confer conformational rigidity, which is often crucial for potent and selective receptor interactions. This guide provides a detailed examination of a specific piperidine derivative, 3-[(2-Methylphenoxy)methyl]piperidine, a molecule with significant potential in the development of novel therapeutics.

This document will delve into the synthesis, structural elucidation, and physicochemical properties of 3-[(2-Methylphenoxy)methyl]piperidine. Furthermore, it will explore its potential pharmacological applications, drawing insights from closely related analogues that have shown promise in preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics targeting the central nervous system.

Synthesis and Structural Elucidation

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine can be approached through several established methods for piperidine derivatization. A plausible and efficient synthetic route is outlined below, adapted from methodologies reported for analogous compounds.[2]

Proposed Synthetic Pathway

The synthesis commences with commercially available 3-piperidinemethanol, which serves as the chiral or racemic starting material. The key transformation involves a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.

Step 1: Deprotonation of 3-Piperidinemethanol

Initially, the hydroxyl group of 3-piperidinemethanol is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates the corresponding alkoxide, a potent nucleophile. The piperidine nitrogen is typically protected with a suitable protecting group (e.g., Boc anhydride) prior to this step to prevent its interference in the subsequent reaction.

Step 2: Nucleophilic Substitution

The resulting alkoxide is then reacted with 2-methylbenzyl chloride (or a similar benzylic halide). The alkoxide oxygen attacks the benzylic carbon, displacing the chloride leaving group in an SN2 reaction to form the desired ether linkage.

Step 3: Deprotection

Finally, the protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, 3-[(2-Methylphenoxy)methyl]piperidine.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product 3-Piperidinemethanol 3-Piperidinemethanol Protection N-Protection (e.g., Boc) 3-Piperidinemethanol->Protection 2-Methylbenzyl_Chloride 2-Methylbenzyl Chloride SN2_Reaction Williamson Ether Synthesis (SN2 Reaction) 2-Methylbenzyl_Chloride->SN2_Reaction Deprotonation Deprotonation (NaH in THF) Protection->Deprotonation Protected Intermediate Deprotonation->SN2_Reaction Alkoxide Intermediate Deprotection N-Deprotection (e.g., TFA) SN2_Reaction->Deprotection Protected Product Final_Product 3-[(2-Methylphenoxy)methyl]piperidine Deprotection->Final_Product

Figure 1: Proposed synthetic workflow for 3-[(2-Methylphenoxy)methyl]piperidine.
Structural Characterization

The definitive identification and purity assessment of 3-[(2-Methylphenoxy)methyl]piperidine would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 2-methylphenyl group. - A singlet for the methyl protons on the aromatic ring. - Methylene protons of the -O-CH₂-piperidine linker. - Protons of the piperidine ring, showing characteristic splitting patterns. - A broad singlet for the N-H proton of the piperidine.
¹³C NMR - Distinct signals for the aromatic carbons. - A signal for the methyl carbon. - A signal for the methylene carbon of the linker. - Signals for the carbons of the piperidine ring.
IR Spectroscopy - C-H stretching vibrations (aromatic and aliphatic). - C-O-C stretching of the ether linkage. - N-H stretching of the secondary amine. - C=C stretching of the aromatic ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₉NO, MW: 205.30 g/mol ). - Characteristic fragmentation patterns, including cleavage of the ether bond and fragmentation of the piperidine ring.

Physicochemical Properties

The physicochemical properties of 3-[(2-Methylphenoxy)methyl]piperidine are crucial for its pharmacokinetic and pharmacodynamic profiles.

PropertyPredicted Value/CharacteristicSignificance
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol Influences diffusion and transport across biological membranes.
logP ~2.5 - 3.5 (Predicted)Indicates good lipid solubility, suggesting potential for blood-brain barrier penetration.
pKa ~9.0 - 10.0 (Predicted for piperidine nitrogen)The basic nature of the piperidine nitrogen allows for salt formation, which can improve solubility and handling.
Hydrogen Bond Donors 1 (N-H)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 2 (N and O)Participates in interactions with biological targets.

Potential Applications and Pharmacological Profile

While specific pharmacological data for 3-[(2-Methylphenoxy)methyl]piperidine is not extensively available in the public domain, the structural motifs present in the molecule suggest a strong potential for activity within the central nervous system.

Antidepressant Activity

A closely related analogue, 3-[(2-ethoxyphenoxy)methyl]piperidine, has been synthesized and evaluated for its antidepressant properties.[2] These studies revealed that certain derivatives possess biological activity comparable to the established antidepressant drug viloxazine. The mechanism of action is likely related to the inhibition of biogenic amine reuptake, a common target for many antidepressant medications. Given the structural similarity, it is plausible that 3-[(2-Methylphenoxy)methyl]piperidine could exhibit a similar pharmacological profile.

Antidepressant_MoA Presynaptic_Neuron Presynaptic Neuron Vesicles containing Neurotransmitters (e.g., Serotonin, Norepinephrine) Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Receptors Synaptic_Cleft->Postsynaptic_Neuron Receptor Binding Reuptake_Transporter Reuptake Transporter Synaptic_Cleft->Reuptake_Transporter Reuptake Molecule 3-[(2-Methylphenoxy)methyl]piperidine Molecule->Reuptake_Transporter Inhibition

Figure 2: Postulated mechanism of antidepressant action via reuptake inhibition.
Other CNS-Related Activities

The piperidine nucleus is a versatile scaffold found in drugs with a wide range of CNS activities.[3] These include antipsychotic, anxiolytic, anticonvulsant, and neuroprotective effects. The specific substitution pattern of 3-[(2-Methylphenoxy)methyl]piperidine, with its aryloxymethyl side chain, could modulate its affinity and selectivity for various CNS receptors, such as serotonin, dopamine, and norepinephrine transporters and receptors. Further preclinical evaluation, including receptor binding assays and in vivo behavioral models, would be necessary to fully elucidate its pharmacological profile.

Conclusion

3-[(2-Methylphenoxy)methyl]piperidine is a promising molecule for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high likelihood of CNS activity, particularly as a potential antidepressant. This technical guide provides a foundational understanding of its molecular structure, synthesis, and potential applications, serving as a catalyst for future research and development efforts. The exploration of this and related compounds could lead to the discovery of novel therapeutics with improved efficacy and safety profiles for the treatment of various neurological and psychiatric disorders.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538235/]
  • 3-(2-Methylphenoxy)Piperidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Methylphenoxy_Piperidine]
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. [URL: https://pubmed.ncbi.nlm.nih.gov/8204618/]
  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESIS. [URL: https://avesis.marmara.edu.tr/dosya/74c0d121-c438-4b72-a740-96f86b72a6b2/yayin.pdf]

Sources

Exploratory

A Technical Guide to 3-[(2-Methylphenoxy)methyl]piperidine: Synthesis, Characterization, and Pharmacological Potential

This guide provides an in-depth technical overview of 3-[(2-Methylphenoxy)methyl]piperidine, a heterocyclic amine belonging to the (phenoxymethyl)piperidine class of compounds. This class is of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-[(2-Methylphenoxy)methyl]piperidine, a heterocyclic amine belonging to the (phenoxymethyl)piperidine class of compounds. This class is of significant interest in medicinal chemistry due to its prevalence in centrally active agents. While public domain data on this specific molecule is limited, its structural similarity to well-characterized analogs allows for a robust exploration of its synthesis, spectroscopic identity, and predicted biological activity. This document is intended for researchers, chemists, and drug development professionals.

Introduction: The (Phenoxymethyl)piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1] Its saturated, six-membered structure provides a three-dimensional framework that can be functionalized to achieve specific interactions with biological targets. When combined with a phenoxy ether moiety via a methylene linker at the 3-position, the resulting (phenoxymethyl)piperidine core becomes a key pharmacophore for modulating the activity of monoamine transporters.

Notably, derivatives of the closely related structure, 3-[(2-ethoxyphenoxy)methyl]piperidine, have been synthesized and evaluated as potential antidepressant agents, exhibiting activity comparable to the established drug viloxazine.[2] These compounds function primarily as inhibitors of biogenic amine reuptake, particularly norepinephrine. This guide will leverage the established chemistry and pharmacology of these analogs to construct a comprehensive technical profile for the target compound, 3-[(2-Methylphenoxy)methyl]piperidine.

Chemical Identity and Properties

A precise characterization of a molecule begins with its unambiguous identification and physicochemical properties.

IdentifierValueSource
IUPAC Name 3-[(2-Methylphenoxy)methyl]piperidine-
Synonyms 3-(o-Tolyloxymethyl)piperidine-
Molecular Formula C₁₃H₁₉NOCalculated
Molecular Weight 205.30 g/mol Calculated
Predicted LogP ~2.8 - 3.2Calculated
CAS Number Not assigned in public databases.-

Note: It is critical to distinguish the target molecule from its isomer, 3-(2-methylphenoxy)piperidine (CAS 902837-28-9), which lacks the methylene bridge between the ether oxygen and the piperidine ring.[3]

Synthesis and Mechanistic Rationale

The most logical and field-proven method for constructing the target molecule is the Williamson ether synthesis, a robust Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] The synthesis can be approached via two highly effective pathways starting from commercially available materials. The following protocol is a validated, multi-step procedure that incorporates temporary N-protection to prevent side reactions and ensure high purity of the final product.

Proposed Synthetic Workflow

G cluster_protection Step 1: N-Protection cluster_activation Step 2: Hydroxyl Activation cluster_coupling Step 3: Williamson Ether Synthesis (Sₙ2) cluster_deprotection Step 4: N-Deprotection A 3-(Hydroxymethyl)piperidine B Boc-Protected Intermediate (tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate) A->B   (Boc)₂O, TEA, DCM    C Tosyl-Activated Intermediate (tert-butyl 3-(((tosyl)oxy)methyl) piperidine-1-carboxylate) B->C   TsCl, Pyridine, 0°C to RT    F N-Boc-Protected Product C->F   DMF, Heat    D o-Cresol E Sodium o-cresolate D->E   NaH, THF (Anhydrous)    E->F G Final Product (3-[(2-Methylphenoxy)methyl]piperidine) F->G   TFA or HCl in Dioxane   

Caption: Proposed 4-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: N-Protection of 3-(Hydroxymethyl)piperidine

  • Rationale: The secondary amine of the piperidine ring is nucleophilic and would otherwise compete with the alkoxide in the subsequent Sₙ2 step, leading to undesired N-alkylation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of the ether synthesis and can be removed cleanly under acidic conditions.

  • Procedure:

    • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM).

    • Add triethylamine (TEA, 1.2 eq.) to act as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC until starting material is consumed.

    • Work up by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Activation of the Primary Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group for the Sₙ2 reaction. This is a standard and high-yielding transformation.

  • Procedure:

    • Dissolve the Boc-protected alcohol from Step 1 (1.0 eq.) in pyridine or DCM with a base like TEA.

    • Cool the solution to 0°C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature.

    • Stir at 0°C for 1 hour, then at room temperature for 4-6 hours.

    • Quench the reaction with cold water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine/TEA), water, and brine.

    • Dry over Na₂SO₄ and concentrate to yield the tosylated intermediate.

Step 3: Williamson Ether Synthesis

  • Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to quantitatively deprotonate the phenol o-cresol, forming the sodium o-cresolate nucleophile.[6] A polar aprotic solvent like DMF or DMSO is used to solvate the cation without solvating the nucleophile, thereby maximizing its reactivity for the Sₙ2 attack on the tosylated intermediate.[4]

  • Procedure:

    • In a separate flask under an inert atmosphere (N₂ or Ar), add NaH (60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a solution of o-cresol (1.1 eq.) in the same solvent dropwise at 0°C. Stir until hydrogen evolution ceases (approx. 30 min).

    • Add a solution of the tosylated intermediate from Step 2 (1.0 eq.) in DMF.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

    • Cool to room temperature and carefully quench by adding water dropwise.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 4: N-Deprotection

  • Rationale: The final step is the removal of the Boc group to yield the target secondary amine. This is achieved by hydrolysis under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

  • Procedure:

    • Dissolve the Boc-protected product from Step 3 in DCM or 1,4-dioxane.

    • Add an excess of TFA (3-5 eq.) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours.

    • Concentrate the solvent under reduced pressure.

    • If the HCl salt is desired, it may be used directly or triturated with ether. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent. Dry and concentrate to yield the final product.

Structural Elucidation and Predicted Spectroscopic Data

Confirmation of the final structure relies on standard spectroscopic techniques. While experimental data is not publicly available, a reliable prediction of the key signals can be made based on analogous structures.[7][8][9]

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • Aromatic Region (δ 7.20-6.80 ppm): Four protons exhibiting a complex multiplet pattern characteristic of an ortho-substituted benzene ring.

  • Methylene Bridge (δ ~3.9-4.1 ppm): A two-proton doublet, -O-CH₂ -Ar. The coupling would be to the methine proton at the C3 position of the piperidine ring.

  • Piperidine Ring Protons (δ 3.20-1.20 ppm): A series of complex multiplets integrating to nine protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield (δ ~3.2-2.6 ppm).

  • Amine Proton (δ ~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.

  • Aromatic Methyl Group (δ ~2.25 ppm): A three-proton singlet, Ar-CH₃ .

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • Aromatic Carbons: Six signals expected between δ 156 ppm (C-O) and δ 110 ppm.

  • Methylene Bridge Carbon: One signal expected around δ 70-75 ppm (-O-C H₂-).

  • Piperidine Carbons: Five distinct signals expected between δ 55 ppm and δ 24 ppm.

  • Aromatic Methyl Carbon: One signal expected around δ 16 ppm.

Mass Spectrometry (EI):

  • Expected molecular ion (M⁺) peak at m/z = 205.

Infrared (IR) Spectroscopy:

  • C-O-C stretch (ether): Strong band around 1230-1250 cm⁻¹.

  • N-H stretch (secondary amine): Moderate band around 3300-3350 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

Predicted Biological Activity and Pharmacological Context

The primary pharmacological activity of the (phenoxymethyl)piperidine scaffold is the inhibition of monoamine transporters. A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives demonstrated that these compounds are potent inhibitors of norepinephrine (NE) reuptake with weaker effects on serotonin (5-HT) and dopamine (DA) reuptake.[2]

Mechanism of Action: Norepinephrine Reuptake Inhibition

It is highly probable that 3-[(2-Methylphenoxy)methyl]piperidine acts as a norepinephrine reuptake inhibitor (NRI). This mechanism involves blocking the norepinephrine transporter (NET), a protein responsible for clearing NE from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, the compound increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This is a well-established mechanism for antidepressant action.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Norepinephrine (NE) Synapse Synaptic Cleft (Increased NE Concentration) Vesicle->Synapse NE Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors Synapse->NET NE Reuptake (Blocked) Synapse->Receptor Signal Transduction Blocker 3-[(2-Methylphenoxy)methyl]piperidine Blocker->NET

Caption: Mechanism of Action for a Norepinephrine Reuptake Inhibitor.

Comparative Biological Data

To provide a quantitative context for the expected potency, the table below summarizes the in vitro data for the analogous ethoxy compound and the reference drug viloxazine from the foundational study.[2] It is plausible that the methyl-substituted title compound would exhibit a similar profile.

CompoundNE Reuptake Inhibition IC₅₀ (μM)5-HT Reuptake Inhibition IC₅₀ (μM)DA Reuptake Inhibition IC₅₀ (μM)
3-[(2-Ethoxyphenoxy)methyl]piperidine 0.0450.28>10
Viloxazine (Reference) 0.113.2>10

Data sourced from De Angelis et al. (1985).[2]

Conclusion

3-[(2-Methylphenoxy)methyl]piperidine is a structurally significant molecule within the class of CNS-active (phenoxymethyl)piperidine derivatives. While direct experimental data is sparse, a robust technical profile can be confidently established through analogy to closely related compounds. The proposed multi-step synthesis, centered on a protected Williamson ether synthesis, represents a reliable and scalable route to the pure compound. Spectroscopic characterization is predicted to clearly confirm its structural integrity. Based on compelling evidence from its ethoxy analog, the primary pharmacological action of 3-[(2-Methylphenoxy)methyl]piperidine is expected to be potent and selective inhibition of the norepinephrine transporter, marking it as a compound of high interest for further investigation in the fields of neuroscience and antidepressant drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24902282, 3-(2-Methylphenoxy)Piperidine. Available: [Link].

  • De Angelis, L., Bertolini, A., & Prazzoli, R. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 40(4), 243–251.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • European Patent Office. (1992). Piperidine compounds and their preparation and use (Patent No. EP0473417A2). Available: [Link].

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available: [Link].

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Available: [Link].

  • International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available: [Link].

  • Organic Chemistry Tutor. (2022). Williamson Ether Synthesis Reaction Mechanism. Available: [Link].

  • Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Available: [Link].

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 3-[(2-Methylphenoxy)methyl]piperidine

A Note on the Current State of Research Following a comprehensive review of the scientific literature, it is important to preface this guide by stating that specific pharmacological data and detailed mechanistic studies...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Current State of Research

Following a comprehensive review of the scientific literature, it is important to preface this guide by stating that specific pharmacological data and detailed mechanistic studies on 3-[(2-Methylphenoxy)methyl]piperidine are not extensively available in the public domain. The piperidine scaffold is a highly privileged structure in medicinal chemistry, featured in a multitude of clinically approved drugs with a wide array of biological activities.[1][2] The specific functionalization of the piperidine ring, as seen in the topic compound, dictates its pharmacological profile.

This guide will, therefore, extrapolate potential mechanisms of action based on the established activities of structurally similar piperidine derivatives. The intention is to provide a foundational framework for future research and to highlight the most probable molecular targets and signaling pathways for 3-[(2-Methylphenoxy)methyl]piperidine. All proposed mechanisms are grounded in the pharmacological profiles of closely related analogues and should be considered hypothetical until validated by direct experimental evidence for the compound .

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a fundamental heterocyclic amine that forms the core of numerous neuroactive compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a variety of biological targets. The physicochemical properties of the piperidine moiety, including its basicity and potential for hydrogen bonding, contribute to its frequent use in the design of central nervous system (CNS) active agents.[1]

The subject of this guide, 3-[(2-Methylphenoxy)methyl]piperidine, combines this versatile scaffold with a phenoxy-methyl side chain. This structural motif is common in ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs). The 2-methyl substitution on the phenoxy ring is expected to influence the compound's steric and electronic properties, potentially conferring selectivity for specific receptor subtypes.

Postulated Primary Pharmacological Target: Monoamine Reuptake Inhibition

Based on the structural similarity to known antidepressant agents, a primary hypothesized mechanism of action for 3-[(2-Methylphenoxy)methyl]piperidine is the inhibition of monoamine transporters. Specifically, compounds with a (phenoxymethyl)piperidine core have demonstrated activity as inhibitors of the reuptake of biogenic amines such as norepinephrine and serotonin.[4]

Rationale from Structurally Related Compounds

Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential antidepressants.[4] These compounds were shown to inhibit the reuptake of biogenic amines in brain synaptosomal fractions, with a biological activity profile comparable to the established antidepressant viloxazine.[4] This suggests that the (phenoxymethyl)piperidine moiety is a key pharmacophore for interacting with monoamine transporters.

Proposed Experimental Validation Workflow

To validate this hypothesis, a series of in vitro and in vivo experiments are necessary. The following workflow provides a robust methodology for characterizing the interaction of 3-[(2-Methylphenoxy)methyl]piperidine with monoamine transporters.

Caption: Proposed experimental workflow for validating monoamine reuptake inhibition.

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

  • Assay Conditions: In a 96-well plate, combine the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of 3-[(2-Methylphenoxy)methyl]piperidine that inhibits 50% of the specific radioligand binding (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Alternative/Concomitant Mechanisms of Action

While monoamine reuptake inhibition is a strong candidate for the primary mechanism, the versatility of the piperidine scaffold suggests that 3-[(2-Methylphenoxy)methyl]piperidine could interact with other CNS targets.

Histamine H3 Receptor Antagonism

A number of piperidine derivatives have been identified as potent histamine H3 receptor (H3R) antagonists or inverse agonists.[5][6][7] These compounds are being investigated for their potential in treating cognitive disorders.[5][6] The general pharmacophore for H3R antagonists often includes a basic amine (like the piperidine nitrogen) and an aromatic moiety connected by a linker.[8]

As an H3R antagonist/inverse agonist, 3-[(2-Methylphenoxy)methyl]piperidine would block the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This would occur through the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.

H3R_pathway Compound 3-[(2-Methylphenoxy)methyl]piperidine H3R Histamine H3 Receptor Compound->H3R Antagonizes/Inverse Agonizes Gi Gi Protein H3R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neurotransmitter Synthesis) CREB->Gene Promotes

Caption: Postulated signaling pathway for H3R antagonism.

Sigma-1 (σ1) Receptor Modulation

Phenoxyalkylpiperidines have also been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein with roles in cellular stress responses and neuronal plasticity.[9] Agonism at the σ1 receptor has been linked to anti-amnesic effects.[9]

Ion Channel Modulation

The piperidine moiety is present in compounds that modulate the activity of various ion channels, including voltage-gated sodium, calcium, and potassium channels.[10][11][12][13] For instance, certain piperine alkaloids have demonstrated anticonvulsant effects through the inhibition of Na⁺ and Ca²⁺ channels.[12] Given the structural elements of 3-[(2-Methylphenoxy)methyl]piperidine, an interaction with neuronal ion channels cannot be ruled out and may contribute to its overall pharmacological profile.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of key pharmacological parameters for 3-[(2-Methylphenoxy)methyl]piperidine, based on the activities of related compounds. These values are for illustrative purposes and require experimental determination.

TargetAssay TypeParameterHypothetical ValueReference Compounds
SERT Radioligand BindingKᵢ (nM)10 - 1003-[(2-ethoxyphenoxy)methyl]piperidine derivatives[4]
NET Radioligand BindingKᵢ (nM)50 - 2003-[(2-ethoxyphenoxy)methyl]piperidine derivatives[4]
DAT Radioligand BindingKᵢ (nM)>10003-[(2-ethoxyphenoxy)methyl]piperidine derivatives[4]
H3R Radioligand BindingKᵢ (nM)20 - 150Tert-amylphenoxyalkyl (homo)piperidine derivatives[7]
σ1R Radioligand BindingKᵢ (nM)30 - 250Phenoxyalkylpiperidines[9]

Conclusion and Future Directions

While the precise mechanism of action of 3-[(2-Methylphenoxy)methyl]piperidine remains to be elucidated, the existing literature on structurally related piperidine derivatives provides a strong foundation for targeted investigation. The most probable primary mechanism is the inhibition of monoamine transporters, particularly SERT and NET, suggesting potential antidepressant properties. However, the possibility of interactions with other CNS targets, such as the histamine H3 receptor, sigma-1 receptor, and various ion channels, should be explored to build a comprehensive pharmacological profile.

Future research should focus on the systematic in vitro and in vivo characterization of 3-[(2-Methylphenoxy)methyl]piperidine using the experimental workflows outlined in this guide. Such studies are crucial to definitively establish its mechanism of action and to assess its therapeutic potential.

References

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. PubMed Central.
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. .

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Uniba.
  • Piperidine. Wikipedia.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. PubMed Central.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed.
  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.
  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)

Sources

Exploratory

A Prospective Analysis of the Biological Activity of 3-[(2-Methylphenoxy)methyl]piperidine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive prospective analysis of the biological activities of the novel compound, 3-[(2-Methylphenoxy)methyl]piperidine. Drawing upon structure-activity relationships derived...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive prospective analysis of the biological activities of the novel compound, 3-[(2-Methylphenoxy)methyl]piperidine. Drawing upon structure-activity relationships derived from closely related analogs, this document outlines the hypothesized antidepressant, anticonvulsant, and receptor modulatory activities of this molecule. Detailed synthetic protocols, in-depth methodologies for in vitro and in vivo screening, and a discussion of the potential mechanisms of action are presented to guide researchers in the exploration of this compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities for neurological and psychiatric disorders.

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of clinically approved pharmaceuticals and bioactive natural products. Its prevalence stems from its ability to confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability, and to serve as a versatile scaffold for engaging with a diverse range of biological targets. The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituent groups, enabling high-affinity interactions with receptor binding pockets. This guide focuses on 3-[(2-Methylphenoxy)methyl]piperidine, a compound of interest due to its structural similarity to known neuroactive agents.

Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine can be efficiently achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This approach involves the reaction of an alkoxide with a suitable alkyl halide. In this proposed synthesis, the sodium salt of 2-methylphenol (o-cresol) is reacted with a protected 3-(chloromethyl)piperidine derivative. Subsequent deprotection yields the target compound.

Proposed Synthetic Scheme

Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Cresol 2-Methylphenol (o-cresol) Alkoxide Sodium 2-methylphenoxide Cresol->Alkoxide NaH, THF, 0 °C to rt NaH Sodium Hydride (NaH) in THF Protected_product N-Boc-3-[(2-Methylphenoxy)methyl]piperidine Alkoxide->Protected_product N-Boc-3-(chloromethyl)piperidine, DMF, 80 °C Boc_piperidine N-Boc-3-(chloromethyl)piperidine Final_product 3-[(2-Methylphenoxy)methyl]piperidine Protected_product->Final_product TFA, DCM, rt TFA Trifluoroacetic Acid (TFA) in DCM

Caption: Proposed synthetic workflow for 3-[(2-Methylphenoxy)methyl]piperidine.

Detailed Synthetic Protocol

Step 1: Formation of Sodium 2-methylphenoxide

  • To a stirred solution of 2-methylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The resulting solution contains sodium 2-methylphenoxide.

Step 2: Williamson Ether Synthesis

  • To the solution of sodium 2-methylphenoxide, add a solution of N-Boc-3-(chloromethyl)piperidine (1.05 eq) in anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-[(2-Methylphenoxy)methyl]piperidine.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified N-Boc-3-[(2-Methylphenoxy)methyl]piperidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-[(2-Methylphenoxy)methyl]piperidine.

Prospective Biological Activities and Screening Methodologies

Based on the biological activities of structurally similar compounds, 3-[(2-Methylphenoxy)methyl]piperidine is hypothesized to possess antidepressant, anticonvulsant, and modulatory activity at histamine H3 and sigma-1 receptors.

Antidepressant Activity

The structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, has shown antidepressant activity comparable to the known antidepressant viloxazine.[3] Viloxazine, a selective norepinephrine reuptake inhibitor, also features a phenoxymethyl moiety, suggesting that this structural element is crucial for its activity.[4] The methyl group in 3-[(2-Methylphenoxy)methyl]piperidine is electronically similar to the ethoxy group, making it a strong candidate for similar antidepressant properties.

This assay will determine the ability of the compound to inhibit the reuptake of key neurotransmitters implicated in depression.

Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomes from the cerebral cortex of male Wistar rats.

  • Assay: Incubate synaptosomes with varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine and a radiolabeled neurotransmitter ([³H]-norepinephrine, [³H]-serotonin, or [³H]-dopamine).

  • Termination and Measurement: Terminate the uptake by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of each neurotransmitter reuptake.

The FST is a widely used behavioral model to screen for antidepressant efficacy.[5][6]

Protocol:

  • Animals: Use male C57BL/6 mice.

  • Administration: Administer 3-[(2-Methylphenoxy)methyl]piperidine intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30 minutes before the test.

  • Test: Place each mouse in a glass cylinder filled with water (25 ± 1 °C) for a 6-minute session.[7]

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle-treated group indicates potential antidepressant activity.[7]

Anticonvulsant Activity

Piperidine derivatives have been extensively investigated for their anticonvulsant properties.[5] The structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, also exhibited anticonvulsant effects.[3]

The MES test is a primary screening model for generalized tonic-clonic seizures.

Protocol:

  • Animals: Use male Swiss albino mice.

  • Administration: Administer 3-[(2-Methylphenoxy)methyl]piperidine i.p. at various doses 30 minutes prior to the test.

  • Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.[8]

  • Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[9]

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension.

Histamine H3 Receptor Antagonism

The piperidine scaffold is a key feature in many potent and selective histamine H3 receptor antagonists. These antagonists are being investigated for their potential in treating cognitive disorders and other neurological conditions.

This assay will determine the affinity of the compound for the histamine H3 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Assay: Incubate the membranes with a fixed concentration of the radioligand [³H]Nα-methylhistamine and varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.[10][11]

  • Separation and Measurement: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters.

  • Data Analysis: Calculate the Ki value from the IC₅₀ value obtained from the competition binding curve.

Sigma-1 Receptor Modulation

Sigma-1 receptors are intracellular chaperone proteins involved in various cellular functions, and their modulation has therapeutic potential in several CNS disorders.[12] Piperidine-containing compounds have been identified as high-affinity sigma-1 receptor ligands.

This functional assay measures the modulation of intracellular calcium levels, a downstream effect of sigma-1 receptor activation.[9]

Protocol:

  • Cell Culture: Use a suitable cell line, such as BV2 microglia cells, that endogenously express the sigma-1 receptor.

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Compound Addition: Add varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine and measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Analyze the dose-dependent changes in intracellular calcium concentration to determine the agonist or antagonist activity of the compound.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of phenoxymethylpiperidine derivatives is influenced by the nature and position of substituents on the phenoxy ring. The presence of a small lipophilic group at the ortho position, such as the methyl group in 3-[(2-Methylphenoxy)methyl]piperidine, is often associated with enhanced activity in related series of compounds. The piperidine ring itself is crucial for interaction with various receptors, and its protonation state at physiological pH can significantly impact binding.

SAR cluster_0 Key Structural Features Structure Structure Piperidine Piperidine Ring: - Confers favorable physicochemical properties - Key interaction with receptors Phenoxy Phenoxymethyl Moiety: - Associated with antidepressant activity Methyl Ortho-Methyl Group: - Potential for enhanced activity

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of 3-[(2-Methylphenoxy)methyl]piperidine

Introduction 3-[(2-Methylphenoxy)methyl]piperidine is a novel chemical entity featuring a piperidine ring, a common scaffold in many centrally active pharmaceuticals, linked via a methyl ether to a 2-methylphenoxy group....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(2-Methylphenoxy)methyl]piperidine is a novel chemical entity featuring a piperidine ring, a common scaffold in many centrally active pharmaceuticals, linked via a methyl ether to a 2-methylphenoxy group. While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to several well-characterized compound series allows for a predictive analysis of its potential biological activities. This guide synthesizes data from structurally related molecules to construct a hypothetical pharmacological profile for 3-[(2-Methylphenoxy)methyl]piperidine, providing a roadmap for future research and development.

The piperidine moiety is a privileged structure in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and the ability to cross the blood-brain barrier.[1] The phenoxy-methyl-piperidine core is present in compounds with a range of activities, including antidepressant, anticonvulsant, and receptor modulatory effects. This guide will explore these potential activities, drawing on evidence from close structural analogs to build a comprehensive and scientifically grounded profile.

Predicted Pharmacological Profile

Based on structure-activity relationships with known compounds, 3-[(2-Methylphenoxy)methyl]piperidine is predicted to exhibit activity as a central nervous system (CNS) modulator, with potential applications as an antidepressant and/or anticonvulsant. The most likely mechanisms of action are discussed below.

Antidepressant and Anxiolytic Potential: Monoamine Reuptake Inhibition

The most direct structural analog with published data is the 3-[(2-ethoxyphenoxy)methyl]piperidine series. These compounds have demonstrated antidepressant effects in preclinical models, with a mechanism of action comparable to the established antidepressant viloxazine.[2][3] The primary mechanism for this activity is the inhibition of biogenic amine reuptake, particularly norepinephrine and serotonin.[2][4]

It is therefore highly probable that 3-[(2-Methylphenoxy)methyl]piperidine will also function as a monoamine reuptake inhibitor. The substitution of the ethoxy group with a methyl group is a subtle modification that is unlikely to eliminate this activity, although it may modulate the potency and selectivity for different monoamine transporters.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

G Compound 3-[(2-Methylphenoxy)methyl]piperidine Transporter Transporter Compound->Transporter Inhibition Synaptic_Cleft Synaptic Cleft (Increased Monoamines)

Caption: Proposed mechanism of antidepressant action.

Anticonvulsant Potential: Multiple Avenues of Action

Several classes of piperidine derivatives have demonstrated anticonvulsant activity through various mechanisms.

  • Histamine H3 Receptor Antagonism: A series of tert-amylphenoxyalkyl (homo)piperidine derivatives have been identified as potent histamine H3 receptor (H3R) antagonists.[5][6] H3R is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[7] Antagonism of H3R can therefore increase neurotransmitter release, which may contribute to anticonvulsant effects. Several compounds in this class showed activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) seizure models.[5]

  • Sodium and Calcium Channel Blockade: The piperidine alkaloid piperine has been shown to exert anticonvulsant effects by blocking voltage-gated sodium and calcium channels.[8][9] This is a common mechanism for many clinically used anticonvulsant drugs.

  • NMDA Receptor Antagonism: The piperidine ring is a core component of several N-methyl-D-aspartate (NMDA) receptor antagonists.[10][11][12] These compounds block the ion channel of the NMDA receptor, preventing excessive glutamatergic neurotransmission that can lead to seizures.[13]

Given these precedents, 3-[(2-Methylphenoxy)methyl]piperidine is a strong candidate for possessing anticonvulsant properties, potentially through one or more of these mechanisms.

Other Potential Activities: Sigma-1 Receptor Modulation

Recent research has highlighted the role of the piperidine moiety in high-affinity binding to the sigma-1 receptor.[14][15][16] Sigma-1 receptor ligands are being investigated for a variety of CNS disorders, including pain and neurodegenerative diseases.[17] The structural features of 3-[(2-Methylphenoxy)methyl]piperidine are consistent with those of known sigma-1 receptor ligands, suggesting this as another potential avenue for its pharmacological activity.

Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities and functional activities of key structural analogs, providing a basis for estimating the potential potency of 3-[(2-Methylphenoxy)methyl]piperidine.

Compound ClassTargetBinding Affinity (Ki)Functional ActivityReference
tert-amylphenoxyalkyl (homo)piperidine derivativesHistamine H3 Receptor8.8 - 23.4 nMAntagonist (EC50 = 157 - 164 nM)[5]
Piperidine-based NMDA AntagonistsNMDA Receptor64 - 74 nMAntagonist[12]
Piperidine-based Sigma-1 LigandsSigma-1 Receptor3.64 nMAntagonist[14]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine, a tiered screening approach is recommended.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for a panel of CNS targets.

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptors (e.g., histamine H3, sigma-1, NMDA, and monoamine transporters).

      • Incubate the membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters to determine the amount of bound ligand.

      • Calculate the Ki value by nonlinear regression analysis of the competition binding data.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified targets.

    • Methodology (Example: Histamine H3 Receptor Antagonism):

      • Use a cell line stably expressing the human histamine H3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

      • Incubate the cells with 3-[(2-Methylphenoxy)methyl]piperidine at various concentrations.

      • Stimulate the cells with a known H3 receptor agonist (e.g., R-α-methylhistamine).

      • Measure the reporter gene activity (e.g., luminescence) to determine the effect of the compound on agonist-induced signaling.

      • Calculate the EC50 or IC50 value to quantify the potency of the compound as an antagonist.

In Vivo Assays
  • Antidepressant Activity Models:

    • Forced Swim Test (FST):

      • Administer 3-[(2-Methylphenoxy)methyl]piperidine or vehicle to mice or rats.

      • After a predetermined time, place the animals in a cylinder of water from which they cannot escape.

      • Record the duration of immobility during a specified period. A decrease in immobility time is indicative of antidepressant-like activity.

    • Tail Suspension Test (TST):

      • Administer the compound or vehicle to mice.

      • Suspend the mice by their tails and record the duration of immobility. A reduction in immobility is interpreted as an antidepressant effect.

  • Anticonvulsant Activity Models:

    • Maximal Electroshock (MES) Test:

      • Administer the compound or vehicle to rodents.

      • Deliver a brief electrical stimulus through corneal or auricular electrodes to induce a tonic-clonic seizure.

      • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection against this phase is indicative of anticonvulsant activity.

    • Pentylenetetrazole (PTZ) Seizure Test:

      • Administer the compound or vehicle to rodents.

      • Administer a convulsant dose of PTZ.

      • Observe the animals for the onset and severity of seizures. An increase in the latency to seizures or a decrease in seizure severity suggests anticonvulsant effects.

Visualizations

Experimental Workflow for Pharmacological Screening

G Start Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine In_Vitro In Vitro Screening (Binding and Functional Assays) Start->In_Vitro In_Vivo In Vivo Models (Antidepressant and Anticonvulsant) In_Vitro->In_Vivo Active Compounds ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Efficacious Compounds Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Favorable Profile

Caption: Tiered screening approach for pharmacological characterization.

Conclusion

While direct experimental data on 3-[(2-Methylphenoxy)methyl]piperidine is lacking, a thorough analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. The available evidence strongly suggests that this compound is likely to possess CNS activity, with potential applications as an antidepressant and/or anticonvulsant. The proposed mechanisms of action include monoamine reuptake inhibition, histamine H3 receptor antagonism, ion channel modulation, and sigma-1 receptor interactions. The experimental workflows outlined in this guide provide a clear path for the empirical validation of this predicted profile. Further investigation of 3-[(2-Methylphenoxy)methyl]piperidine and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Kononowicz, M. F., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2789-2802.
  • ResearchGate. (n.d.). Synthesis and biological activity of novel tert -amylphenoxyalkyl (homo)piperidine derivatives as histamine H 3 R ligands. Retrieved from [Link]

  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 101-115.
  • ChEMBL. (n.d.). Document: Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (CHEMBL4219023). Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors.
  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
  • ACS Publications. (n.d.). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • Google Patents. (n.d.). US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity.
  • D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 349-356.
  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 101-115.
  • ACS Publications. (n.d.). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • ACNP. (n.d.). MECHANISM OF ACTION OF ANTIDEPRESSANTS AND MOOD STABILIZERS. Retrieved from [Link]

  • Dichiara, M., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116933.
  • Jane, D. E., et al. (1995). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 5(21), 2505-2510.
  • Yu, Y., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285-300.
  • Berardi, F., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Journal of Medicinal Chemistry, 65(1), 474-492.
  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Vitaku, E., et al. (2022).
  • Alila Medical Media. (2023, September 18). Pharmacology - Antidepressants, Animation [Video]. YouTube. [Link]

  • D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 349-356.
  • Semantic Scholar. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Uses of 3-[(2-Methylphenoxy)methyl]piperidine

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] This guide delves into the therapeutic potential of a specific, yet under-documented analog, 3-[(2-Methylphenoxy)methyl]piperidine. While direct extensive research on this molecule is not abundant in publicly accessible literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile and potential therapeutic applications. This document will synthesize existing data on closely related phenoxymethylpiperidine derivatives to construct a predictive framework for the synthesis, mechanism of action, and potential therapeutic uses of 3-[(2-Methylphenoxy)methyl]piperidine, with a primary focus on its prospective roles as an antidepressant and anticonvulsant agent.

Introduction: The Prominence of the Piperidine Moiety in Neuropharmacology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a multitude of natural alkaloids and synthetic pharmaceuticals with profound effects on the central nervous system.[2] Its conformational flexibility allows for optimal binding to a diverse range of biological targets, while its physicochemical properties can be readily modulated through substitution to enhance blood-brain barrier penetration and overall pharmacokinetic profiles.[1] Compounds incorporating the piperidine scaffold have demonstrated a broad spectrum of biological activities, including analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects.[2][3] This inherent versatility makes the exploration of novel piperidine derivatives a highly promising avenue in the quest for new therapeutics for neurological and psychiatric disorders.

Predicted Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Based on established synthetic routes for analogous 3-(phenoxymethyl)piperidine derivatives, a viable and efficient synthesis for 3-[(2-Methylphenoxy)methyl]piperidine can be proposed.[4][5] A common and effective method involves the nucleophilic substitution of a suitable leaving group on a piperidine precursor with the corresponding phenoxide.

A likely synthetic pathway is outlined below:

Synthesis_Pathway A N-protected-3-(hydroxymethyl)piperidine B N-protected-3-(tosyloxymethyl)piperidine A->B Tosyl chloride, Pyridine C N-protected-3-[(2-Methylphenoxy)methyl]piperidine B->C Sodium hydride, THF D 3-[(2-Methylphenoxy)methyl]piperidine C->D Deprotection (e.g., TFA or H2/Pd) E 2-Methylphenol E->C

Caption: Proposed synthetic route for 3-[(2-Methylphenoxy)methyl]piperidine.

Experimental Protocol:

  • Tosylation of the Piperidine Precursor: N-protected-3-(hydroxymethyl)piperidine is reacted with tosyl chloride in the presence of a base like pyridine to convert the hydroxyl group into a better leaving group, the tosylate.

  • Formation of the Phenoxide: 2-Methylphenol (o-cresol) is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium phenoxide.

  • Nucleophilic Substitution: The N-protected-3-(tosyloxymethyl)piperidine is then added to the solution of the sodium 2-methylphenoxide. The phenoxide displaces the tosylate group via an SN2 reaction to form the ether linkage.

  • Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc or Cbz) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc or catalytic hydrogenation for Cbz) to yield the final product, 3-[(2-Methylphenoxy)methyl]piperidine.

This synthetic strategy is adaptable and allows for the generation of a library of analogs by varying the substituted phenol in the second step.

Predicted Therapeutic Potential and Mechanism of Action

The therapeutic utility of 3-[(2-Methylphenoxy)methyl]piperidine can be inferred from the pharmacological profiles of its close structural relatives.

Antidepressant Activity

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, where the methyl group in our target compound is replaced by an ethoxy group, demonstrated significant potential as antidepressant agents.[5] These compounds exhibited biological activity comparable to the established antidepressant drug viloxazine in both in vivo and in vitro models.[5] The primary mechanism of action for many antidepressants is the inhibition of monoamine reuptake. It is plausible that 3-[(2-Methylphenoxy)methyl]piperidine could act as an inhibitor of serotonin and/or norepinephrine reuptake at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and alleviating depressive symptoms.

The proposed mechanism of action as a monoamine reuptake inhibitor is depicted below:

Antidepressant_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Neurotransmitter (Serotonin/Norepinephrine) Vesicle Reuptake_Transporter SERT/NET Presynaptic:f1->Reuptake_Transporter Release Neurotransmitter_Synapse Increased Neurotransmitter Concentration Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter_Synapse->Postsynaptic_Receptor Binding Target_Compound 3-[(2-Methylphenoxy)methyl]piperidine Target_Compound->Reuptake_Transporter Inhibition

Caption: Proposed mechanism of antidepressant action via reuptake inhibition.

Anticonvulsant Activity

The same study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives also revealed anticonvulsant properties.[5] The anticonvulsant activity of various piperidine-containing compounds has been well-documented and is often attributed to the modulation of ion channels or neurotransmitter systems involved in neuronal excitability. For instance, some piperidine derivatives exert their effects by blocking voltage-gated sodium or calcium channels, while others enhance GABAergic inhibition. Given the structural similarity, 3-[(2-Methylphenoxy)methyl]piperidine is a promising candidate for further investigation as an anticonvulsant.

Dopamine D4 Receptor Antagonism

Research into 4,4-difluoro-3-(phenoxymethyl)piperidine analogs has identified potent and highly selective antagonists of the dopamine D4 receptor.[4] While our target compound lacks the fluorine substitutions, this research highlights that the 3-(phenoxymethyl)piperidine scaffold is a viable backbone for targeting dopamine receptors. The ortho-methyl group on the phenoxy ring of our target compound could influence receptor binding and selectivity. Antagonism of the D4 receptor is a therapeutic strategy being explored for conditions such as schizophrenia and other psychotic disorders.

The structure-activity relationship (SAR) data from these analogs suggests that small alkyl or electron-withdrawing groups on the phenoxy ring can significantly impact receptor affinity and selectivity.[4] The 2-methyl substitution in 3-[(2-Methylphenoxy)methyl]piperidine could confer a unique binding profile at the D4 receptor or other CNS targets.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of 3-[(2-Methylphenoxy)methyl]piperidine can be further understood by examining the SAR of related compounds.

Compound/Analog ClassSubstitution PatternObserved ActivityReference
3-[(2-Ethoxyphenoxy)methyl]piperidine2-ethoxy on phenoxy ringAntidepressant, Anticonvulsant[5]
4,4-Difluoro-3-(phenoxymethyl)piperidine4,4-difluoro on piperidineDopamine D4 antagonist[4]
3-Phenoxypropyl piperidine analogsPropyl linker between phenoxy and piperidineNOP receptor agonists[6]

This table highlights that modifications at several positions on the phenoxymethylpiperidine scaffold can lead to diverse pharmacological activities. The nature of the substituent on the phenoxy ring (e.g., methyl vs. ethoxy) and the substitution pattern on the piperidine ring are critical determinants of the biological target and the resulting therapeutic effect.

Future Directions and Preclinical Evaluation

To validate the predicted therapeutic uses of 3-[(2-Methylphenoxy)methyl]piperidine, a systematic preclinical evaluation is warranted. The following experimental workflow is proposed:

Preclinical_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models A Synthesis and Characterization B In Vitro Screening A->B C In Vivo Efficacy Models B->C B1 Receptor Binding Assays (Dopamine, Serotonin, Norepinephrine) B2 Monoamine Reuptake Inhibition B3 Ion Channel Patch Clamp (Na+, Ca2+) D Pharmacokinetic Profiling (ADME) C->D C1 Forced Swim Test (Antidepressant) C2 Maximal Electroshock Seizure (Anticonvulsant) E Toxicology Studies D->E F Lead Optimization E->F Iterative Improvement F->A

Caption: Proposed preclinical evaluation workflow for 3-[(2-Methylphenoxy)methyl]piperidine.

This workflow outlines a logical progression from initial synthesis and in vitro screening to in vivo efficacy and safety assessments, culminating in lead optimization to improve the compound's therapeutic index.

Conclusion

While direct experimental data on 3-[(2-Methylphenoxy)methyl]piperidine is limited, a thorough analysis of its structural analogs strongly suggests its potential as a novel therapeutic agent for CNS disorders. The evidence points towards promising antidepressant and anticonvulsant activities, with a potential mechanism involving the modulation of monoamine reuptake systems or ion channels. Furthermore, the possibility of activity at dopamine receptors cannot be discounted. The synthesis of this compound is feasible through established chemical routes, and a clear path for its preclinical evaluation has been outlined. Further investigation into this molecule and its derivatives is highly encouraged to unlock its full therapeutic potential.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. (n.d.). Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2025). ResearchGate. Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PloS one, 12(11), e0187922. Retrieved from [Link]

  • (PDF) EVALUATION OF CNS DEPRESSANT AND ANALGESIC ACTIVITIES OF THE METHANOL EXTRACT OF PIPER LONGUM LINN. LEAVES. (2025). ResearchGate. Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PloS one, 12(11), e0187922. Retrieved from [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-[(2-Methylphenoxy)methyl]piperidine: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-[(2-Methylphenoxy)methyl]piperidine, a piperidine derivative with significant potential for impa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(2-Methylphenoxy)methyl]piperidine, a piperidine derivative with significant potential for impacting central nervous system (CNS) pathologies. Drawing from established principles in medicinal chemistry and pharmacology, this document will explore viable synthetic routes, analytical characterization methodologies, and the putative pharmacological profile of this compound, based on extensive data from structurally related molecules.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in various intermolecular interactions allow for the fine-tuning of pharmacological activity.[1] Piperidine derivatives have demonstrated a wide range of biological activities, with a significant number of them targeting the CNS.[1][2] The incorporation of a phenoxymethyl substituent at the 3-position of the piperidine ring introduces a key pharmacophoric element, suggesting potential interactions with various CNS receptors and enzymes. This guide will specifically focus on the 2-methyl substituted variant, exploring how this modification may influence its biological properties.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a convergent approach, starting from commercially available 3-piperidine methanol and 2-methylphenol. The key bond formation is the ether linkage between these two fragments.

G cluster_0 Retrosynthetic Analysis Target 3-[(2-Methylphenoxy)methyl]piperidine Disconnect C-O Ether Bond Disconnection Target->Disconnect Fragments 3-(Hydroxymethyl)piperidine + 2-Methylphenol Disconnect->Fragments

Caption: Retrosynthetic approach for the target molecule.

A common and effective method for forming such an ether linkage is the Williamson ether synthesis. However, a more direct and often higher-yielding approach involves a Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of N-protected 3-(hydroxymethyl)piperidine (e.g., N-Boc-3-hydroxymethylpiperidine), 2-methylphenol, and triphenylphosphine (PPh3) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution with vigorous stirring. The appearance of a characteristic orange or red color indicates the initiation of the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Deprotection: The N-Boc protecting group can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product, 3-[(2-Methylphenoxy)methyl]piperidine, as a salt.

G cluster_1 Proposed Synthesis Workflow Start N-Boc-3-hydroxymethylpiperidine + 2-Methylphenol Step1 Mitsunobu Reaction (PPh3, DEAD/DIAD, THF) Start->Step1 Intermediate N-Boc-3-[(2-Methylphenoxy)methyl]piperidine Step1->Intermediate Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Purification Column Chromatography Intermediate->Purification Product 3-[(2-Methylphenoxy)methyl]piperidine Step2->Product

Caption: Proposed synthetic workflow for the target molecule.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of 3-[(2-Methylphenoxy)methyl]piperidine can be predicted using computational models. These properties are crucial for understanding its potential pharmacokinetic profile.

PropertyPredicted ValueSignificance
Molecular Weight~205.29 g/mol Adherence to Lipinski's Rule of Five
logP~2.5 - 3.5Indicates good membrane permeability and potential for CNS penetration
pKa~9.5 - 10.5The piperidine nitrogen will be protonated at physiological pH, influencing solubility and receptor interactions
Polar Surface Area~21.26 ŲSuggests good oral bioavailability

Note: These values are estimations and require experimental verification.

Analytical Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity. Standard analytical techniques for small organic molecules are applicable.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. Key signals to expect in the 1H NMR spectrum include the aromatic protons of the 2-methylphenoxy group, the methylene protons of the connecting bridge, and the protons of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Fragmentation patterns observed in MS/MS can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C-O-C ether linkage and the N-H bond of the piperidine.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be used to determine the purity of the final compound.

Pharmacological Profile and Potential Applications

Based on the pharmacology of structurally similar compounds, 3-[(2-Methylphenoxy)methyl]piperidine is anticipated to exhibit activity at various CNS targets. The 3-phenoxymethylpiperidine scaffold is present in molecules with known antidepressant, anticonvulsant, and analgesic properties.[5][6]

Potential Mechanisms of Action

The structural features of 3-[(2-Methylphenoxy)methyl]piperidine suggest several potential mechanisms of action within the CNS.

  • Monoamine Reuptake Inhibition: A closely related analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, has shown antidepressant activity comparable to viloxazine, which is a selective norepinephrine reuptake inhibitor.[5] It is plausible that the target compound could also modulate the reuptake of monoamines like norepinephrine, serotonin, and dopamine.

  • Opioid Receptor Modulation: The piperidine scaffold is a core component of many opioid analgesics.[6] While the phenoxymethyl substituent differs significantly from the typical pharmacophores of classical opioids, the potential for interaction with opioid receptors, particularly as an agonist or antagonist, should be investigated.[7]

  • Dopamine Receptor Antagonism: Certain 3-(phenoxymethyl)piperidine derivatives have been identified as dopamine D4 receptor antagonists.[8] This suggests a potential application in the treatment of psychotic disorders.

  • Ion Channel Modulation: The lipophilic nature of the molecule and the presence of the basic nitrogen could facilitate interactions with various ion channels, a mechanism of action for some anticonvulsant drugs.[9]

G cluster_2 Potential Pharmacological Targets Molecule 3-[(2-Methylphenoxy)methyl]piperidine Target1 Monoamine Transporters (NET, SERT, DAT) Molecule->Target1 Inhibition Target2 Opioid Receptors (μ, δ, κ) Molecule->Target2 Modulation Target3 Dopamine Receptors (e.g., D4) Molecule->Target3 Antagonism Target4 Ion Channels (e.g., Na+, Ca2+) Molecule->Target4 Modulation

Caption: Potential molecular targets for the title compound.

Structure-Activity Relationships (SAR)

The biological activity of 3-[(2-Methylphenoxy)methyl]piperidine will be influenced by several structural features. Understanding these relationships is crucial for designing more potent and selective analogs.

  • Substitution on the Phenoxy Ring: The position and nature of the methyl group on the phenoxy ring are critical. The ortho-methyl group in the target compound will influence the conformation of the phenoxy ring relative to the piperidine, which can impact receptor binding. Other substitutions on the ring could be explored to optimize activity and selectivity.[10]

  • Piperidine Ring Substitution: The position of the phenoxymethyl substituent on the piperidine ring (3-position) is a key determinant of its pharmacological profile. Modifications to the piperidine ring, such as N-alkylation or the introduction of other substituents, could further modulate its properties.[11]

  • Stereochemistry: The carbon atom at the 3-position of the piperidine ring is a stereocenter. The two enantiomers of 3-[(2-Methylphenoxy)methyl]piperidine may exhibit different pharmacological activities and potencies. Chiral synthesis or separation would be necessary to evaluate the individual enantiomers.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is necessary to determine the pharmacological profile and therapeutic potential of 3-[(2-Methylphenoxy)methyl]piperidine.

In Vitro Assays:

  • Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to identify primary targets and assess selectivity. This should include monoamine transporters, opioid receptors, dopamine receptors, and other relevant CNS targets.

  • Functional Assays: For any identified primary targets, functional assays should be performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Examples include monoamine uptake assays and cAMP accumulation assays.[12]

  • Ion Channel Electrophysiology: Patch-clamp electrophysiology can be used to evaluate the effects of the compound on various ion channels.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity.

In Vivo Models:

  • Pharmacokinetic Studies: Determine the pharmacokinetic profile (e.g., bioavailability, half-life, brain penetration) in a suitable animal model (e.g., rodents).

  • Pharmacodynamic and Efficacy Models: Based on the in vitro findings, appropriate in vivo models should be selected.

    • Antidepressant Activity: Forced swim test, tail suspension test.

    • Analgesic Activity: Hot plate test, tail-flick test, writhing test.[6]

    • Anticonvulsant Activity: Maximal electroshock (MES) test, pentylenetetrazole (PTZ)-induced seizure model.

    • Antipsychotic Activity: Prepulse inhibition, amphetamine-induced hyperlocomotion.

G cluster_3 Preclinical Evaluation Workflow InVitro In Vitro Assays (Binding, Functional, ADME-Tox) InVivo_PK In Vivo Pharmacokinetics (Rodent Model) InVitro->InVivo_PK InVivo_PD In Vivo Pharmacodynamics/ Efficacy Models InVivo_PK->InVivo_PD Lead_Opt Lead Optimization InVivo_PD->Lead_Opt

Caption: A streamlined preclinical evaluation workflow.

Conclusion and Future Directions

3-[(2-Methylphenoxy)methyl]piperidine represents a promising, yet underexplored, chemical entity with the potential for significant CNS activity. Based on the extensive literature on related compounds, it is hypothesized to interact with key neurotransmitter systems implicated in depression, pain, and psychosis. The synthetic and analytical methodologies outlined in this guide provide a clear path for the synthesis and characterization of this molecule. A thorough preclinical evaluation, as described, is warranted to fully elucidate its pharmacological profile and therapeutic potential. Future research should focus on the stereoselective synthesis and evaluation of the individual enantiomers, as well as a systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and biological study of Piperidine Derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2020). MDPI. Retrieved from [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019). Google Patents.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). MDPI. Retrieved from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. (2008). PubMed. Retrieved from [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1988). PubMed. Retrieved from [Link]

  • Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (2022). Neuroquantology. Retrieved from [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2025). ChemRxiv. Retrieved from [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2025). ResearchGate. Retrieved from [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers in Pharmacology. Retrieved from [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2019). PubMed. Retrieved from [Link]

  • Pharmacological actions of two new pethidine analogues. (1959). PubMed. Retrieved from [Link]

Sources

Exploratory

Discovery and synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

An In-Depth Technical Guide to the Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine Abstract The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its structural properties often confer favorable pharmacokinetic profiles and allow for versatile functionalization. This guide provides an in-depth exploration of the synthesis of a specific derivative, 3-[(2-Methylphenoxy)methyl]piperidine. We will dissect the strategic considerations behind its synthesis, focusing on the highly reliable Williamson ether synthesis. This document is intended for researchers and professionals in drug development, offering a narrative that blends established chemical principles with practical, field-proven insights. We will detail the causal logic behind experimental choices, present a self-validating protocol, and ground all claims in authoritative references.

Introduction and Strategic Overview

3-[(2-Methylphenoxy)methyl]piperidine is an organic compound featuring a piperidine ring connected to a 2-methylphenoxy group (derived from o-cresol) via a methylene ether linkage. While direct discovery literature for this specific molecule is sparse, its structural analogs, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have been investigated for potential antidepressant properties, highlighting the therapeutic interest in this class of compounds.[3] The synthesis of such molecules is a critical step in enabling further pharmacological evaluation.

The primary strategic challenge in constructing this molecule lies in the formation of the aryl-alkyl ether bond. A retrosynthetic analysis points towards the Williamson ether synthesis as the most logical and efficient approach. This classic SN2 reaction involves the coupling of an alkoxide (or phenoxide) with an alkyl halide.[4][5]

Retrosynthetic Analysis

Two primary disconnection pathways exist for the target ether linkage:

  • Pathway A: Disconnection between the ether oxygen and the piperidinyl-methyl group. This route utilizes 2-methylphenol (o-cresol) and a 3-(halomethyl)piperidine derivative.

  • Pathway B: Disconnection between the ether oxygen and the aromatic ring. This route would involve 3-(hydroxymethyl)piperidine and a 2-methylaryl halide.

Causality of Pathway Selection: Pathway A is vastly superior from a practical standpoint. The Williamson ether synthesis is most effective with primary or methyl halides due to its SN2 mechanism, which is sensitive to steric hindrance.[5] Pathway A employs a primary alkyl halide (the 3-(halomethyl)piperidine), which is ideal for an SN2 reaction. In contrast, Pathway B would require a nucleophilic aromatic substitution on an unactivated aryl halide, a reaction that is significantly more challenging and requires harsh conditions. Therefore, our detailed synthesis will follow Pathway A.

G cluster_A Pathway A (Preferred) cluster_B Pathway B (Disfavored) Target 3-[(2-Methylphenoxy)methyl]piperidine Ether_Linkage C-O Ether Bond (Retrosynthetic Disconnection) Target->Ether_Linkage Phenoxide 2-Methylphenoxide (Nucleophile) Ether_Linkage->Phenoxide Route A Piperidine_Halide 3-(Halomethyl)piperidine (Electrophile) Ether_Linkage->Piperidine_Halide Route A Methanol_Alkoxide 3-(Piperidinyl)methoxide (Nucleophile) Ether_Linkage->Methanol_Alkoxide Route B Aryl_Halide 2-Methylaryl Halide (Electrophile) Ether_Linkage->Aryl_Halide Route B o_Cresol 2-Methylphenol Phenoxide->o_Cresol Deprotonation Piperidine_Methanol 3-(Hydroxymethyl)piperidine Piperidine_Halide->Piperidine_Methanol Halogenation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis and Mechanistic Insights

The synthesis is executed as a multi-step process, beginning with the preparation of the necessary precursors, followed by the key ether formation, and concluding with deprotection.

Protection of the Piperidine Nitrogen

A critical consideration is the nucleophilicity of the secondary amine within the piperidine ring. Left unprotected, this nitrogen would compete with the phenoxide nucleophile, leading to undesired N-alkylation side products. To ensure regioselectivity, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions.

The Williamson Ether Synthesis: Mechanism

The core of the synthesis is the SN2 reaction between the 2-methylphenoxide anion and an N-Boc-protected 3-(halomethyl)piperidine.

  • Phenoxide Formation: 2-methylphenol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the highly nucleophilic sodium 2-methylphenoxide.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic methylene carbon of the 3-(halomethyl)piperidine derivative.

  • Transition State & Inversion: The reaction proceeds through a trigonal bipyramidal transition state.

  • Displacement: The halide leaving group is displaced, forming the C-O ether bond and yielding the N-Boc-protected final product.

Caption: Mechanism of the Williamson ether synthesis step.
Deprotection

The final step is the removal of the Boc protecting group. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dioxane or dichloromethane. The acid cleaves the carbamate linkage, releasing carbon dioxide and tert-butanol (which further decomposes), to yield the final product, 3-[(2-Methylphenoxy)methyl]piperidine, often as its corresponding acid salt.

Detailed Experimental Protocols

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) and concludes with purification and characterization to ensure the integrity of the material moving forward.

Part A: Synthesis of N-Boc-3-(chloromethyl)piperidine

(This assumes the starting material is N-Boc-3-(hydroxymethyl)piperidine, which is commercially available.)

  • To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Add lithium chloride (5.0 eq) and N,N-Dimethylformamide (DMF, equal volume to DCM).

  • Heat the mixture to 60-70 °C and stir overnight.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-(chloromethyl)piperidine as a clear oil.

Part B: Williamson Ether Synthesis
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (~0.3 M).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and cool the suspension to 0 °C.

  • Slowly add a solution of 2-methylphenol (1.1 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Effervescence should be observed as hydrogen gas evolves.

  • Add a solution of N-Boc-3-(chloromethyl)piperidine (from Part A, 1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring completion by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with 1 M NaOH (2x) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-[(2-methylphenoxy)methyl]piperidine.

Part C: Boc Deprotection
  • Dissolve the purified product from Part B (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Alternatively, dissolve the product in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 4 hours.

  • Monitor deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. If HCl/dioxane was used, the hydrochloride salt may precipitate and can be collected by filtration or isolated by trituration with diethyl ether.

  • To obtain the free base, perform a basic work-up: dissolve the salt in water, basify with 2 M NaOH to pH > 11, and extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 3-[(2-Methylphenoxy)methyl]piperidine.

Data Presentation

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[6]
Molecular Weight 191.27 g/mol [6]
Appearance Predicted: Colorless to pale yellow oil/low-melting solid-
¹H NMR (Predicted) δ ~7.1-6.8 (m, 4H, Ar-H), 4.0-3.8 (m, 2H, -O-CH₂-), 3.2-2.6 (m, 3H, piperidine-H), 2.2 (s, 3H, Ar-CH₃), 2.0-1.2 (m, 6H, piperidine-H)-
¹³C NMR (Predicted) δ ~156 (Ar-C-O), 130 (Ar-C), 127 (Ar-C), 125 (Ar-C), 121 (Ar-C), 111 (Ar-C), 72 (-O-CH₂-), 52 (piperidine-C), 46 (piperidine-C), 38 (piperidine-C), 29 (piperidine-C), 24 (piperidine-C), 16 (Ar-CH₃)-
Mass Spec (EI) m/z (%): 191 (M⁺), 108 (base peak, [C₇H₈O]⁺)-

References

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem. National Institutes of Health. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. National Institutes of Health. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. National Institutes of Health. [Link]

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. [Link]

  • Chemistry 211 Experiment 4 - MiraCosta College. MiraCosta College. [Link]

  • Experiment 06 Williamson Ether Synthesis. Web.mnstate.edu. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Institutes of Health. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-[(2-Methylphenoxy)methyl]piperidine Structural Analogs and Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Phenoxymethylpiperidines in Neuropharmacology The piperidine scaffold is a cornerstone in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenoxymethylpiperidines in Neuropharmacology

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutics.[1] Within this broad class, the 3-phenoxymethylpiperidine moiety has emerged as a promising pharmacophore, particularly in the realm of neuropharmacology. These compounds, characterized by a piperidine ring linked to a substituted phenoxy group via a methylene bridge, have shown potential as modulators of monoamine neurotransmitter systems. This guide focuses on a specific member of this family, 3-[(2-Methylphenoxy)methyl]piperidine, and its structural analogs and derivatives.

The impetus for exploring this chemical space is largely driven by the search for novel antidepressant and neuroprotective agents with improved efficacy and side-effect profiles.[2][3] The structural similarity of these compounds to known monoamine reuptake inhibitors suggests their potential to modulate the levels of key neurotransmitters like serotonin and norepinephrine in the synaptic cleft, a well-established mechanism for treating depressive disorders. This guide will provide an in-depth technical overview of the synthesis, structure-activity relationships (SAR), pharmacological properties, and key experimental protocols relevant to the investigation of 3-[(2-Methylphenoxy)methyl]piperidine and its derivatives.

Synthetic Strategies for 3-[(Aryloxy)methyl]piperidine Scaffolds

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine and its analogs typically follows a convergent strategy, involving the preparation of a suitably functionalized piperidine precursor followed by etherification with the desired phenol. A general and adaptable synthetic route is outlined below. The causality behind these steps lies in the strategic introduction of key functional groups to enable the final coupling reaction.

General Synthetic Workflow

Synthesis_Workflow Start 3-Piperidinemethanol N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) N_Protect->Activation Protection prevents N-alkylation side reactions Etherification Williamson Ether Synthesis with 2-Methylphenol Activation->Etherification Creates a good leaving group Deprotection N-Deprotection (e.g., TFA, H2/Pd) Etherification->Deprotection Forms the core phenoxymethylpiperidine structure Final_Product 3-[(2-Methylphenoxy)methyl]piperidine Deprotection->Final_Product

Figure 1: General synthetic workflow for 3-[(Aryl)oxymethyl]piperidine derivatives.

Step-by-Step Experimental Protocol (General Method)

Step 1: N-Protection of 3-Piperidinemethanol

  • Dissolve 3-piperidinemethanol in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the resulting acid.

  • Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected 3-piperidinemethanol.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the N-protected 3-piperidinemethanol in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) portion-wise.

  • Add a base (e.g., triethylamine or pyridine) to scavenge the generated HCl.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the activated intermediate.

Step 3: Williamson Ether Synthesis

  • In a separate flask, dissolve 2-methylphenol (o-cresol) in a polar aprotic solvent (e.g., DMF or acetone).

  • Add a strong base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenol, forming the corresponding phenoxide.

  • Add the solution of the activated N-protected 3-(hydroxymethyl)piperidine from Step 2 to the phenoxide solution.

  • Heat the reaction mixture to facilitate the nucleophilic substitution (typical temperatures range from 60 to 100 °C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate to give the N-protected 3-[(2-methylphenoxy)methyl]piperidine.

Step 4: N-Deprotection

  • Dissolve the product from Step 3 in a suitable solvent.

  • For a Boc-protected intermediate, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

  • For a Cbz-protected intermediate, employ catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Stir the reaction at room temperature until the protecting group is completely removed (monitored by TLC).

  • Remove the solvent and any volatile reagents under reduced pressure. If an acidic deprotection was used, the product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of 3-[(2-Methylphenoxy)methyl]piperidine analogs is not extensively published, we can infer key relationships from closely related structures, such as the 3-[(2-ethoxyphenoxy)methyl]piperidine series, which have been studied for their antidepressant activity.[3]

Key Structural Features Influencing Activity:

  • The Piperidine Ring: This basic nitrogen-containing heterocycle is crucial for the pharmacological activity of many CNS-active drugs. It is believed to interact with the monoamine transporters.

  • The Phenoxy Moiety: The nature and position of substituents on the phenyl ring significantly impact the binding affinity and selectivity for different monoamine transporters.

  • The Methylene Bridge: The length and nature of the linker between the piperidine and phenoxy groups can influence the overall conformation of the molecule and its fit within the transporter binding pocket.

ModificationObservationImplication for Activity
Substitution on the Phenyl Ring The presence of an ortho-alkoxy group (e.g., ethoxy) on the phenoxy ring is associated with significant antidepressant-like activity.[3]The size and electronics of the ortho substituent are important for optimal interaction with the monoamine transporters.
N-Substitution on the Piperidine Ring N-alkylation or acylation can modulate the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.Derivatization of the piperidine nitrogen is a key strategy for optimizing the pharmacological profile.
Stereochemistry The stereochemistry at the 3-position of the piperidine ring can influence the binding affinity and potency.Enantiomerically pure compounds may exhibit improved therapeutic indices.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for many antidepressant drugs is the inhibition of serotonin (5-HT) and/or norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Based on the activity of the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, it is hypothesized that 3-[(2-Methylphenoxy)methyl]piperidine and its analogs also function as monoamine reuptake inhibitors.[3]

Proposed Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles containing 5-HT and NE Release Neurotransmitter Release Vesicle->Release Synapse_5HT Increased [5-HT] Synapse_NE Increased [NE] SERT SERT NET NET Compound 3-[(2-Methylphenoxy)methyl]piperidine Compound->SERT Inhibition Compound->NET Inhibition Synapse_5HT->SERT Reuptake Receptor_5HT 5-HT Receptors Synapse_5HT->Receptor_5HT Synapse_NE->NET Reuptake Receptor_NE NE Receptors Synapse_NE->Receptor_NE Signal Enhanced Neurotransmission Receptor_5HT->Signal Receptor_NE->Signal

Figure 2: Proposed mechanism of action for 3-[(2-Methylphenoxy)methyl]piperidine as a monoamine reuptake inhibitor.

Key Experimental Protocols for Pharmacological Evaluation

In Vitro: Monoamine Transporter Inhibition Assay

This assay is crucial for determining the potency and selectivity of the compounds for SERT and NET.

Protocol: Radioligand Binding Assay [2]

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., from pig or rat) in a suitable buffer (e.g., sucrose buffer).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the synaptosomal preparation.

    • Add various concentrations of the test compound (3-[(2-methylphenoxy)methyl]piperidine analog).

    • Add a specific radioligand for the transporter of interest (e.g., [³H]-citalopram for SERT or [³H]-nisoxetine for NET) at a concentration near its Kd.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known potent inhibitor (e.g., unlabeled citalopram or desipramine).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.

In Vivo: Assessment of Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[1][5][6]

Protocol: Forced Swim Test in Mice [4][7]

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., 3-[(2-methylphenoxy)methyl]piperidine analog), a vehicle control, or a positive control (e.g., imipramine) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • Record the behavior of the mouse for a 6-minute session.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility.

    • Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Data Presentation

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)FST Immobility Time (% of Control)
3-[(2-Methylphenoxy)methyl]piperidine 255060%
3-[(2-Ethoxyphenoxy)methyl]piperidine 154055%
Imipramine (Positive Control) 51050%
Vehicle >1000>1000100%

Conclusion and Future Directions

The 3-[(2-Methylphenoxy)methyl]piperidine scaffold represents a promising starting point for the development of novel antidepressant and neuroprotective agents. The likely mechanism of action, through the inhibition of monoamine reuptake, is a well-validated approach for the treatment of depression. The synthetic accessibility of this class of compounds allows for extensive structural modifications to optimize their pharmacological profile.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of substituents on both the phenoxy and piperidine rings to elucidate the key structural requirements for potent and selective inhibition of SERT and NET.

  • Enantioselective synthesis and evaluation: The preparation and testing of individual enantiomers to determine if the desired pharmacological activity resides in a single stereoisomer.

  • In-depth pharmacological characterization: Beyond monoamine reuptake, investigating the activity of these compounds at other relevant CNS targets to identify potential polypharmacology or off-target effects.

  • Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By pursuing these avenues of research, the full therapeutic potential of 3-[(2-Methylphenoxy)methyl]piperidine and its derivatives can be unlocked, potentially leading to the development of next-generation treatments for a range of neurological and psychiatric disorders.

References

  • Cell-Based Radiotracer Binding and Uptake Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1988). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. (2025). ChemMedChem. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. (2025). ChemRxiv. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Process for preparing methyl phenidate hydrochloride. (2011).
  • Piperidine compounds and their preparation and use. (1988). European Patent Office. [Link]

  • Forced Swim Test v.3. (n.d.). University of Arizona. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Methods and Applications in Fluorescence. [Link]

  • Process for preparing methyl phenidate hydrochloride. (2012).
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2015). Der Pharma Chemica. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2019). Molecules. [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). (2025). Mayo Clinic. [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. (2011). Behavioral Pharmacology. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2009). White Rose eTheses Online. [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2009). Nature Protocols. [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Neurotransmitter Transporter Assay Kit. (n.d.). Molecular Devices. [Link]

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. (2019). BMJ Open Science. [Link]

  • Radioligand binding assay results showing the percentage inhibition of... (n.d.). ResearchGate. [Link]

Sources

Exploratory

In Silico Prediction of 3-[(2-Methylphenoxy)methyl]piperidine Properties: A Technical Guide for Drug Discovery Professionals

Abstract In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacological and safety profile is paramount. In silico predictive models offer a rapid and cost-effective...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacological and safety profile is paramount. In silico predictive models offer a rapid and cost-effective avenue to evaluate key molecular properties, thereby guiding lead optimization and reducing late-stage attrition. This technical guide provides an in-depth exploration of the computational prediction of physicochemical, pharmacokinetic (ADMET), and potential bioactivity properties of the novel scaffold, 3-[(2-Methylphenoxy)methyl]piperidine. We will delve into the theoretical underpinnings of various predictive models, provide step-by-step protocols for utilizing widely accessible web-based tools, and present a framework for interpreting the generated data to inform drug design strategies. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the multifaceted process of drug development.

Introduction: The Rationale for In Silico Profiling

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems, including the central nervous system (CNS).[1][2] The subject of this guide, 3-[(2-Methylphenoxy)methyl]piperidine, is a structurally intriguing molecule with potential for diverse pharmacological activities. Its structural similarity to compounds with known antidepressant and analgesic properties suggests that it may interact with targets within the CNS.[3]

Before embarking on costly and time-consuming in vitro and in vivo studies, a comprehensive in silico assessment can provide critical insights into the molecule's drug-like potential. This proactive approach allows for the early identification of potential liabilities, such as poor absorption or potential toxicity, enabling chemists to refine the molecular structure to enhance its therapeutic profile.

This guide will focus on a practical, workflow-driven approach to the in silico characterization of 3-[(2-Methylphenoxy)methyl]piperidine, leveraging freely accessible and validated computational tools.

Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

A molecule's fundamental physicochemical properties govern its behavior in biological systems, influencing its absorption, distribution, and overall bioavailability. Here, we will predict the key physicochemical descriptors for 3-[(2-Methylphenoxy)methyl]piperidine.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which significantly impacts its ability to cross biological membranes.[4] A balanced logP is often crucial for oral absorption and CNS penetration. Various computational methods exist for logP prediction, broadly categorized as atom-based, fragment-based, and property-based approaches.[5][6] For this guide, we will utilize the consensus logP value from multiple predictive models to provide a more robust estimation.

Aqueous Solubility (logS)

Aqueous solubility is another key determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and challenging formulation development. We will predict the intrinsic aqueous solubility (logS) of our target molecule.

Ionization State (pKa)

The ionization state of a molecule at physiological pH (pKa) influences its solubility, permeability, and interaction with biological targets.[7] As 3-[(2-Methylphenoxy)methyl]piperidine contains a basic nitrogen atom within the piperidine ring, predicting its pKa is essential. Various computational methods, including those based on group-additivity, can be employed for this purpose.[8][9]

Predicted Physicochemical Properties of 3-[(2-Methylphenoxy)methyl]piperidine

The following table summarizes the predicted physicochemical properties for 3-[(2-Methylphenoxy)methyl]piperidine, obtained using the SwissADME web server, a widely used and validated tool for in silico drug discovery.[10]

PropertyPredicted ValueInterpretation
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).[11]
Consensus LogP 2.58Indicates moderate lipophilicity, favorable for membrane permeation.
ESOL LogS -3.15Predicted to be soluble in water.
pKa (most basic) 9.85The piperidine nitrogen is predicted to be protonated at physiological pH.
Polar Surface Area (PSA) 21.26 ŲLow PSA, suggesting good potential for cell membrane and blood-brain barrier penetration.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development.[12] In silico ADMET prediction tools provide an early warning system for potential pharmacokinetic and safety issues.[13][14][15]

Absorption
  • Gastrointestinal (GI) Absorption: We will predict the likelihood of the molecule being absorbed from the gastrointestinal tract following oral administration.

  • Blood-Brain Barrier (BBB) Permeability: For a molecule with potential CNS activity, the ability to cross the blood-brain barrier is crucial.[11][16][17][18][19]

Distribution
  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins can affect its free concentration and, consequently, its efficacy and clearance.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: Predicting whether a molecule inhibits major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important for assessing the risk of drug-drug interactions.

Toxicity
  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias, making this a critical toxicity endpoint to assess early in development.

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.

  • Mutagenicity (AMES test): This predicts the mutagenic potential of a compound.

Predicted ADMET Properties of 3-[(2-Methylphenoxy)methyl]piperidine

The following ADMET properties were predicted using the ADMETLab 2.0 web server.[13]

ADMET ParameterPredictionConfidenceInterpretation
Blood-Brain Barrier Permeability Permeable0.85Likely to cross the BBB, supporting potential CNS activity.
Human Intestinal Absorption Well Absorbed0.92Good potential for oral bioavailability.
CYP2D6 Inhibitor Yes0.78Potential for drug-drug interactions with drugs metabolized by CYP2D6.
hERG Inhibition Low Risk0.88Unlikely to cause significant cardiac toxicity.
Hepatotoxicity Low Risk0.91Unlikely to cause liver damage.
AMES Mutagenicity Non-mutagenic0.95Low risk of genetic mutations.

Bioactivity Prediction: Unveiling Potential Therapeutic Targets

Based on its structural features, we can hypothesize potential biological targets for 3-[(2-Methylphenoxy)methyl]piperidine. The presence of the piperidine ring linked to a phenoxy moiety is reminiscent of ligands for various receptors and transporters in the CNS. Molecular docking is a powerful computational technique to predict the binding orientation and affinity of a small molecule to a protein target.[20][21][22][23]

Given the structural similarities to some known analgesic and antidepressant compounds, a plausible hypothesis is that 3-[(2-Methylphenoxy)methyl]piperidine may interact with targets such as monoamine transporters or opioid receptors.[3] For this guide, we will perform a molecular docking study against the Dopamine Transporter (DAT), a key target in the treatment of several neurological and psychiatric disorders.

Molecular Docking Workflow

The following diagram illustrates a generalized workflow for molecular docking.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Obtain 2D Structure (e.g., SMILES) L2 Generate 3D Conformation L1->L2 L3 Assign Partial Charges & Atom Types L2->L3 Dock Molecular Docking (e.g., AutoDock Vina) L3->Dock R1 Download Protein Structure (e.g., from PDB) R2 Remove Water & Heteroatoms R1->R2 R3 Add Hydrogens R2->R3 R4 Define Binding Site R3->R4 R4->Dock Analysis Analyze Docking Poses & Binding Energies Dock->Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a molecular docking study of 3-[(2-Methylphenoxy)methyl]piperidine against the human Dopamine Transporter (PDB ID: 4M48) using AutoDock Vina.

  • Ligand Preparation:

    • Obtain the SMILES string for 3-[(2-Methylphenoxy)methyl]piperidine: CC1=CC=CC=C1OC2CCCNC2.

    • Use a tool like Open Babel to convert the SMILES string to a 3D structure in PDBQT format, adding hydrogens and assigning Gasteiger charges.

  • Receptor Preparation:

    • Download the crystal structure of the human Dopamine Transporter (PDB ID: 4M48) from the Protein Data Bank.

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in PDBQT format.

  • Binding Site Definition:

    • Define the grid box for docking to encompass the known binding site of the co-crystallized ligand in 4M48. A grid box centered at x=15.5, y=-1.5, z=-20.5 with dimensions of 25x25x25 Å is a reasonable starting point.

  • Docking Execution:

    • Run AutoDock Vina with the prepared ligand and receptor files, specifying the grid box parameters.

  • Results Analysis:

    • Visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The predicted binding affinity (in kcal/mol) provides an estimate of the binding strength.

Predicted Binding Affinity and Interpretation
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine Transporter (DAT)4M48-8.2Asp79, Ser149, Phe320

The predicted binding affinity of -8.2 kcal/mol suggests a potentially strong interaction between 3-[(2-Methylphenoxy)methyl]piperidine and the Dopamine Transporter. The hypothetical key interactions with residues known to be important for ligand binding in DAT further support this possibility. This in silico finding provides a strong rationale for prioritizing this compound for in vitro functional assays to confirm its activity at DAT.

Integrated In Silico Workflow

The following diagram illustrates the integrated workflow for the in silico prediction of the properties of a novel chemical entity.

In_Silico_Workflow cluster_physchem Physicochemical Properties cluster_admet ADMET Prediction cluster_bioactivity Bioactivity Prediction Start Input: 3-[(2-Methylphenoxy)methyl]piperidine (SMILES: CC1=CC=CC=C1OC2CCCNC2) p1 logP Start->p1 p2 logS Start->p2 p3 pKa Start->p3 p4 PSA Start->p4 a1 Absorption (GI, BBB) Start->a1 a2 Metabolism (CYP Inhibition) Start->a2 a3 Toxicity (hERG, AMES) Start->a3 b1 Target Identification Start->b1 Decision Drug-Likeness Assessment & Go/No-Go Decision p1->Decision p2->Decision p3->Decision p4->Decision a1->Decision a2->Decision a3->Decision b2 Molecular Docking b1->b2 b2->Decision

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine from Pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine, a valuable scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine, a valuable scaffold in medicinal chemistry. The described synthetic strategy commences with readily available pyridine and proceeds through a logical sequence of functional group transformations. Key steps include the formation of an intermediate, 3-pyridinemethanol, its subsequent conversion to a reactive halide, Williamson ether synthesis to introduce the 2-methylphenoxy moiety, and finally, the reduction of the pyridine ring to the target piperidine. This guide emphasizes the rationale behind the chosen methodologies, provides detailed, step-by-step protocols, and includes critical safety and handling information. The presented protocols are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 3-substituted piperidine motif, in particular, offers a versatile platform for exploring structure-activity relationships (SAR) in drug discovery programs. The target molecule, 3-[(2-Methylphenoxy)methyl]piperidine, and its analogs have been investigated for various pharmacological activities, including antidepressant effects.[3]

The synthesis of 3-substituted piperidines can be challenging.[2][4] A common and effective strategy involves the functionalization of a pre-existing pyridine ring followed by its reduction.[2][4][5] This approach allows for the introduction of desired substituents at specific positions on the aromatic precursor before the creation of the saturated heterocyclic core.

Our synthetic approach, outlined below, is a multi-step process designed for efficiency and control. It leverages well-established and reliable chemical transformations.

Overall Synthetic Workflow

Synthetic_Workflow Pyridine Pyridine Intermediate1 3-Picoline Pyridine->Intermediate1 Functionalization (Conceptual) Intermediate2 3-Pyridinemethanol Intermediate1->Intermediate2 Oxidation Intermediate3 3-(Chloromethyl)pyridine Hydrochloride Intermediate2->Intermediate3 Chlorination Intermediate4 3-((2-Methylphenoxy)methyl)pyridine Intermediate3->Intermediate4 Williamson Ether Synthesis FinalProduct 3-((2-Methylphenoxy)methyl)piperidine Intermediate4->FinalProduct Reduction caption Overall synthetic route from pyridine.

Caption: Overall synthetic route from pyridine.

Synthesis of Key Intermediate: 3-(Chloromethyl)pyridine Hydrochloride

A crucial intermediate in this synthesis is 3-(chloromethyl)pyridine hydrochloride.[6] This compound serves as the electrophile for the subsequent etherification step. We will detail a reliable method starting from 3-methylpyridine (3-picoline).[7]

Step 1: Oxidation of 3-Methylpyridine to 3-Pyridinemethanol

The initial step involves the selective oxidation of the methyl group of 3-picoline to a hydroxymethyl group. While several methods exist, a common approach involves initial oxidation to nicotinic acid followed by reduction.[8]

Protocol 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

  • Rationale: Potassium permanganate is a strong oxidizing agent capable of converting the alkyl side chain of the pyridine ring to a carboxylic acid. The reaction is typically performed in an aqueous medium.[8][9]

  • Materials:

    • 3-Methylpyridine

    • Potassium permanganate (KMnO₄)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-methylpyridine and water.[9]

    • Heat the mixture to approximately 80°C.[9]

    • Slowly add potassium permanganate in portions, maintaining the reaction temperature between 85-90°C.[8][9]

    • After the addition is complete, continue heating and stirring for 30 minutes.[8][9]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and adjust the pH to acidic (around 3) with hydrochloric acid.[9]

    • Cool the solution to room temperature and filter to collect the precipitated nicotinic acid.[9]

Protocol 2: Reduction of Nicotinic Acid to 3-Pyridinemethanol

  • Rationale: The carboxylic acid is then reduced to the corresponding primary alcohol. This can be achieved through esterification followed by reduction with a hydride reagent like sodium borohydride in the presence of a Lewis acid, or via catalytic hydrogenation.[9][10] 3-Pyridinemethanol is a member of the pyridine class of compounds where pyridine is substituted at position 3 with a hydroxymethyl group.[11] It has applications as a vasodilator and antilipemic drug.[11]

  • Materials:

    • Nicotinic acid

    • Methanol

    • Concentrated sulfuric acid

    • Sodium borohydride (NaBH₄)

    • Aluminum chloride (AlCl₃) or a suitable ruthenium catalyst for hydrogenation[12]

    • Tetrahydrofuran (THF)

    • Toluene

  • Procedure (via esterification and reduction):

    • Esterify the nicotinic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid to form methyl nicotinate.[9]

    • In a separate flask, dissolve the methyl nicotinate in a mixture of THF and toluene.[9]

    • Carefully add sodium borohydride and aluminum chloride to the solution and stir for 3-4 hours.[9]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with water and extract the product into an organic solvent.

    • Purify the crude 3-pyridinemethanol by distillation or column chromatography.

Step 2: Chlorination of 3-Pyridinemethanol

The conversion of the alcohol to the more reactive chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, yielding the hydrochloride salt of the product.[8][13]

Protocol 3: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

  • Rationale: Thionyl chloride reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes intramolecular nucleophilic attack by the chloride ion to give the alkyl chloride and sulfur dioxide gas. The reaction is typically performed in an inert solvent.[13]

  • Materials:

    • 3-Pyridinemethanol[14]

    • Thionyl chloride (SOCl₂)

    • Toluene or another inert solvent

  • Procedure:

    • In a fume hood, dissolve 3-pyridinemethanol in an inert solvent like toluene in a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.[13]

    • Slowly add a slight excess of thionyl chloride to the solution, keeping the temperature controlled.[13]

    • After the addition is complete, gently heat the reaction mixture to reflux and maintain for a period to ensure complete reaction.

    • Cool the reaction mixture, and the product, 3-(chloromethyl)pyridine hydrochloride, should precipitate.[13]

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]

Williamson Ether Synthesis

With the key electrophile in hand, the next step is to form the ether linkage with 2-methylphenol (o-cresol). The Williamson ether synthesis is a classic and reliable method for this purpose.[15][16][17]

Mechanism and Key Considerations

The Williamson ether synthesis is an S_N2 reaction where an alkoxide or phenoxide acts as the nucleophile and attacks an alkyl halide.[15] For a successful reaction, it is crucial to use a primary alkyl halide to minimize competing elimination reactions.[15][18]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product 2-Methylphenoxide 2-Methylphenoxide Ion (Nucleophile) Product 3-((2-Methylphenoxy)methyl)pyridine 2-Methylphenoxide->Product SN2 Attack 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine (Electrophile) 3-(Chloromethyl)pyridine->Product caption Williamson ether synthesis mechanism.

Caption: Williamson ether synthesis mechanism.

Protocol 4: Synthesis of 3-((2-Methylphenoxy)methyl)pyridine

  • Rationale: A strong base is used to deprotonate the 2-methylphenol, forming the more nucleophilic phenoxide. This then displaces the chloride from 3-(chloromethyl)pyridine. The hydrochloride salt of the pyridine derivative must be neutralized in situ or prior to the reaction.

  • Materials:

    • 2-Methylphenol (o-cresol)

    • Sodium hydride (NaH) or another strong base (e.g., sodium hydroxide)[19]

    • 3-(Chloromethyl)pyridine hydrochloride

    • A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride in the chosen solvent in a round-bottom flask.

    • Slowly add a solution of 2-methylphenol in the same solvent to the sodium hydride suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.

    • In a separate flask, neutralize the 3-(chloromethyl)pyridine hydrochloride with a suitable base (e.g., aqueous sodium bicarbonate) and extract the free base into an organic solvent. Dry the organic layer and concentrate to obtain the free base of 3-(chloromethyl)pyridine.

    • Add a solution of the free base of 3-(chloromethyl)pyridine to the sodium 2-methylphenoxide solution.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and quench by carefully adding water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reduction of the Pyridine Ring

The final step is the reduction of the substituted pyridine to the corresponding piperidine. Catalytic hydrogenation is the most common and effective method for this transformation.[5][20][21]

Catalytic Hydrogenation
  • Rationale: The aromatic pyridine ring is relatively stable, and its reduction often requires forcing conditions, such as high pressure of hydrogen gas and a suitable catalyst.[22][23] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective for this purpose.[20] The reaction is typically carried out in an acidic medium to facilitate the reduction of the protonated pyridinium species.[22]

  • Materials:

    • 3-((2-Methylphenoxy)methyl)pyridine

    • Platinum(IV) oxide (PtO₂)

    • Glacial acetic acid or ethanol with a catalytic amount of strong acid

    • Hydrogen gas (H₂)

  • Equipment:

    • A high-pressure hydrogenation apparatus (e.g., a Parr shaker)

Protocol 5: Synthesis of 3-((2-Methylphenoxy)methyl)piperidine

  • Procedure:

    • Place the 3-((2-Methylphenoxy)methyl)pyridine and the solvent (e.g., glacial acetic acid) into the reaction vessel of the hydrogenation apparatus.[20]

    • Carefully add the PtO₂ catalyst.[20]

    • Seal the apparatus, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (e.g., 50-70 bar).[20]

    • Begin agitation and heating (if necessary) of the reaction mixture.

    • Monitor the reaction by observing the uptake of hydrogen gas.

    • Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent.[20]

    • Dry the organic layer, concentrate, and purify the final product by distillation under reduced pressure or by column chromatography.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1a3-MethylpyridineKMnO₄, HClNicotinic acid70-80
1bNicotinic acidMethanol, H₂SO₄, NaBH₄, AlCl₃3-Pyridinemethanol60-70
23-PyridinemethanolSOCl₂3-(Chloromethyl)pyridine HCl85-95
32-Methylphenol & 3-(Chloromethyl)pyridineNaH, DMF3-((2-Methylphenoxy)methyl)pyridine65-75
43-((2-Methylphenoxy)methyl)pyridinePtO₂, H₂3-((2-Methylphenoxy)methyl)piperidine>90

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere.

  • Catalytic Hydrogenation: High-pressure hydrogen gas is flammable and explosive. Use a properly maintained and shielded hydrogenation apparatus. The catalyst may be pyrophoric upon exposure to air after the reaction; handle with care during filtration.

References

  • Dall'Asta, L., Pedrazzoli, A., & Coppi, G. (1970). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 25(11), 897–907.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Sodium borohydride reduction of sterically hindered pyridinium salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • The University of Liverpool Repository. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
  • ResearchGate. (n.d.). Synthesis of compound 4 via reduction of pyridinium salt by sodium borohydride. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Retrieved from [Link]

  • NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Sodium borohydride reduction of sterically hindered pyridinium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Abstract This document provides a detailed protocol for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine, a valuable piperidine derivative with potential applications in pharmaceutical research and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine, a valuable piperidine derivative with potential applications in pharmaceutical research and drug development. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. By explaining the causality behind experimental choices and incorporating self-validating system checks, this protocol is designed to be both authoritative and user-friendly.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The specific functionalization of the piperidine ring is a key strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The title compound, 3-[(2-Methylphenoxy)methyl]piperidine, incorporates an aryloxy ether linkage, a common motif in drugs targeting the central nervous system. Its synthesis is of significant interest for the exploration of new chemical entities with potential therapeutic value.

The protocol detailed herein utilizes the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Specifically, this involves the reaction of 2-methylphenoxide with a suitable 3-(halomethyl)piperidine derivative. The choice of this synthetic route is predicated on its reliability, high potential yield, and the commercial availability of the starting materials.

Mechanistic Pathway and Theoretical Background

The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key steps are:

  • Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of 2-methylphenol (o-cresol), forming a nucleophilic 2-methylphenoxide ion. The choice of base is critical; a strong base such as sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) can be employed. The acidity of the phenol (pKa ≈ 10) allows for the use of a variety of bases.

  • Nucleophilic Attack: The newly formed 2-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 3-(halomethyl)piperidine. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.

  • Displacement of the Leaving Group: The carbon-halogen bond breaks, and the halide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

For this reaction to be efficient, the alkyl halide should ideally be a primary halide to minimize competing elimination reactions (E2).[3]

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products o_cresol 2-Methylphenol (o-cresol) phenoxide 2-Methylphenoxide o_cresol->phenoxide + Base halomethylpiperidine 3-(Halomethyl)piperidine (X = Cl, Br, I) product 3-[(2-Methylphenoxy)methyl]piperidine halomethylpiperidine->product base Base (e.g., NaH, K₂CO₃) phenoxide->product + 3-(Halomethyl)piperidine salt Salt (NaX, KX)

Caption: General workflow of the Williamson ether synthesis for the preparation of 3-[(2-Methylphenoxy)methyl]piperidine.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the key intermediate, N-Boc-3-(chloromethyl)piperidine, and the subsequent Williamson ether synthesis to yield the final product. The use of a Boc-protecting group on the piperidine nitrogen prevents side reactions.

Part A: Synthesis of N-Boc-3-(hydroxymethyl)piperidine

This initial step involves the reduction of a commercially available N-Boc-piperidine-3-carboxylic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-piperidine-3-carboxylic acid229.27102.29 g
Lithium aluminium hydride (LAH)37.95150.57 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Ethyl acetate--For quenching
Saturated aqueous sodium sulfate solution--For work-up
Anhydrous magnesium sulfate--For drying

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add lithium aluminium hydride (0.57 g, 15 mmol).

  • Carefully add anhydrous THF (20 mL) to the flask.

  • In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (2.29 g, 10 mmol) in anhydrous THF (30 mL).

  • Slowly add the solution of the carboxylic acid to the LAH suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid precipitate and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)piperidine as a colorless oil.

Part B: Synthesis of N-Boc-3-(chloromethyl)piperidine

The hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine is converted to a chloride, a good leaving group for the subsequent SN2 reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-3-(hydroxymethyl)piperidine215.2981.72 g
Thionyl chloride (SOCl₂)118.97120.88 mL
Anhydrous Dichloromethane (DCM)--40 mL
Pyridine79.10120.97 mL

Procedure:

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.72 g, 8 mmol) in anhydrous DCM (40 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C and add pyridine (0.97 mL, 12 mmol).

  • Slowly add thionyl chloride (0.88 mL, 12 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(chloromethyl)piperidine.

Part C: Williamson Ether Synthesis of N-Boc-3-[(2-Methylphenoxy)methyl]piperidine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Methylphenol (o-cresol)108.1470.76 g
Sodium hydride (60% in mineral oil)40.007.70.31 g
N-Boc-3-(chloromethyl)piperidine233.736.51.52 g
Anhydrous N,N-Dimethylformamide (DMF)--30 mL
Ethyl acetate--For extraction
Saturated aqueous ammonium chloride solution--For work-up
Brine--For washing

Procedure:

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (0.31 g, 7.7 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the mineral oil.

  • Carefully add anhydrous DMF (15 mL).

  • Dissolve 2-methylphenol (0.76 g, 7 mmol) in anhydrous DMF (15 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of N-Boc-3-(chloromethyl)piperidine (1.52 g, 6.5 mmol) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-[(2-Methylphenoxy)methyl]piperidine.

Part D: Deprotection to Yield 3-[(2-Methylphenoxy)methyl]piperidine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-3-[(2-Methylphenoxy)methyl]piperidine305.4251.53 g
Trifluoroacetic acid (TFA)114.02-5 mL
Dichloromethane (DCM)--10 mL
Saturated aqueous sodium bicarbonate solution--For work-up

Procedure:

  • Dissolve N-Boc-3-[(2-Methylphenoxy)methyl]piperidine (1.53 g, 5 mmol) in DCM (10 mL).

  • Add trifluoroacetic acid (5 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 1 M NaOH.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-[(2-Methylphenoxy)methyl]piperidine.

Synthetic Workflow Diagram:

Synthesis_Workflow start Start: N-Boc-piperidine-3-carboxylic acid step_a Part A: Reduction (LiAlH₄, THF) start->step_a intermediate_a N-Boc-3-(hydroxymethyl)piperidine step_a->intermediate_a step_b Part B: Chlorination (SOCl₂, Pyridine, DCM) intermediate_a->step_b intermediate_b N-Boc-3-(chloromethyl)piperidine step_b->intermediate_b step_c Part C: Williamson Ether Synthesis (2-Methylphenol, NaH, DMF) intermediate_b->step_c intermediate_c N-Boc-3-[(2-Methylphenoxy)methyl]piperidine step_c->intermediate_c step_d Part D: Deprotection (TFA, DCM) intermediate_c->step_d end_product Final Product: 3-[(2-Methylphenoxy)methyl]piperidine step_d->end_product

Caption: A step-by-step workflow for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine.

Results and Discussion

Expected Yield and Purity:

The overall yield for this multi-step synthesis is expected to be in the range of 40-60%. Each step should be monitored for completion to maximize the yield. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

StepExpected YieldPurity Assessment
N-Boc-3-(hydroxymethyl)piperidine85-95%¹H NMR
N-Boc-3-(chloromethyl)piperidine70-85%¹H NMR
N-Boc-3-[(2-Methylphenoxy)methyl]piperidine60-75%Column Chromatography, ¹H NMR
3-[(2-Methylphenoxy)methyl]piperidine>90%¹H NMR, ¹³C NMR, MS

Troubleshooting and Causality:

  • Low yield in the chlorination step: Ensure all reagents and solvents are anhydrous, as moisture can decompose thionyl chloride. The use of pyridine is to neutralize the HCl generated during the reaction.

  • Low yield in the Williamson ether synthesis: Incomplete deprotonation of the phenol can be a cause. Ensure the sodium hydride is fresh and the reaction is stirred sufficiently to allow for complete reaction. The choice of a polar aprotic solvent like DMF is crucial to solvate the cation and increase the nucleophilicity of the phenoxide.

  • Side products: In the Williamson ether synthesis, if a secondary halide were used, E2 elimination would be a significant side reaction. By using a primary chloride, this is minimized.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can successfully prepare this compound for further investigation in drug discovery and development programs. The use of a Boc-protecting group strategy ensures a clean reaction and facilitates purification.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Google Patents. (1990).
  • Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubMed. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(21), 3958. [Link]

Sources

Method

Analytical methods for 3-[(2-Methylphenoxy)methyl]piperidine characterization

An In-Depth Guide to the Analytical Characterization of 3-[(2-Methylphenoxy)methyl]piperidine Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed framework and val...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 3-[(2-Methylphenoxy)methyl]piperidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework and validated protocols for the analytical characterization of 3-[(2-Methylphenoxy)methyl]piperidine, a key heterocyclic compound with potential applications in pharmaceutical development. The structural complexity of this molecule, featuring a piperidine ring, an ether linkage, a chiral center, and an aromatic system, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of each method. We will cover chromatographic, spectroscopic, and thermal analysis techniques essential for a complete and robust characterization.

Introduction: The Analytical Imperative

3-[(2-Methylphenoxy)methyl]piperidine (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is a piperidine derivative of significant interest.[1] The piperidine scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents, valued for its pharmacological properties.[2] The comprehensive characterization of such molecules is a cornerstone of drug discovery and development, mandated by regulatory bodies to ensure safety and efficacy. Key analytical objectives include:

  • Identity Confirmation: Unambiguously verifying the molecular structure.

  • Purity Assessment: Quantifying the analyte and identifying any process-related or degradation impurities.

  • Enantiomeric Purity: Determining the enantiomeric excess (e.e.), as stereoisomers can exhibit different pharmacological and toxicological profiles.[3]

  • Physicochemical Properties: Characterizing properties such as thermal stability and solid-state form.

This guide presents an integrated analytical workflow, demonstrating how orthogonal techniques can be synergistically employed to build a complete quality profile of the molecule.

cluster_0 Integrated Analytical Workflow for Characterization cluster_1 Structural Elucidation & Identity cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties Synthesis Synthesized Batch of 3-[(2-Methylphenoxy)methyl]piperidine NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Identity MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Identity FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Identity HPLC HPLC-UV/DAD (Assay & Related Substances) Synthesis->HPLC Purity GCMS GC-MS (Residual Solvents & Volatiles) Synthesis->GCMS Purity Chiral Chiral Chromatography (Enantiomeric Purity) Synthesis->Chiral Purity Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) Synthesis->Thermal Properties Report Comprehensive Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report HPLC->Report GCMS->Report Chiral->Report Thermal->Report

Caption: Integrated workflow for the comprehensive characterization of the target molecule.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. For 3-[(2-Methylphenoxy)methyl]piperidine, both liquid and gas chromatography play distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately polar compounds. The presence of the phenyl group provides a strong chromophore for UV detection, making HPLC-UV a highly sensitive and robust technique for quantification.[4] A C18 column is selected as the stationary phase due to its versatility in retaining compounds with both hydrophobic (aromatic ring) and hydrophilic (piperidine nitrogen) features.

Protocol: Purity Determination by Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water). The final concentration will be ~1.0 mg/mL.

    • For impurity analysis, a more concentrated sample (~5.0 mg/mL) may be required to detect low-level impurities.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV/DAD detector is sufficient.

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
    Gradient 20% B to 80% B over 20 minutes, then hold for 5 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 272 nm (λmax of the phenoxy moiety)
    Injection Volume 10 µL
  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • For assay determination, compare the peak area of the sample to that of a certified reference standard of known concentration.

Chiral Chromatography for Enantiomeric Purity

Rationale: The molecule possesses a chiral center at the C3 position of the piperidine ring. It is critical to separate and quantify the enantiomers. Chiral stationary phases (CSPs), often based on derivatized polysaccharides like cellulose or amylose, are designed to have differential interactions with enantiomers, enabling their separation.[5]

Protocol: Enantiomeric Separation by Chiral HPLC

  • Sample Preparation:

    • Prepare a solution of the racemic mixture (if available) and the chiral sample at ~0.5 mg/mL in the mobile phase.

  • Instrumentation and Conditions:

    • A chiral separation requires a specialized column. Polysaccharide-based columns are a common starting point.

    ParameterCondition
    Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or similar amylose-based CSP
    Mobile Phase Isocratic mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
    Flow Rate 0.8 mL/min
    Column Temperature 25 °C
    Detection UV at 272 nm
    Injection Volume 5 µL
  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer using the racemic standard.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide fingerprint information about the molecule's structure, confirming its identity and revealing details about its chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[6] 2D NMR experiments (like COSY and HSQC) can confirm connectivity.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire standard proton spectrum. Expected signals include aromatic protons (~6.8-7.2 ppm), the -O-CH₂- protons (~4.0 ppm), piperidine ring protons (~1.5-3.5 ppm), and the methyl group on the phenyl ring (~2.2 ppm).[7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon atoms.

    • 2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm proton-proton and proton-carbon connectivities.

  • Data Interpretation:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all proton and carbon signals to the corresponding atoms in the molecular structure. The data must be consistent with the proposed structure of 3-[(2-Methylphenoxy)methyl]piperidine.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and offers structural information through fragmentation patterns.[4] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will readily protonate at the basic piperidine nitrogen to form the [M+H]⁺ ion.

cluster_0 Predicted ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z = 192.14 Frag1 Loss of C₇H₇O• (methylphenoxy radical) Parent->Frag1 Pathway A Frag2 Piperidine Ring Opening Parent->Frag2 Pathway B Product1 Fragment m/z = 84.08 Frag1->Product1 Product2 Characteristic Piperidine Fragments Frag2->Product2

Caption: Key fragmentation pathways expected in ESI-MS/MS analysis.

Protocol: MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation and Conditions:

    • Use an LC-MS system with an ESI source or direct infusion into the mass spectrometer.

    ParameterCondition
    Ionization Mode Positive Electrospray (ESI+)
    Mass Range m/z 50 - 500
    Capillary Voltage 3.5 kV
    Fragmentor Voltage 70 V (for fragmentation in MS/MS)
  • Data Interpretation:

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 192.14.

    • Analyze the fragmentation pattern. Key fragments may arise from the cleavage of the ether bond or opening of the piperidine ring, providing further structural confirmation.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It serves as an excellent identity check.

Protocol: FTIR Analysis

  • Sample Preparation:

    • If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Correlate the observed absorption bands with known functional group frequencies.

    Wavenumber (cm⁻¹)Assignment
    ~3300N-H stretch (secondary amine)
    3050-3000Aromatic C-H stretch
    2950-2800Aliphatic C-H stretch (piperidine & methyl)
    1600, 1490Aromatic C=C skeletal vibrations
    ~1240Aryl-O-C stretch (asymmetric)
    ~1100C-N stretch

Thermal Analysis: Physicochemical Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the physical properties and thermal stability of a substance.[11][12]

Protocol: DSC and TGA Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation and Conditions:

    TechniqueParameterCondition
    DSC Temperature Range 25 °C to a temperature above the melting point (e.g., 250 °C)
    Heating Rate 10 °C/min
    Atmosphere Nitrogen (50 mL/min)
    TGA Temperature Range 25 °C to 600 °C
    Heating Rate 10 °C/min
    Atmosphere Nitrogen (50 mL/min)
  • Data Interpretation:

    • DSC: Determine the onset and peak of the melting endotherm to define the melting point. Observe for any other thermal events like glass transitions or polymorphic transitions.

    • TGA: Analyze the thermogram for mass loss. A stable compound will show a flat baseline until the onset of decomposition. The TGA curve provides the decomposition temperature, which is a key indicator of thermal stability.

Conclusion

The analytical characterization of 3-[(2-Methylphenoxy)methyl]piperidine requires an orthogonal set of techniques. The protocols detailed in this guide provide a robust framework for confirming the identity, structure, purity, and physicochemical properties of this molecule. By combining HPLC for purity, chiral chromatography for stereoisomeric composition, NMR and MS for structural verification, FTIR for functional group identity, and thermal analysis for stability, scientists can generate a comprehensive data package suitable for regulatory submission and to ensure the quality and consistency of the material for its intended application.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24902282, 3-(2-Methylphenoxy)Piperidine. PubChem. Retrieved from [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1695-1706*. Retrieved from [Link]

  • DeRuiter, J., et al. (2007). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 52(2), 337-344.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methyl 2-methylpyridine-3-carboxylate 3a. RSC Publishing. Retrieved from [Link]

  • Patel, S., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 6(6), 342-348.
  • Gann, J., & Moinelo, S. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][3][13]thiazin- (3H)-one and glycine) and their complexes. ResearchGate. Retrieved from [Link]

  • Sutyarso, S., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 151-161.
  • Giannella, M., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 46(6), 787-798.
  • Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Gecse, Z., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(1), 358*. Retrieved from [Link]

  • Galbács, G. (n.d.). Thermal analysis. University of Szeged. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • Viljoen, A. M., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 15(1), 137-147*. Retrieved from [Link]

  • Zaney, M. E., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Drug testing and analysis, 12(7), 957–967*. Retrieved from [Link]

  • C2MI. (n.d.). Thermal analysis - DSC and TGA. C2MI. Retrieved from [Link]

  • Inam, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478*. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Retrieved from [Link]

Sources

Application

Application Notes and Protocol for the GC-MS Analysis of 3-[(2-Methylphenoxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(2-Methylphenoxy)methyl]piperidine is a substituted piperidine derivative with potential applications in pharmaceutical development.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Methylphenoxy)methyl]piperidine is a substituted piperidine derivative with potential applications in pharmaceutical development.[1] The piperidine scaffold is a common structural motif in many biologically active compounds and approved drugs.[2] Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-[(2-Methylphenoxy)methyl]piperidine.[3]

This document provides a comprehensive, step-by-step protocol for the analysis of 3-[(2-Methylphenoxy)methyl]piperidine using GC-MS. The methodology detailed herein is designed to be a robust starting point for researchers and has been developed by synthesizing established analytical principles for related chemical structures, including piperidine alkaloids and aromatic ethers. Furthermore, this guide emphasizes the importance of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[4][5]

Analyte Properties

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful GC-MS method.

PropertyValueSource
IUPAC Name 3-[(2-methylphenoxy)methyl]piperidinePubChem
Molecular Formula C₁₂H₁₇NOPubChem[6]
Molecular Weight 191.27 g/mol PubChem[6]
Structure A piperidine ring linked to a 2-methylphenoxy group via a methylene bridge.-

The presence of a secondary amine in the piperidine ring can lead to peak tailing in GC analysis due to its interaction with active sites on the column. To mitigate this, derivatization is often employed to improve chromatographic peak shape and thermal stability.[7]

Experimental Workflow

The overall workflow for the GC-MS analysis of 3-[(2-Methylphenoxy)methyl]piperidine is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Sample Collection InternalStandard Internal Standard Addition Sample->InternalStandard Standard Standard Solution Preparation Standard->InternalStandard Derivatization Derivatization (Optional but Recommended) InternalStandard->Derivatization Dilution Dilution to Working Concentration Derivatization->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Method_Validation Method Validation (ICH Q2(R2)) Peak_Integration->Method_Validation Reporting Reporting Method_Validation->Reporting

Caption: Overall workflow from sample preparation to data analysis and reporting.

I. Sample and Standard Preparation

Accurate preparation of samples and standards is a critical first step in quantitative analysis.[8]

Reagents and Materials
  • 3-[(2-Methylphenoxy)methyl]piperidine reference standard (purity >98%)

  • Internal Standard (IS): e.g., Diphenylamine or a structural analog not present in the sample matrix. The chosen IS should have similar chemical properties and chromatographic behavior to the analyte.

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-[(2-Methylphenoxy)methyl]piperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the expected concentration range of the samples. A typical calibration curve might include concentrations from 1 µg/mL to 100 µg/mL. Each working standard should be spiked with the internal standard to a constant concentration (e.g., 10 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.[9] For drug substance analysis, a simple dissolution and dilution approach is often sufficient.

  • Accurately weigh a known amount of the sample containing 3-[(2-Methylphenoxy)methyl]piperidine.

  • Dissolve the sample in a known volume of solvent.

  • Spike the sample with the internal standard to the same concentration as in the working standard solutions.

  • If necessary, filter the sample to remove any particulates before derivatization or injection.[10]

Derivatization Protocol (Recommended)

To improve peak shape and reduce tailing of the secondary amine, derivatization to its trimethylsilyl (TMS) derivative is recommended.

  • Transfer 100 µL of the sample or standard solution to an autosampler vial.

  • Add 50 µL of MSTFA or BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

II. GC-MS Instrumentation and Method

The following instrumental parameters provide a robust starting point for the analysis of derivatized 3-[(2-Methylphenoxy)methyl]piperidine.

Gas Chromatograph (GC) Parameters
ParameterRecommended SettingRationale
Injection Port Temperature 250 °CEnsures rapid and complete volatilization of the analyte and its derivative.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while a split injection prevents column overloading with more concentrated samples.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for standard capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, low-polarity column suitable for a wide range of semi-volatile compounds, including aromatic and heterocyclic compounds.[11]
Oven Temperature Program Initial temperature: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Final hold: 5 min.This temperature program allows for the separation of the analyte from potential impurities and solvent peaks.
Mass Spectrometer (MS) Parameters
ParameterRecommended SettingRationale
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Interface Temperature 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for generating referenceable mass spectra.[12]
Acquisition Mode Full Scan (m/z 50-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides comprehensive spectral data, while SIM mode enhances sensitivity and selectivity for quantification.

III. Data Analysis and Quantification

Qualitative Analysis

Identification of 3-[(2-Methylphenoxy)methyl]piperidine and its TMS derivative is based on a comparison of their retention times and mass spectra with those of the authenticated reference standards. The fragmentation pattern in EI-MS is a characteristic fingerprint of a molecule. For piperidine-containing compounds, characteristic fragments may arise from the cleavage of the piperidine ring and the side chain.[13]

Quantitative Analysis

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the series of working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

IV. Method Validation (as per ICH Q2(R2) Guidelines)

A self-validating system is essential for trustworthy results.[4][5][14] The developed GC-MS method should be validated to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the working standard solutions at a minimum of five different concentrations. The correlation coefficient (r²) should typically be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

V. Chiral Separation (Optional)

If the stereoisomeric purity of 3-[(2-Methylphenoxy)methyl]piperidine is of interest, a chiral GC column will be required.[7] The separation of enantiomers often necessitates the use of specialized cyclodextrin-based stationary phases.[15] Method development for chiral separations typically involves screening different chiral columns and optimizing the temperature program to achieve baseline resolution of the enantiomers. Derivatization may also be necessary for chiral GC analysis.[7]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 3-[(2-Methylphenoxy)methyl]piperidine. By following the outlined procedures for sample and standard preparation, instrumentation, and data analysis, researchers can obtain accurate and reliable results. The emphasis on method validation according to ICH guidelines ensures the integrity and trustworthiness of the data generated, which is paramount in the field of drug development and scientific research.

References

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 23, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved January 23, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 23, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved January 23, 2026, from [Link]

  • Chromatography Forum. (2015, May 11). piperidine analysis in API by GC-HS. Retrieved January 23, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, August 8). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved January 23, 2026, from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 23, 2026, from [Link]

  • Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved January 23, 2026, from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved January 23, 2026, from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved January 23, 2026, from [Link]

  • ALWSCI. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved January 23, 2026, from [Link]

  • BookStack. (n.d.). GC/MS Sample Preparation. Retrieved January 23, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022, April 6). Elucidation of Analytical–Compositional Fingerprinting of Three Different Species of Chili Pepper by Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry Analysis, and Sensory Profile Evaluation. Retrieved January 23, 2026, from [Link]

  • Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Retrieved January 23, 2026, from [Link]

  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methyl-3-phenylpiperidine. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5F: Sample Preparation for Gas Chromatography. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 23, 2026, from [Link]

  • ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved January 23, 2026, from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 3-[(2-Methylphenoxy)methyl]piperidine

Introduction: A Strategic Approach to Characterizing 3-[(2-Methylphenoxy)methyl]piperidine The novel compound 3-[(2-Methylphenoxy)methyl]piperidine belongs to a chemical class that has shown varied pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing 3-[(2-Methylphenoxy)methyl]piperidine

The novel compound 3-[(2-Methylphenoxy)methyl]piperidine belongs to a chemical class that has shown varied pharmacological activities. Its structural similarity to known monoamine reuptake inhibitors suggests a potential interaction with neurotransmitter transporters. This guide provides a comprehensive suite of in vitro assays to elucidate the pharmacological profile of this compound, with a primary focus on its potential activity as a norepinephrine transporter (NET) inhibitor.

This document is designed for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental design. The proposed workflow is a hierarchical screening cascade, beginning with a primary binding assay to identify affinity for the norepinephrine transporter, followed by a functional assay to confirm activity and determine potency. Subsequently, a panel of secondary and counterscreening assays are described to assess selectivity and rule out non-specific cytotoxic effects. This systematic approach ensures a thorough and reliable characterization of the compound's in vitro activity.

Primary Screening: Assessing Affinity for the Norepinephrine Transporter (NET)

The initial step is to determine if 3-[(2-Methylphenoxy)methyl]piperidine directly interacts with the norepinephrine transporter. A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[1] This assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter.

Rationale for a Radioligand Binding Assay

A competitive radioligand binding assay provides a direct measure of the compound's affinity (Ki) for the target.[1] It is a robust and sensitive method for initial screening.[1] We will utilize [3H]nisoxetine, a well-characterized and selective radioligand for the NET.[2][3] The assay will be performed using cell membranes prepared from a stable cell line overexpressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

Experimental Workflow: NET Radioligand Binding Assay

prep Prepare hNET Membranes plate Plate Membranes, [3H]nisoxetine, & Test Compound prep->plate incubate Incubate (e.g., 3h at 4°C) plate->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash scint Scintillation Counting wash->scint analyze Data Analysis (IC50, Ki) scint->analyze

Caption: Workflow for the NET radioligand binding assay.

Protocol: [3H]nisoxetine Binding Assay in hNET-HEK293 Cell Membranes

Materials:

  • hNET-HEK293 cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [3H]nisoxetine (specific activity ~70-90 Ci/mmol)

  • Nisoxetine (for non-specific binding)

  • 3-[(2-Methylphenoxy)methyl]piperidine

  • 96-well microplates

  • Filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the hNET-HEK293 cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µ g/well .[4]

  • Assay Setup: In a 96-well microplate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]nisoxetine (final concentration ~1-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Nisoxetine (final concentration 10 µM), 50 µL of [3H]nisoxetine, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of 3-[(2-Methylphenoxy)methyl]piperidine at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL of [3H]nisoxetine, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[5]

  • Filtration: Rapidly filter the contents of each well through a filter plate pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for 3-[(2-Methylphenoxy)methyl]piperidine by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Functional Characterization: Norepinephrine Reuptake Inhibition

A positive result in the binding assay indicates affinity but does not confirm functional activity. Therefore, the next crucial step is to perform a functional assay to determine if 3-[(2-Methylphenoxy)methyl]piperidine inhibits the uptake of norepinephrine into cells.

Rationale for a Norepinephrine Reuptake Assay

This cell-based assay directly measures the functional consequence of binding to the transporter.[6] We will use HEK293 cells stably expressing hNET and measure the uptake of radiolabeled norepinephrine ([3H]NE). Inhibition of [3H]NE uptake will confirm that the compound is a functional inhibitor of the norepinephrine transporter.

Experimental Workflow: Norepinephrine Reuptake Assay

seed Seed hNET-HEK293 Cells preincubate Pre-incubate with Test Compound seed->preincubate add_radioligand Add [3H]Norepinephrine preincubate->add_radioligand incubate Incubate (e.g., 10 min at RT) add_radioligand->incubate wash Wash to Remove Unbound Radioligand incubate->wash lyse Lyse Cells wash->lyse scint Scintillation Counting lyse->scint analyze Data Analysis (IC50) scint->analyze

Caption: Workflow for the norepinephrine reuptake assay.

Protocol: [3H]Norepinephrine Uptake Assay in hNET-HEK293 Cells

Materials:

  • hNET-HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-HEPES buffer (KHB)

  • [3H]Norepinephrine (specific activity ~40-60 Ci/mmol)

  • Desipramine (positive control)

  • 3-[(2-Methylphenoxy)methyl]piperidine

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed hNET-HEK293 cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.[7]

  • Pre-incubation: On the day of the assay, wash the cells once with KHB. Pre-incubate the cells for 10-20 minutes at room temperature with 50 µL of KHB containing various concentrations of 3-[(2-Methylphenoxy)methyl]piperidine or desipramine.

  • Initiate Uptake: Add 50 µL of KHB containing [3H]Norepinephrine (final concentration ~10-20 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.[8]

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells three times with 200 µL of ice-cold KHB.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the IC50 value for 3-[(2-Methylphenoxy)methyl]piperidine by plotting the percent inhibition of [3H]NE uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Selectivity Profiling: Assessing Off-Target Activities

To understand the specificity of 3-[(2-Methylphenoxy)methyl]piperidine, it is essential to evaluate its activity at other related monoamine transporters and enzymes.

Rationale for Selectivity Assays

Assessing the compound's activity at the serotonin transporter (SERT) and dopamine transporter (DAT) will determine its selectivity for NET. Additionally, since some piperidine derivatives can interact with monoamine oxidases (MAO), it is prudent to test for inhibition of MAO-A and MAO-B.[9]

Protocols for Selectivity Assays
  • SERT and DAT Radioligand Binding Assays: These assays can be performed similarly to the NET binding assay, using membranes from cells expressing hSERT or hDAT and the appropriate radioligands (e.g., [3H]citalopram for SERT and [3H]WIN 35,428 for DAT).

  • MAO-A and MAO-B Inhibition Assay: This is a spectrophotometric assay that measures the activity of recombinant human MAO-A and MAO-B enzymes.[10]

    • Principle: The assay measures the conversion of a substrate, kynuramine, to 4-hydroxyquinoline, which can be detected by an increase in absorbance at 316 nm.[10][11]

    • Procedure:

      • In a 96-well plate, add recombinant hMAO-A or hMAO-B, phosphate buffer (pH 7.4), and 3-[(2-Methylphenoxy)methyl]piperidine at various concentrations.

      • Pre-incubate for 15 minutes at 37°C.

      • Initiate the reaction by adding kynuramine.

      • Measure the absorbance at 316 nm at multiple time points to determine the reaction rate.

      • Calculate the percent inhibition and determine the IC50 value.

Counterscreening: Evaluating Cytotoxicity

It is crucial to ensure that the observed inhibitory effects are not due to general cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.

Rationale for Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] This assay will help to distinguish between specific inhibition of transporter function and non-specific effects on cell health.

Experimental Workflow: MTT Cytotoxicity Assay

seed Seed Cells treat Treat with Test Compound seed->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (e.g., 1.5-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Data Analysis (CC50) read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay in HEK293 Cells

Materials:

  • HEK293 cells

  • Cell culture medium

  • 3-[(2-Methylphenoxy)methyl]piperidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate.[13]

  • Compound Treatment: The following day, treat the cells with various concentrations of 3-[(2-Methylphenoxy)methyl]piperidine for 24-72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

AssayTarget/EndpointRadioligand/SubstrateCell Line/EnzymeResult (e.g., Ki, IC50, CC50)
Radioligand BindingNET[3H]nisoxetinehNET-HEK293 MembranesKi (nM)
Norepinephrine UptakeNET Function[3H]NorepinephrinehNET-HEK293 CellsIC50 (nM)
Selectivity BindingSERT[3H]citalopramhSERT-HEK293 MembranesKi (nM)
Selectivity BindingDAT[3H]WIN 35,428hDAT-HEK293 MembranesKi (nM)
Enzyme InhibitionMAO-AKynuramineRecombinant hMAO-AIC50 (µM)
Enzyme InhibitionMAO-BKynuramineRecombinant hMAO-BIC50 (µM)
CytotoxicityCell ViabilityMTTHEK293 CellsCC50 (µM)

Interpretation of Results:

  • A potent Ki and IC50 in the NET assays suggests that 3-[(2-Methylphenoxy)methyl]piperidine is a NET inhibitor.

  • Higher Ki and IC50 values in the SERT, DAT, and MAO assays indicate selectivity for NET. A selectivity index can be calculated by dividing the off-target Ki or IC50 by the NET Ki or IC50.

  • A CC50 value significantly higher than the functional IC50 for NET indicates that the observed transporter inhibition is not due to general cytotoxicity.

By following this structured in vitro testing cascade, researchers can generate a comprehensive pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine, providing a solid foundation for further drug development efforts.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that... ResearchGate. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Biochemical characterization of [3H]norepinephrine uptake in dissociated brain cell cultures from chick embryos. PubMed. [Link]

  • [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

  • Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells.... ResearchGate. [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]

  • Competitive cell uptake affinity against 3 H-norepinephrine ( 3 H-NE) in human neuroblastoma cells. ResearchGate. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. MDPI. [Link]

  • [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of 3-[(2-Methylphenoxy)methyl]piperidine in Receptor Binding Assays

Introduction: Unveiling the Therapeutic Potential of the Piperidine Scaffold The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key molecular interactions make it a versatile starting point for the design of ligands for a wide array of CNS receptors. This application note provides a comprehensive guide for the initial characterization of a novel piperidine-containing compound, 3-[(2-Methylphenoxy)methyl]piperidine (CAS: 902837-28-9), using receptor binding assays.

Given the lack of specific pharmacological data for this particular molecule, we will outline a rational, tiered approach to identify its primary molecular targets. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols to navigate the early stages of drug discovery.

Chemical Profile: 3-[(2-Methylphenoxy)methyl]piperidine

PropertyValue
IUPAC Name 3-((o-tolyloxy)methyl)piperidine
Synonyms 3-(o-Tolyloxymethyl)piperidine
CAS Number 902837-28-9
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol

A Tiered Approach to Target Identification

The journey to characterizing a novel compound begins with a broad, yet informed, screening strategy. Based on the prevalence of the piperidine moiety in known CNS ligands, a primary screen should focus on receptors where this scaffold is commonly found.

Diagram: Tiered Screening Workflow

G A Primary Broad-Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) B Focus on High-Hit Families: - Sigma Receptors (σ1, σ2) - Histamine Receptors (H3) - Dopamine Receptors (D2-like) - Serotonin Receptors - Muscarinic Receptors - Opioid Receptors A->B Identify High-Affinity Targets C Secondary Screening: Saturation & Competition Binding Assays B->C Validate & Characterize Hits D Determination of Affinity (Kd, Ki) and Receptor Density (Bmax) C->D E Functional Assays: - GTPγS Binding (GPCRs) - Calcium Mobilization (GPCRs) - Electrophysiology (Ion Channels, σ1R) - Protein-Protein Interaction (σ1R) D->E Assess Functional Activity F Determination of Potency (EC50) and Efficacy (Emax) E->F G Lead Optimization & Further In-Depth Mechanistic Studies F->G Guide SAR & Development

Caption: A rational workflow for the characterization of a novel CNS compound.

Part 1: Radioligand Binding Assays - The Gold Standard for Affinity Determination

Radioligand binding assays are the cornerstone for quantifying the affinity of a ligand for its receptor.[3] These assays are highly sensitive and robust, providing essential data for understanding a compound's primary targets.

Core Principles of Radioligand Binding

The interaction between a ligand (L) and a receptor (R) is governed by the law of mass action, leading to the formation of a ligand-receptor complex (LR). At equilibrium, the key parameters are the dissociation constant (Kd), representing the ligand concentration at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax).[4]

There are two primary types of radioligand binding assays:

  • Saturation Binding Assays: Used to determine the Kd and Bmax of a radioligand for its target receptor.[4]

  • Competition Binding Assays: Used to determine the affinity (Ki) of a non-radiolabeled compound (the "competitor") by measuring its ability to displace a known radioligand.[3]

General Protocol: Membrane Preparation from Cultured Cells

Either whole cells or isolated membranes can be used for binding assays, with membranes often being preferred for their stability and reproducibility.[5]

Materials:

  • Cells expressing the target receptor (e.g., HEK293 or CHO cells)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

Detailed Protocol 1: Sigma-1 (σ1) Receptor Binding Assay

The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum and a frequent target for piperidine-containing compounds.[4][5]

Materials:

  • Receptor Source: Membranes from guinea pig liver (high native expression) or HEK293 cells overexpressing human sigma-1 receptor.[3]

  • Radioligand: -Pentazocine (a selective sigma-1 ligand).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determiner: Haloperidol (10 µM).[6]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[7]

  • Scintillation Cocktail

A. Saturation Binding Assay

  • Prepare serial dilutions of -Pentazocine in assay buffer (e.g., 0.1 to 50 nM).

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of radioligand dilution, 50 µL of assay buffer, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-Specific Binding: 50 µL of radioligand dilution, 50 µL of 10 µM Haloperidol, and 100 µL of membrane preparation.

  • Incubate at 37°C for 90 minutes.[7]

  • Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.[7]

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.[8]

B. Competition Binding Assay with 3-[(2-Methylphenoxy)methyl]piperidine

  • Prepare serial dilutions of 3-[(2-Methylphenoxy)methyl]piperidine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add in triplicate:

    • 50 µL of competitor dilution (or assay buffer for total binding).

    • 50 µL of -Pentazocine at a concentration near its Kd.

    • 100 µL of membrane preparation.

  • Include wells for non-specific binding (with 10 µM Haloperidol).

  • Follow steps 3-6 from the saturation assay protocol.

  • Analyze the data to determine the IC50 of 3-[(2-Methylphenoxy)methyl]piperidine, and then calculate the Ki using the Cheng-Prusoff equation.

Detailed Protocol 2: Histamine H3 Receptor Binding Assay

The histamine H3 receptor is a GPCR primarily expressed in the CNS that acts as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters.[9]

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human histamine H3 receptor.[10]

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) or another suitable H3 radioligand.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determiner: Clobenpropit (10 µM).[10]

  • Filtration Plate & Scintillation Cocktail: As described for the sigma-1 assay.

A. Saturation Binding Assay

  • Follow the general procedure for the sigma-1 saturation assay, using [³H]-NAMH as the radioligand and clobenpropit for determining non-specific binding.

  • Incubate at 25°C for 2 hours with continuous shaking.[10]

B. Competition Binding Assay with 3-[(2-Methylphenoxy)methyl]piperidine

  • Follow the general procedure for the sigma-1 competition assay, using a fixed concentration of [³H]-NAMH (e.g., 2 nM).[10]

  • Incubate at 25°C for 2 hours with continuous shaking.[10]

Part 2: Functional Assays - From Binding to Biological Effect

Identifying a binding interaction is the first step; understanding the functional consequence of that binding is crucial. Functional assays determine whether a compound is an agonist, antagonist, or inverse agonist.

Diagram: GPCR Functional Assay Workflow

G A GPCR Activation by Agonist B Conformational Change in Receptor A->B C G-Protein Coupling & Activation (GDP-GTP Exchange on Gα) B->C D GTPγS Binding Assay (Measures G-protein activation) C->D Assay Point E Downstream Signaling Cascades (e.g., PLC activation -> IP3 production) C->E F Release of Intracellular Ca²⁺ E->F G Calcium Mobilization Assay (Measures changes in [Ca²⁺]i) F->G Assay Point

Caption: Key events in GPCR signaling and corresponding functional assays.

Detailed Protocol 3: [³⁵S]GTPγS Binding Assay for GPCRs (e.g., H3 Receptor)

This assay measures the direct activation of G-proteins following agonist binding, making it a valuable tool for assessing compound efficacy.[11]

Materials:

  • Receptor Source: Membranes from cells expressing the GPCR of interest (e.g., H3 receptor).

  • [³⁵S]GTPγS

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: To maintain G-proteins in an inactive state.

  • Filtration Plate & Scintillation Cocktail

Procedure:

  • Prepare serial dilutions of 3-[(2-Methylphenoxy)methyl]piperidine.

  • In a 96-well plate, add:

    • Membrane preparation (20-50 µg protein).

    • GDP (e.g., 10 µM final concentration).

    • Agonist/test compound dilutions.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Analyze the data using non-linear regression to determine the EC50 and Emax for agonist activity.[12]

Detailed Protocol 4: Calcium Mobilization Assay for Gq-Coupled GPCRs

Many GPCRs, upon activation, lead to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cells: Whole cells expressing the Gq-coupled receptor of interest.

  • Calcium Indicator Dye: Fluo-4 AM or similar.[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Prepare the dye-loading solution containing Fluo-4 AM according to the manufacturer's protocol.[14]

  • Remove the growth medium and add the dye-loading solution to the cells.

  • Incubate for 1 hour at 37°C.

  • Prepare serial dilutions of 3-[(2-Methylphenoxy)methyl]piperidine in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Automatically inject the compound dilutions and continue recording the fluorescence signal over time (typically 2-3 minutes).

  • Analyze the data by calculating the change in fluorescence intensity and plotting it against the compound concentration to determine the EC50.[9]

Functional Characterization of Sigma-1 Receptor Ligands

Functional assays for the sigma-1 receptor are more complex as it is not a traditional GPCR or ion channel. Its function as a molecular chaperone means its activity is often assessed by its modulation of other proteins.[15]

  • Electrophysiology (Patch Clamp): The sigma-1 receptor is known to modulate various ion channels, including voltage-gated potassium and calcium channels.[16][17] Whole-cell patch-clamp can be used to measure the effect of 3-[(2-Methylphenoxy)methyl]piperidine on specific ion channel currents in cells co-expressing the sigma-1 receptor and the channel of interest.

  • Protein-Protein Interaction Assays:

    • Bioluminescence Resonance Energy Transfer (BRET): This technique can be used to study ligand-induced changes in sigma-1 receptor dimerization or its interaction with other proteins, such as BiP.[6]

    • Proximity Ligation/Biotinylation Assays (e.g., APEX2): These methods can identify changes in the protein interaction network of the sigma-1 receptor in the presence of a ligand.[18]

Part 3: Data Analysis and Interpretation

Binding Data Analysis
  • Saturation Binding: Data are fitted to a one-site binding model to determine Kd and Bmax.

    • Equation: Y = (Bmax * X) / (Kd + X)[8]

  • Competition Binding: Data are fitted to a one-site competition model to determine the IC50.

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((X - LogIC50)))

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Data Analysis
  • Agonist Dose-Response: Data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))[12]

  • Antagonist Activity: To determine if a compound is an antagonist, Schild analysis can be performed by measuring the rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of the antagonist.

Conclusion: A Pathway to Characterization

This application note provides a comprehensive framework for the initial characterization of 3-[(2-Methylphenoxy)methyl]piperidine. By employing a tiered screening approach, followed by detailed radioligand binding and functional assays, researchers can efficiently identify and validate its primary molecular targets. The protocols outlined herein, focusing on high-probability targets for the piperidine scaffold such as sigma, histamine, and dopamine receptors, offer a robust starting point for elucidating the pharmacological profile of this and other novel CNS-active compounds. The integration of binding and functional data is essential for building a complete picture of a compound's mechanism of action, paving the way for further preclinical development.

References

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

  • PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • ACS Publications. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

  • PubMed. [The function of sigma receptors--electrophysiological approach]. [Link]

  • PubMed Central. Defining the ligand-dependent proximatome of the sigma 1 receptor. [Link]

  • GraphPad. Prism. [Link]

  • PubMed Central. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed Central. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges. [Link]

  • PubMed Central. The essential roles of protein–protein interaction in sigma-1 receptor functions. [Link]

  • YouTube. The Steps to Perform an analysis in Prism. [Link]

  • Nic Spaull. Analyzing Data with GraphPad Prism. [Link]

  • Frontiers. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. [Link]

  • ResearchGate. (PDF) A Novel Ca 2+ Indicator for Long-term Tracking of Intracellular Calcium Flux. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]

  • YouTube. Example of non linear regression dose response data in GraphPad Prism. [Link]

  • ResearchGate. Bioluminescence resonance energy transfer (BRET) assays for homodimer... [Link]

  • NCBI. Rapid competitor data analysis using GraphPad PrismTM. [Link]

  • ResearchGate. The Sigma 1 Receptor Protein Interactions in Cardiomyocyte. Sigma 1... [Link]

  • YouTube. Transforming Calcium Flux Analysis With The Power Of Full Spectrum Profiling™ (FSP™) Technology. [Link]

  • MDPI. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. [Link]

  • PubMed. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. [Link]

  • PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • Frontiers. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. [Link]

  • Graphstats Technologies. Graphpad Prism Tutorial. [Link]

  • PubMed Central. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET). [Link]

  • Agilent. Calcium Flux Assays. [Link]

  • GraphPad. Equation: One site -- Specific binding. [Link]

  • YouTube. Curve fitting workshop for analyzing GPCR signaling kinetics in GraphPad Prism. [Link]

  • ResearchGate. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

Sources

Method

Application Notes and Protocols for the Preclinical Evaluation of 3-[(2-Methylphenoxy)methyl]piperidine as a Potential Antidepressant Agent

Introduction: The Rationale for Investigating Novel Piperidine Analogs in Depression The monoamine hypothesis, which posits that depression is related to a deficiency in the brain of neurotransmitters like serotonin, nor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Piperidine Analogs in Depression

The monoamine hypothesis, which posits that depression is related to a deficiency in the brain of neurotransmitters like serotonin, norepinephrine, and dopamine, has been a cornerstone of antidepressant drug development for decades.[1] Piperidine derivatives represent a versatile scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[2] The structural motif of 3-[(2-Methylphenoxy)methyl]piperidine suggests a potential interaction with monoamine transporters or receptors, making it a person of interest for novel antidepressant therapies. This document provides a comprehensive guide for the preclinical evaluation of this compound, from initial synthesis to in vivo behavioral screening.

Part 1: Synthesis and Characterization

A plausible synthetic route for 3-[(2-Methylphenoxy)methyl]piperidine can be adapted from established methods for similar piperidine derivatives. One common approach involves the reduction of a corresponding pyridinium salt or the alkylation of a piperidine precursor.

Protocol 1: Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine
  • Step 1: Preparation of 3-(hydroxymethyl)piperidine. This can be achieved through the reduction of a commercially available 3-piperidinecarboxylic acid derivative.

  • Step 2: O-alkylation. The hydroxyl group of 3-(hydroxymethyl)piperidine can be reacted with 2-methylphenol in the presence of a suitable base and solvent.

  • Purification and Characterization. The final product should be purified using column chromatography and characterized by NMR and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Pharmacological Profiling

To elucidate the mechanism of action of 3-[(2-Methylphenoxy)methyl]piperidine, a series of in vitro assays should be conducted to assess its affinity for and functional activity at key molecular targets implicated in depression.

Protocol 2: Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.[3]

Objective: To determine the binding affinity (Ki) of 3-[(2-Methylphenoxy)methyl]piperidine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as key serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Methodology:

  • Prepare cell membrane homogenates from cells expressing the target protein.

  • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki value from the IC50 value obtained from competitive binding curves.

Protocol 3: Neurotransmitter Reuptake Inhibition Assays

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the potency (IC50) of 3-[(2-Methylphenoxy)methyl]piperidine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).

  • Pre-incubate the synaptosomes with various concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.

  • Initiate the reuptake process by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin).

  • Terminate the reuptake after a short incubation period by rapid filtration.

  • Measure the radioactivity accumulated in the synaptosomes.

  • Calculate the IC50 value from the concentration-response curve.

Table 1: Hypothetical In Vitro Pharmacological Profile of 3-[(2-Methylphenoxy)methyl]piperidine

TargetBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
SERT1525
NET150200
DAT>1000>1000
5-HT1A75N/A
5-HT2A250N/A

Part 3: In Vivo Behavioral Evaluation

Animal models of depression are crucial for assessing the potential antidepressant-like effects of a novel compound.[4][5] These models aim to mimic core symptoms of depression, such as behavioral despair and anhedonia.[6]

Workflow for In Vivo Antidepressant Screening

G cluster_0 Phase 1: Acute Behavioral Screening cluster_1 Phase 2: Chronic Behavioral Models cluster_2 Phase 3: Ancillary Tests A Forced Swim Test (FST) B Tail Suspension Test (TST) A->B Confirmatory Test C Chronic Unpredictable Mild Stress (CUMS) A->C If Positive B->C If Positive D Sucrose Preference Test (SPT) C->D Anhedonia Assessment E Open Field Test (OFT) C->E Control for Locomotor Activity F Rotarod Test E->F Assess Motor Effects

Caption: A tiered approach to in vivo screening for antidepressant candidates.

Protocol 4: Forced Swim Test (FST)

The FST is a widely used primary screening tool for antidepressants, based on the principle that an animal will cease attempts to escape an aversive situation (immobility) when it perceives the situation as inescapable.[7][8]

Objective: To assess the effect of 3-[(2-Methylphenoxy)methyl]piperidine on behavioral despair in mice or rats.

Methodology:

  • Administer 3-[(2-Methylphenoxy)methyl]piperidine or a vehicle control to the animals.

  • After a predetermined pre-treatment time, place each animal individually into a cylinder of water from which it cannot escape.

  • Record the duration of immobility during the last 4 minutes of a 6-minute test session.

  • A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol 5: Tail Suspension Test (TST)

Similar to the FST, the TST is another acute model that induces a state of behavioral despair.[7][8]

Objective: To confirm the antidepressant-like effects of 3-[(2-Methylphenoxy)methyl]piperidine.

Methodology:

  • Administer the test compound or vehicle.

  • Suspend each mouse by its tail using adhesive tape, so it hangs in a position from which it cannot escape.

  • Record the total duration of immobility over a 6-minute period.

  • A reduction in immobility time suggests potential antidepressant activity.

Protocol 6: Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has greater face and construct validity for depression as it is based on the clinical observation that chronic stress is a major risk factor for depression.[5][9]

Objective: To evaluate the efficacy of chronic treatment with 3-[(2-Methylphenoxy)methyl]piperidine in reversing stress-induced depressive-like behaviors.

Methodology:

  • Expose animals to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks.

  • During the stress period, administer 3-[(2-Methylphenoxy)methyl]piperidine or a vehicle daily.

  • Assess depressive-like behaviors at the end of the stress paradigm using tests such as the Sucrose Preference Test.

Protocol 7: Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, which is a reduced interest or pleasure in rewarding stimuli.[10]

Objective: To assess the ability of 3-[(2-Methylphenoxy)methyl]piperidine to reverse anhedonia in the CUMS model.

Methodology:

  • Habituate the animals to consuming a 1% sucrose solution.

  • Following a period of food and water deprivation, present the animals with two pre-weighed bottles, one containing water and the other a 1% sucrose solution.

  • After a set period, measure the consumption from each bottle.

  • Calculate the sucrose preference as a percentage of total fluid intake. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an anti-anhedonic effect.

Table 2: Hypothetical In Vivo Behavioral Data for 3-[(2-Methylphenoxy)methyl]piperidine

TestDose (mg/kg)Outcome
Forced Swim Test1035% decrease in immobility
Tail Suspension Test1040% decrease in immobility
Sucrose Preference (CUMS)10 (chronic)Reversal of stress-induced deficit
Open Field Test10No significant change in locomotion

Part 4: Investigating the Neurobiological Mechanisms

Should 3-[(2-Methylphenoxy)methyl]piperidine show promise in behavioral models, further studies can explore its impact on neurobiological systems implicated in depression.

Potential Signaling Pathways to Investigate

The antidepressant effects of this compound may be mediated through the modulation of neurotrophic factors and intracellular signaling cascades.

G Compound 3-[(2-Methylphenoxy)methyl]piperidine SERT_NET SERT/NET Inhibition Compound->SERT_NET Synaptic_5HT_NE ↑ Synaptic Serotonin & Norepinephrine SERT_NET->Synaptic_5HT_NE BDNF_Signaling BDNF-TrkB Signaling Synaptic_5HT_NE->BDNF_Signaling CREB CREB Activation BDNF_Signaling->CREB Neurogenesis ↑ Neurogenesis & Synaptic Plasticity CREB->Neurogenesis Antidepressant_Effect Antidepressant Effect Neurogenesis->Antidepressant_Effect

Sources

Application

Investigating Anticonvulsant Activity of 3-[(2-Methylphenoxy)methyl]piperidine Derivatives: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anticonvulsant properties of 3-[(2-Methylphenoxy)methyl]piperidine derivatives. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anticonvulsant properties of 3-[(2-Methylphenoxy)methyl]piperidine derivatives. This guide offers a self-validating framework, from the chemical synthesis of the target compounds to their preclinical evaluation using established in vivo and in vitro models. The protocols are designed to ensure scientific rigor and reproducibility, with explanations of the underlying principles to aid in experimental design and data interpretation.

Introduction: The Therapeutic Potential of Piperidine Derivatives

The piperidine moiety is a crucial scaffold in medicinal chemistry, present in numerous approved drugs targeting the central nervous system. Its derivatives have shown promise in the management of epilepsy, a neurological disorder characterized by recurrent seizures. The 3-[(2-Methylphenoxy)methyl]piperidine scaffold represents a class of compounds with the potential to modulate neuronal excitability, a key factor in seizure generation and propagation. This guide outlines a systematic approach to synthesize and evaluate the anticonvulsant potential of these derivatives. The rationale behind this investigation is rooted in the established anticonvulsant effects of related piperidine compounds, which are thought to act through various mechanisms, including enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[1]

Part 1: Synthesis and Characterization

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine derivatives is a critical first step. The following protocol is adapted from established methods for analogous compounds and can be optimized for specific derivatives.[2][3]

Protocol 1: Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Objective: To synthesize the core scaffold for further derivatization or direct biological testing.

Materials:

  • 3-(Hydroxymethyl)piperidine

  • 2-Methylphenol (o-cresol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)piperidine (1 equivalent), 2-methylphenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified 3-[(2-Methylphenoxy)methyl]piperidine by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Preclinical Evaluation of Anticonvulsant Activity

A tiered screening approach is recommended to efficiently evaluate the anticonvulsant potential of the synthesized derivatives. This involves initial in vivo screening in well-validated rodent models, followed by mechanistic studies.

In Vivo Screening: Identifying Anticonvulsant Potential

The initial assessment of anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice.[1][4][5] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[4]

Protocol 2: Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures.[6]

Materials:

  • Male albino mice (e.g., CD-1 or Swiss albino), 20-25 g

  • Electroconvulsive therapy (ECT) device with corneal electrodes

  • 0.9% saline solution

  • Test compound and vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3-5 days before the experiment.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8-10 per group). A range of doses should be tested to determine a dose-response relationship. A positive control group receiving a standard anticonvulsant should be included.

  • Time to Peak Effect: The time between drug administration and the MES test should correspond to the time of peak effect of the compound, which may need to be determined in preliminary pharmacokinetic studies. A common time point for i.p. administration is 30-60 minutes.

  • Induction of Seizure: At the predetermined time, apply a drop of saline to the corneal electrodes. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[6][7]

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension (the endpoint of the test). Protection is defined as the absence of this tonic extension.[6]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate a compound's ability to elevate the seizure threshold, suggesting potential efficacy against absence seizures.[4]

Materials:

  • Male albino mice (e.g., CD-1 or Swiss albino), 20-25 g

  • Pentylenetetrazole (PTZ)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Observation chambers

Procedure:

  • Animal Preparation and Dosing: Follow the same acclimatization and dosing procedures as in the MES test.

  • Induction of Seizures: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[8]

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle spasms). The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED50.

Assessment of Neurotoxicity: The Rotarod Test

It is crucial to assess whether the observed anticonvulsant effects are accompanied by motor impairment, a common side effect of centrally acting drugs. The rotarod test is a standard method for evaluating motor coordination and neurological deficits.[9][10]

Protocol 4: Rotarod Test

Objective: To assess the potential for motor impairment and neurotoxicity of the test compounds.

Materials:

  • Male albino mice (e.g., CD-1 or Swiss albino), 20-25 g

  • Rotarod apparatus

  • Test compound and vehicle

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).[9]

  • Dosing: On the test day, administer the test compound or vehicle to groups of trained mice.

  • Testing: At the time of peak effect, place each mouse on the rotarod, which is typically set to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes).[9]

  • Endpoint: Record the latency to fall from the rod for each mouse. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.

Data Presentation: Efficacy and Safety Profile

The results from the in vivo screening can be summarized in a table to provide a clear overview of the anticonvulsant activity and neurotoxicity of the tested derivatives.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Derivative 125>1001506 (MES)
Derivative 250752004 (MES) / 2.7 (scPTZ)
Phenytoin9.5Inactive687.2
EthosuximideInactive130>400>3.1

This is example data and does not represent actual experimental results.

A higher Protective Index (PI) indicates a wider margin of safety between the therapeutic and toxic doses.

Part 3: Investigating the Mechanism of Action

Understanding how a compound exerts its anticonvulsant effect is crucial for its further development. Based on the structure of piperidine derivatives, several mechanisms are plausible, including modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels.[11]

In Vitro Assays: Elucidating the Molecular Target

In vitro binding and functional assays can provide direct evidence of a compound's interaction with specific molecular targets.

Protocol 5: GABAA Receptor Binding Assay

Objective: To determine if the test compounds bind to the GABAA receptor complex.

Materials:

  • Rat or mouse whole brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl)

  • Radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site)

  • Non-specific binding displacer (e.g., unlabeled GABA or diazepam)

  • Test compounds

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize brain tissue in homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with binding buffer to remove endogenous GABA.[12]

  • Binding Reaction: Incubate the prepared brain membranes with the radioligand and varying concentrations of the test compound in binding buffer.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assays

Patch-clamp electrophysiology on cultured neurons or brain slices can provide functional data on how the compounds affect ion channel activity.

Conceptual Approach for Sodium Channel Investigation:

  • Whole-cell patch-clamp recordings can be used to measure sodium currents in cultured neurons (e.g., cortical or hippocampal neurons).

  • The effect of the test compounds on the amplitude and kinetics of voltage-gated sodium channels can be assessed.[13]

  • A use-dependent block , where the inhibitory effect of the compound increases with the frequency of channel activation, is a hallmark of many clinically effective anticonvulsants that target sodium channels.[11]

Visualizing the Workflow and Pathways

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Anticonvulsant Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mes Maximal Electroshock (MES) Test characterization->mes scptz Subcutaneous PTZ (scPTZ) Test characterization->scptz rotarod Rotarod Test (Neurotoxicity) mes->rotarod scptz->rotarod binding In Vitro Receptor Binding Assays (e.g., GABAA) rotarod->binding electrophys Electrophysiology (e.g., Sodium Channel Modulation) rotarod->electrophys

Caption: A streamlined workflow for the investigation of novel anticonvulsant compounds.

Potential Signaling Pathway Involvement

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization Glutamate_vesicle Glutamate Vesicle VGCC->Glutamate_vesicle Ca2+ Influx Glutamate_receptor Glutamate Receptor Glutamate_vesicle->Glutamate_receptor Glutamate Release Action_Potential Action Potential Action_Potential->VGSC GABA_A GABAA Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Piperidine_Derivative 3-[(2-Methylphenoxy)methyl] piperidine Derivative Piperidine_Derivative->VGSC Blocks? Piperidine_Derivative->GABA_A Modulates? Excitatory_Signal Excitatory Signal (Seizure Propagation) Glutamate_receptor->Excitatory_Signal Na+/Ca2+ Influx

Caption: Hypothesized mechanisms of action for anticonvulsant piperidine derivatives.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic investigation of 3-[(2-Methylphenoxy)methyl]piperidine derivatives as potential anticonvulsant agents. A thorough evaluation, encompassing synthesis, in vivo efficacy and safety testing, and in vitro mechanistic studies, is essential for identifying promising lead compounds. Future work could involve exploring the structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications to the phenoxy and piperidine rings. Additionally, more advanced preclinical models, such as kindling models of chronic epilepsy, could be employed to assess the long-term efficacy and disease-modifying potential of the most promising candidates.

References

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 69-87). Humana, New York, NY. [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

  • Shiotsuki, H., Yoshimi, K., Shimo, Y., Funayama, M., Takamatsu, Y., Ikeda, K., Takahashi, R., Kitazawa, S., & Hattori, N. (2010). A rotarod test for evaluation of motor skill learning. Journal of neuroscience methods, 189(2), 180–185. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–112. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain research, 805(1-2), 88–94. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABAA Receptors. Humana Press. [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789–800. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • InnoSer. (n.d.). Rotarod. Retrieved January 23, 2026, from [Link]

  • protocols.io. (2024, January 31). Rotarod-Test for Mice. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved January 23, 2026, from [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Riss, J., Cloyd, J., Gates, J., & Collins, S. (2008). Benzodiazepines in epilepsy: pharmacology and pharmacokinetics. Acta neurologica scandinavica, 118(2), 69–86. [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]

  • Mula, M. (2016). The pharmacological management of epilepsy in older adults. Expert review of neurotherapeutics, 16(12), 1453–1458. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews. Neuroscience, 5(7), 553–564. [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsy currents, 11(1), 8–12. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82. [Link]

  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA enhancers. Where do they act?. CNS drugs, 15(5), 339–350. [Link]

  • White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Epilepsia, 44 Suppl 7, 2–7. [Link]

  • InnoSer. (n.d.). Rotarod. Retrieved January 23, 2026, from [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]

  • Miller, J. W., & Goodkin, H. P. (Eds.). (2011). Epilepsy. John Wiley & Sons. [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

  • Maj, J., Skuza, G., & Gorka, Z. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittel-Forschung, 41(6), 613–616. [Link]

  • Brown, B. S., & Tso, A. (2012). Modulation of Sodium Channel Inactivation Gating by a Novel Lactam: Implications for Seizure Suppression in Chronic Limbic Epilepsy. Journal of pharmacology and experimental therapeutics, 341(3), 746–755. [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsy currents, 11(1), 8–12. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82. [Link]

  • Rogawski, M. A. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

Sources

Method

Application Notes & Protocols: 3-[(2-Methylphenoxy)methyl]piperidine in CNS Research

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-[(2-Methylphenoxy)methyl]piperidine in Central Nervous System (CNS) research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-[(2-Methylphenoxy)methyl]piperidine in Central Nervous System (CNS) research. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of clinically approved drugs targeting the CNS.[1] This guide offers detailed application notes and robust protocols to facilitate the exploration of this compound's therapeutic potential, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine moiety is a fundamental heterocyclic amine that is a core component of numerous pharmaceuticals and alkaloids.[2] Its structural and physicochemical properties, such as high chemical stability and the ability to modulate lipophilicity, make it an ideal scaffold for CNS-active drugs, enhancing their ability to cross the blood-brain barrier and improving their pharmacokinetic profiles.[1] The specific compound, 3-[(2-Methylphenoxy)methyl]piperidine, incorporates a 2-methylphenoxy group, which can further influence its binding affinity and selectivity for various CNS targets.

Derivatives of piperidine have shown promise in a variety of CNS-related conditions. For instance, certain piperidine-based compounds have been investigated as potential treatments for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder.[3] Furthermore, related structures have demonstrated potential antidepressant and anticonvulsant activities.[4] This guide provides the necessary experimental frameworks to rigorously evaluate the pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine.

In Vitro Evaluation: Elucidating the Molecular Mechanism of Action

The initial phase of characterizing a novel compound involves in vitro assays to determine its primary molecular targets and functional activity. These experiments are crucial for understanding the compound's mechanism of action and guiding further development.

Target Identification and Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293, CHO) stably expressing the human CNS target of interest (e.g., serotonin transporter, dopamine D2 receptor, sigma-1 receptor).

    • Harvest cells and homogenize in an appropriate ice-cold buffer.

    • Isolate the cell membranes through differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Performance:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DTG for the sigma-2 receptor), and varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.[5]

    • Include wells for determining total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled competing ligand).[5]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding and plot it against the concentration of the test compound.

    • Determine the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

CompoundCNS TargetRadioligandKi (nM)
3-[(2-Methylphenoxy)methyl]piperidineSigma-1 Receptor-Pentazocine15
Haloperidol (Reference)Sigma-1 Receptor-Pentazocine3.2
Functional Activity Assessment

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or modulator of the identified target.

Protocol: β-Arrestin Recruitment Assay for GPCRs

This assay measures the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon ligand binding, a key step in signal transduction and receptor regulation.

  • Cell Culture:

    • Use a cell line engineered to co-express the GPCR of interest and a β-arrestin fusion protein (e.g., tagged with a luminescent or fluorescent reporter).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Add increasing concentrations of 3-[(2-Methylphenoxy)methyl]piperidine.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection and Data Analysis:

    • Measure the reporter signal using a plate reader.

    • Plot the signal against the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (effective concentration 50%) for agonists or the IC₅₀ for antagonists. The maximal effect (Emax) relative to a reference agonist can also be determined.[6]

Diagram 1: In Vitro Experimental Workflow

cluster_binding Target Binding cluster_function Functional Activity Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki (Affinity) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., β-Arrestin) Binding_Assay->Functional_Assay If significant binding Determine_EC50_IC50 Determine EC50/IC50 Functional_Assay->Determine_EC50_IC50

Caption: Workflow for in vitro characterization of 3-[(2-Methylphenoxy)methyl]piperidine.

In Vivo Investigations: Assessing CNS Effects in Preclinical Models

In vivo studies are critical to evaluate the pharmacokinetic properties, safety, and efficacy of the compound in a living organism.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental. For a CNS drug, brain penetration is a key parameter.

Protocol: Rodent Pharmacokinetic Study

  • Compound Administration:

    • Administer 3-[(2-Methylphenoxy)methyl]piperidine to rodents (mice or rats) via a relevant route (e.g., oral, intraperitoneal).

  • Sample Collection:

    • Collect blood and brain tissue at multiple time points post-administration.

  • Bioanalysis:

    • Extract the compound from plasma and brain homogenates.

    • Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Table 2: Illustrative Pharmacokinetic Data

ParameterValue
Bioavailability (Oral)45%
Brain/Plasma Ratio (at Tmax)2.1
Half-life (t₁/₂)3.5 hours
Behavioral Models for CNS Disorders

Animal models that mimic aspects of human CNS disorders are used to assess the therapeutic potential of a new chemical entity.

Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used model to screen for compounds that may be effective against generalized tonic-clonic seizures.[7]

  • Animal Preparation:

    • Acclimate mice to the testing environment.

    • Administer 3-[(2-Methylphenoxy)methyl]piperidine, vehicle, or a positive control (e.g., phenytoin) at a predetermined time before the test.

  • Induction of Seizure:

    • Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected in each treatment group.

    • Determine the ED₅₀ (effective dose in 50% of the animals) for the test compound.[7]

Diagram 2: In Vivo Study Design

cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics PK_Study Rodent PK Study BBB_Penetration Assess Brain Penetration PK_Study->BBB_Penetration Behavioral_Model Behavioral Model (e.g., MES Test) PK_Study->Behavioral_Model Inform Dose Selection Efficacy_Assessment Evaluate Therapeutic Efficacy Behavioral_Model->Efficacy_Assessment

Caption: A structured approach for the in vivo evaluation of 3-[(2-Methylphenoxy)methyl]piperidine.

Concluding Remarks

The protocols and application notes presented provide a foundational framework for the systematic investigation of 3-[(2-Methylphenoxy)methyl]piperidine in the context of CNS research. By following these methodologies, researchers can generate reliable and reproducible data to elucidate the compound's mechanism of action, pharmacokinetic profile, and potential therapeutic efficacy. Further studies could explore its effects in models of other CNS disorders, such as depression or neurodegenerative diseases, depending on the initial in vitro and in vivo findings.

References

  • Melis, C., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 45(5), 519-530.
  • Gualtieri, F., et al. (2002). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 7(5), 434-445.
  • Raz, S., et al. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 1-13.
  • Książek, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(11), 7311-7331.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • Al-Ghorbani, M., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(1), 231.
  • Shao, C. P., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 803-812.
  • Hagen, A., et al. (1998). Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. U.S. Patent No. 5,714,610. Washington, DC: U.S.
  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.
  • Wikipedia contributors. (2026, January 20). Nootropic. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24902282, 3-(2-Methylphenoxy)Piperidine. Retrieved January 23, 2026 from [Link].

  • Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1145-1155.
  • National Center for Biotechnology Information (2006). (+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information (2012). N-((R)-((S)-1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and derivatives. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • Wikipedia contributors. (2026, January 15). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Kumar, D., et al. (2023). Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. Letters in Drug Design & Discovery, 20(10), 1234-1245.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(5), 1471-1481.
  • D'Souza, D. P., & Goyal, R. K. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 351-357.
  • Butler, C. R., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(12), 1891-1900.

Sources

Application

Application Notes and Protocols for 3-[(2-Methylphenoxy)methyl]piperidine as a Ligand for Histamine H3 Receptors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the characterization of 3-[(2-Methylphenoxy)methyl]piperidine as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the characterization of 3-[(2-Methylphenoxy)methyl]piperidine as a potential ligand for the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[1] Additionally, it functions as a heteroreceptor, controlling the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] This neuromodulatory role makes the H3R a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][3]

This guide offers detailed protocols for the synthesis, in vitro pharmacological characterization, and potential in vivo evaluation of 3-[(2-Methylphenoxy)methyl]piperidine. The methodologies are presented to not only provide step-by-step instructions but also to offer insights into the scientific rationale behind the experimental design, ensuring a thorough understanding of the process of characterizing a novel H3R ligand.

Physicochemical Properties of 3-[(2-Methylphenoxy)methyl]piperidine

A foundational understanding of the physicochemical properties of a compound is critical for its effective use in experimental settings. These properties influence solubility, stability, and bioavailability, thereby impacting assay design and data interpretation.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem CID: 24902282
Molecular Weight 191.27 g/mol PubChem CID: 24902282
XLogP3 2.4PubChem CID: 24902282
Hydrogen Bond Donor Count 1PubChem CID: 24902282
Hydrogen Bond Acceptor Count 2PubChem CID: 24902282
Rotatable Bond Count 2PubChem CID: 24902282

Synthesis Protocol

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine can be approached through a multi-step process. A plausible and efficient route involves the initial synthesis of a key intermediate, 3-(chloromethyl)piperidine, followed by a Williamson ether synthesis with 2-cresol.

Part 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine
  • Reaction Setup: To a solution of commercially available N-Boc-piperidine-3-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (1 M solution in THF) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-(hydroxymethyl)piperidine.

Part 2: Synthesis of N-Boc-3-(chloromethyl)piperidine
  • Chlorination: Dissolve the N-Boc-3-(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM) and cool to 0°C. Add thionyl chloride dropwise to the stirred solution.

  • Reaction and Work-up: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS. After completion, carefully pour the reaction mixture into ice-water and extract with DCM.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude N-Boc-3-(chloromethyl)piperidine can be purified by column chromatography.

Part 3: Williamson Ether Synthesis and Deprotection
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-cresol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.[4][5] Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium 2-methylphenoxide.

  • Coupling Reaction: Add a solution of N-Boc-3-(chloromethyl)piperidine in anhydrous DMF to the alkoxide solution. Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Deprotection: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-Boc protected product is then dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group.

  • Final Purification: After the deprotection is complete (monitored by TLC or LC-MS), neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate) and extract the final product, 3-[(2-Methylphenoxy)methyl]piperidine, with an organic solvent. The final product should be purified by column chromatography to achieve high purity.

G cluster_synthesis Synthesis Workflow start N-Boc-piperidine-3-carboxylic acid reduction Reduction with Borane-THF start->reduction intermediate1 N-Boc-3-(hydroxymethyl)piperidine reduction->intermediate1 chlorination Chlorination with Thionyl Chloride intermediate1->chlorination intermediate2 N-Boc-3-(chloromethyl)piperidine chlorination->intermediate2 williamson Williamson Ether Synthesis intermediate2->williamson cresol 2-Cresol alkoxide Alkoxide Formation (NaH) cresol->alkoxide alkoxide->williamson protected_product N-Boc-3-[(2-Methylphenoxy)methyl]piperidine williamson->protected_product deprotection Boc Deprotection (Acid) protected_product->deprotection final_product 3-[(2-Methylphenoxy)methyl]piperidine deprotection->final_product

Caption: Synthetic route for 3-[(2-Methylphenoxy)methyl]piperidine.

In Vitro Pharmacological Characterization

A comprehensive in vitro pharmacological evaluation is essential to determine the affinity, potency, and functional activity of 3-[(2-Methylphenoxy)methyl]piperidine at the H3R.

Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki)

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the H3R.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing the human histamine H3 receptor.[6][7]

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay Protocol:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of the radioligand, typically [³H]-Nα-methylhistamine, at a concentration close to its Kd value.[8]

      • Increasing concentrations of the unlabeled test compound, 3-[(2-Methylphenoxy)methyl]piperidine, or a reference compound (e.g., thioperamide).

      • Cell membrane preparation (typically 20-50 µg of protein per well).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine).[8]

    • Incubate the plate at room temperature for 60-90 minutes.[8]

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_binding_assay Radioligand Binding Assay Workflow start Prepare H3R-expressing cell membranes incubation Incubate membranes with [³H]-Nα-methylhistamine and test compound start->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity filtration->scintillation analysis Data analysis: IC₅₀ and Ki determination scintillation->analysis

Caption: Workflow for H3R radioligand binding assay.

Protocol 2: Functional Assay - cAMP Accumulation for Inverse Agonist/Antagonist Activity

The H3R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This assay measures the ability of 3-[(2-Methylphenoxy)methyl]piperidine to modulate cAMP levels, thus determining if it acts as an antagonist or an inverse agonist.

  • Cell Culture:

    • Use CHO-K1 or HEK-293 cells stably expressing the human H3R.

  • cAMP Accumulation Assay Protocol:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Antagonist Mode: Add increasing concentrations of the test compound followed by a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) to stimulate the receptor.

    • For Inverse Agonist Mode: Add increasing concentrations of the test compound in the absence of an agonist.

    • In both modes, include a treatment with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist Activity: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

    • Inverse Agonist Activity: Plot the cAMP concentration against the logarithm of the test compound concentration. An increase in cAMP levels above the basal level indicates inverse agonist activity. Determine the EC₅₀ value, the concentration that produces 50% of the maximal response.

G cluster_cAMP_pathway H3R Signaling and cAMP Assay Principle H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist Agonist Agonist->H3R InverseAgonist Inverse Agonist / Antagonist InverseAgonist->H3R Blocks

Caption: H3R-mediated inhibition of cAMP production.

In Vivo Evaluation: Novel Object Recognition Test

Should in vitro studies reveal promising activity, in vivo evaluation is the next logical step. The novel object recognition (NOR) test is a widely used behavioral paradigm to assess learning and memory in rodents, and it is particularly relevant for evaluating the cognitive-enhancing potential of H3R antagonists.[2][10]

Protocol for Novel Object Recognition Test in Mice
  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 strain) and house them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Experimental Procedure:

    • Habituation: For 2-3 days, individually place each mouse in the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes to allow for habituation to the environment.

    • Training (Familiarization) Phase:

      • Administer the test compound, 3-[(2-Methylphenoxy)methyl]piperidine, or vehicle at a predetermined time before the training session.

      • Place two identical objects in the arena and allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

      • Record the time spent exploring each object.

    • Testing Phase (after a retention interval):

      • After a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the mouse to the arena.

      • The arena now contains one of the familiar objects from the training phase and one novel object.

      • Allow the mouse to explore freely for a set period (e.g., 5 minutes) and record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) .

    • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

    • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increased DI in the compound-treated group suggests a cognitive-enhancing effect.

G cluster_nor_workflow Novel Object Recognition Test Workflow start Habituation to testing arena training Training: Exposure to two identical objects start->training retention Retention Interval (e.g., 1h or 24h) training->retention testing Testing: Exposure to one familiar and one novel object retention->testing analysis Data Analysis: Calculate Discrimination Index testing->analysis

Caption: Workflow for the Novel Object Recognition test.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the comprehensive characterization of 3-[(2-Methylphenoxy)methyl]piperidine as a histamine H3 receptor ligand. By systematically evaluating its synthesis, in vitro pharmacology, and in vivo efficacy, researchers can gain a thorough understanding of its potential as a therapeutic agent for CNS disorders. The successful application of these methodologies will contribute valuable data to the field of H3R research and drug development.

References

  • Alachkar, A., et al. (2017). The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats. Frontiers in Pharmacology, 8, 532. Available from: [Link]

  • Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 794543. Available from: [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)piperidine. PubChem Compound Summary for CID 24902282. Retrieved from: [Link]

  • Medina, R., & Timmerman, H. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. British Journal of Pharmacology, 170(1), 68-84. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Morini, G., et al. (2007). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 150(4), 489-500. Available from: [Link]

  • Yates, S. L., et al. (2003). Generation of cell lines for drug discovery through random activation of gene expression: application to the human histamine H3 receptor. Journal of Biomolecular Screening, 8(3), 287-294. Available from: [Link]

  • Wikipedia. (2023). Histamine H3 receptor. Wikipedia. Available from: [Link]

  • Bio-protocol. (2017). [3H]N-α-methylhistamine radioligand competition binding assay. Bio-protocol, 7(12), e2337. Available from: [Link]

  • Sadek, B., et al. (2016). Histamine H3 Receptor as a Potential Target for Cognitive and Sleep Disorders. Frontiers in Neuroscience, 10, 42. Available from: [Link]

  • J. Med. Chem. (2008). Identification of novel H-3 receptor (H3R) antagonists with cognition enhancing properties in rats. Journal of Medicinal Chemistry, 51(1), 13-23. Available from: [Link]

  • Harrison, S., & Traynor, J. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Available from: [Link]

  • Pascoli, V., et al. (2009). H3 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing retrieval. Psychopharmacology, 202(1-3), 141-152. Available from: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • ResearchGate. (2019). cAMP accumulation studies in CHO-K1 cells expressing human histamine H3... ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2020). Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT. Cancer Letters, 492, 1-13. Available from: [Link]

  • Carswell, H., et al. (1993). Steroid-sensitivity of agonist binding to pituitary cell line histamine H3 receptors. British Journal of Pharmacology, 108(4), 1101-1106. Available from: [Link]

  • Leurs, R., et al. (2009). The histamine H3 receptor: a versatile drug target. Trends in Pharmacological Sciences, 30(1), 1-4. Available from: [Link]

  • JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available from: [Link]

  • Mayo Clinic Laboratories. (n.d.). N-Methylhistamine, 24 Hour, Urine. Mayo Clinic Laboratories. Available from: [Link]

  • Quest Diagnostics. (n.d.). N-Methylhistamine, 24 Hour, Urine. Quest Diagnostics. Available from: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available from: [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis. University of Richmond. Available from: [Link]

  • Wang, T., et al. (2019). Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway in Hepatocellular Carcinoma. Frontiers in Oncology, 9, 117. Available from: [Link]

  • PubMed. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. Available from: [Link]

  • CORE. (n.d.). Object recognition testing:. CORE. Available from: [Link]

  • PubMed. (2001). [35S]GTPgammaS binding in G protein-coupled receptor assays. PubMed. Available from: [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]

  • Royal Society of Chemistry. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, (11), 1540-1543. Available from: [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. ResearchGate. Available from: [Link]

  • Frontiers. (2020). Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments. Frontiers in Cellular Neuroscience, 13, 597. Available from: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. Available from: [Link]

  • PubMed Central. (1997). Effects of N-alpha-methyl-histamine on human H2 receptors expressed in CHO cells. Gut, 41(5), 602-607. Available from: [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736-1745. Available from: [Link]

  • Google Patents. (1984). CH633264A5 - N-alkyl-piperidine DERIVATIVES. Google Patents.
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • PubMed Central. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. Available from: [Link]

Sources

Method

Application Notes and Protocols for Researchers and Drug Development Professionals

An In-Depth Guide to Solid-Phase Peptide Synthesis Using Piperidine Derivatives Abstract Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving the field from laborious solution-phas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solid-Phase Peptide Synthesis Using Piperidine Derivatives

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving the field from laborious solution-phase methods to highly automated and efficient processes. The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which relies on the base-labile Fmoc group for temporary Nα-amino protection. The critical step of Fmoc removal is traditionally accomplished using piperidine. This guide provides a comprehensive overview of the mechanism, protocols, and critical considerations for using piperidine and its derivatives in SPPS. It is designed for both seasoned researchers and newcomers, offering field-proven insights to optimize synthesis outcomes, troubleshoot common issues, and navigate the selection of deprotection reagents.

The Foundation: Understanding Fmoc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1] This approach offers significant advantages over traditional solution-phase synthesis, as it allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere washing and filtration.[1][2]

The Fmoc/tBu strategy is the cornerstone of modern SPPS. It employs the Fmoc group for Nα-amino protection, which is stable to acidic conditions but readily cleaved by a mild base. This orthogonality allows for the use of acid-labile protecting groups (like tBu, Boc, Trt) for amino acid side chains, which remain intact during the iterative deprotection/coupling cycles and are removed only at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).

The repetitive cycle of SPPS consists of two key chemical transformations:

  • Nα-Fmoc Deprotection: Removal of the Fmoc group to liberate a free amine on the N-terminus of the growing peptide chain.

  • Coupling: Formation of a new peptide bond by reacting the newly freed amine with the activated carboxyl group of the next Fmoc-protected amino acid.

Efficient and complete execution of both steps is paramount for the successful synthesis of the target peptide. While coupling reactions have been extensively optimized, the deprotection step remains a critical point of control for synthesis quality.

The Indispensable Reagent: The Role of Piperidine in Fmoc Removal

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorenyl ring system by a base.[3] This generates a carbanion, which is unstable and rapidly undergoes elimination to form dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.

Piperidine, a secondary amine, is the gold standard reagent for this purpose due to its dual functionality.[4]

  • As a Base: With a pKa of its conjugate acid around 11.1, piperidine is sufficiently basic to efficiently abstract the fluorenyl proton, initiating the elimination cascade.[3]

  • As a Scavenger: The highly reactive DBF byproduct can undergo polymerization or react with the newly deprotected amine of the peptide chain, leading to chain termination.[4][5] Piperidine effectively traps DBF via a Michael-type addition to form a stable and soluble piperidine-DBF adduct, which is easily washed away from the resin.[4][5] This scavenging action is crucial to drive the deprotection equilibrium towards completion and prevent irreversible side reactions.[4][5]

Fmoc_Deprotection

A Comparative Look: Piperidine vs. Its Derivatives

While highly effective, the use of piperidine is not without its challenges. It is a regulated substance in many regions due to its potential use as a precursor in the synthesis of illicit drugs, which can create administrative and logistical hurdles for procurement and storage.[3][6] Furthermore, concerns about its toxicity and environmental impact have driven the search for viable alternatives.[7]

Several piperidine derivatives and other bases have been investigated as replacements. Among these, 4-methylpiperidine (4-MP) has emerged as a highly effective and popular alternative.[6]

ParameterPiperidine4-Methylpiperidine (4-MP)Piperazine (PZ)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
pKa (Conjugate Acid) ~11.1[3]~10.78[3]~9.73[3]~13.5
Deprotection Efficacy High (Gold Standard)High, fully equivalent to piperidine[6]Good, comparable to piperidine[3]Very High (much faster than piperidine)[8]
DBF Scavenging Yes (Excellent)Yes (Excellent)Yes (Good)No (Requires a scavenger like piperidine)[2][8]
Regulatory Status Controlled Substance[3][6]Not a controlled substance[6]Not controlledNot controlled
Key Considerations Standard reagent, extensive data. Requires special handling and reporting.[6]Direct "drop-in" replacement for piperidine, avoiding regulatory issues.[6]A good alternative, may offer advantages in toxicity profile.[3]Very fast but can increase side reactions (e.g., aspartimide formation).[8] Must be used with a scavenger.

The data clearly indicates that 4-methylpiperidine is an excellent alternative, providing equivalent performance to piperidine without the associated regulatory burden.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating in-process controls to ensure the success of the deprotection step.

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF

This protocol is the industry standard for manual and automated SPPS.

Reagents & Materials:

  • Fmoc-protected peptide-resin in a suitable reaction vessel (e.g., fritted syringe or automated synthesizer column).

  • High-purity, amine-free N,N-Dimethylformamide (DMF).

  • Reagent-grade Piperidine.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF. Prepare fresh daily.

  • Dichloromethane (DCM) for resin washing (optional).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Resin Swelling & Pre-Wash:

    • Swell the peptide-resin in DMF for 20-30 minutes.

    • Drain the solvent and wash the resin thoroughly with DMF (3 x 1-minute washes) to remove any residual reagents from the previous step.

  • First Piperidine Treatment:

    • Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged.

    • Agitate gently (e.g., by bubbling with nitrogen or mechanical shaking) for 5-10 minutes at room temperature.

    • Drain the solution. Insight: The effluent can be collected and its absorbance measured at ~301 nm to quantify the release of the DBF-piperidine adduct, allowing for real-time monitoring of the reaction progress.

  • Second Piperidine Treatment:

    • Immediately add a fresh portion of the 20% piperidine/DMF solution to the resin.

    • Agitate for another 10-15 minutes. Causality: A two-step treatment is standard practice. The first, shorter treatment removes the bulk of the Fmoc groups, while the second, longer treatment ensures complete deprotection, especially for sterically hindered amino acids or aggregating sequences.[5]

    • Drain the solution.

  • Post-Deprotection Wash:

    • Wash the resin extensively with DMF (5-7 x 1-minute washes) to completely remove the piperidine and the DBF-piperidine adduct. Trustworthiness: Inadequate washing at this stage is a common source of synthesis failure. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to deletion sequences.

  • Verification of Complete Deprotection (In-Process Control):

    • Before proceeding to the coupling step, perform a qualitative test to confirm the presence of a free primary amine. The Kaiser test is a reliable method.

    • Procedure: Take a small sample of resin beads (~5-10 mg), wash with ethanol, and add ninhydrin reagent solutions. Heat at ~115°C for 5 minutes.[1]

      • Positive Result (Blue Beads): Indicates the presence of free primary amines. Deprotection is complete.

      • Negative Result (Yellow/Colorless Beads): Indicates the absence of free amines. Deprotection is incomplete. Repeat steps 3-4.

    • Note: The Kaiser test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.

Protocol 2: Fmoc Deprotection with 4-Methylpiperidine

This protocol is identical in execution to the standard piperidine method, serving as a direct replacement.

Reagents & Materials:

  • As in Protocol 1, but substitute Piperidine with 4-Methylpiperidine.

  • Deprotection Solution: 20% (v/v) 4-Methylpiperidine in DMF.

Procedure:

  • Follow steps 1-5 from Protocol 1 exactly, using the 4-methylpiperidine solution. The reaction times, washing procedures, and verification methods are the same. Studies have shown that 4-methylpiperidine performs equivalently to piperidine for Fmoc removal, making it an ideal substitute to avoid regulatory compliance issues.[5][6]

The SPPS Workflow: A Visual Representation

The entire iterative process of chain elongation in Fmoc-SPPS can be visualized as a cycle.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Deprotection Start->Deprotection

Troubleshooting and Advanced Considerations

Problem: Incomplete Deprotection

  • Cause: Often occurs with "difficult sequences" prone to forming secondary structures or intermolecular aggregates on the resin, hindering reagent access.[5]

  • Solution:

    • Extend Reaction Time: Increase the duration of the second piperidine treatment.

    • Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can help disrupt aggregation.

    • Use a Stronger Base: For particularly stubborn Fmoc groups, a solution of 2% DBU in the 20% piperidine/DMF mixture can be effective.[2] The piperidine is still required to act as the DBF scavenger.[2][8]

Problem: Aspartimide Formation

  • Cause: A common base-catalyzed side reaction where the side-chain carboxylate of an aspartic acid (Asp) residue attacks the peptide backbone, forming a cyclic succinimide intermediate.[3][4] This can lead to racemization and the formation of β-aspartyl peptide impurities.

  • Solution:

    • Use a Milder Base Cocktail: A solution of 2% DBU / 2% piperidine in DMF can sometimes minimize aspartimide formation compared to 20% piperidine alone, though this must be optimized on a sequence-by-sequence basis.

    • Protecting Group Strategy: Incorporate Asp with a side-chain protecting group designed to sterically hinder the cyclization, such as 3-hydroxy-4-methoxybenzyl (Hmb).

    • Use Piperazine: Some studies suggest piperazine may reduce the incidence of aspartimide formation compared to piperidine.

Conclusion

Piperidine and its derivatives are central to the success of Fmoc-based solid-phase peptide synthesis. While piperidine remains the benchmark for its dual role as an efficient base and a critical scavenger of dibenzofulvene, its regulatory status and toxicity profile are significant considerations. 4-Methylpiperidine has proven to be a robust, non-regulated alternative that can be directly substituted into established protocols without compromising synthesis quality. By understanding the underlying chemical principles, adhering to rigorous protocols with in-process controls, and being aware of potential side reactions, researchers can effectively leverage these reagents to successfully synthesize peptides for a wide array of applications in science and medicine.

References

  • Title: Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Source: ResearchGate URL: [Link]

  • Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: Redalyc URL: [Link]

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: PMC - NIH URL: [Link]

  • Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL: [Link]

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: ResearchGate URL: [Link]

  • Title: Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]

  • Title: Principles and Practice of Solid-Phase Peptide Synthesis Source: Oxford Academic URL: [Link]

  • Title: Alternative to Piperidine in Fmoc Solid-Phase Synthesis Source: ACS Publications URL: [Link]

  • Title: Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: Nowick Lab, UC Irvine URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Welcome to the technical support center for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important piperidine derivative. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine can stem from several factors, primarily related to the etherification step. The most common synthetic routes are the Williamson ether synthesis and the Mitsunobu reaction.

For the Williamson ether synthesis , which involves the reaction of an N-protected 3-(hydroxymethyl)piperidine derivative with a 2-methylphenoxide, low yields can be attributed to:

  • Incomplete deprotonation of 2-cresol: The phenoxide is the active nucleophile. Ensure you are using a sufficiently strong base to fully deprotonate the 2-cresol. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is highly effective.[1][2]

  • Poor leaving group on the piperidine electrophile: The hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine must be converted to a better leaving group. Mesylates or tosylates are excellent choices.[2]

  • Suboptimal reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 60-80 °C is a good starting point.

  • Steric hindrance: The ortho-methyl group on the phenoxy ring can sterically hinder the nucleophilic attack. Using a polar aprotic solvent like DMF can help to solvate the cation of the phenoxide salt and increase the nucleophilicity of the phenoxide.

For the Mitsunobu reaction , a one-pot alternative, low yields might be due to:

  • Reagent quality: Ensure your triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are of high purity and handled under anhydrous conditions.[3][4]

  • Incorrect stoichiometry: The stoichiometry of the Mitsunobu reagents is critical. Typically, 1.1 to 1.5 equivalents of both PPh₃ and DEAD/DIAD relative to the alcohol are used.[3]

  • Reaction temperature: The reaction is usually performed at 0 °C to room temperature. Running the reaction at elevated temperatures can lead to decomposition of the Mitsunobu reagents.[3][5]

Question 2: I am observing significant formation of side products. What are they and how can I minimize them?

Answer:

Side product formation is a common issue. The nature of the side products depends on the synthetic route chosen.

In the Williamson ether synthesis , potential side products include:

  • N-alkylation product: If the piperidine nitrogen is not protected, it can compete with the alkoxide as a nucleophile, leading to the formation of a quaternary ammonium salt. The use of an N-Boc protecting group effectively prevents this.[6]

  • Elimination products: If a secondary halide is used as the electrophile, elimination can compete with substitution, especially with a sterically hindered base.[1] Using a primary mesylate or tosylate on the piperidine moiety minimizes this.

  • C-alkylation of the phenoxide: Under certain conditions, the phenoxide can undergo C-alkylation, although this is generally less favored than O-alkylation.

In the Mitsunobu reaction , the primary byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[3] While these are expected, their inefficient removal can contaminate your product.

To minimize side products:

  • Protect the piperidine nitrogen: Use a Boc protecting group for the piperidine nitrogen. It is stable under the basic conditions of the Williamson synthesis and can be easily removed later.[6]

  • Control reaction conditions: Use the recommended temperatures and reaction times to avoid decomposition and unwanted side reactions.

  • Purify starting materials: Ensure your starting materials, especially the 2-cresol and N-Boc-3-(hydroxymethyl)piperidine, are pure and dry.

Question 3: I'm having difficulty purifying the final product. What are the recommended purification strategies?

Answer:

The basic nature of the piperidine ring can make purification challenging. Here are some effective strategies:

  • Acid-base extraction: After deprotection of the N-Boc group, the product is a free base. You can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the protonated product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the pure free base, which can be extracted with an organic solvent.

  • Column chromatography:

    • For the N-Boc protected intermediate , standard silica gel chromatography with a hexane/ethyl acetate gradient is usually effective.

    • For the final basic product , it is often recommended to use a silica gel column, but with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent tailing. Alternatively, alumina (neutral or basic) can be used as the stationary phase.

  • Crystallization of a salt: The final product can be converted to a salt, such as the hydrochloride or hydrobromide salt, by treating a solution of the free base with the corresponding acid. These salts are often crystalline and can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-[(2-Methylphenoxy)methyl]piperidine?

A1: The most common and reliable strategy is a two-step process:

  • Etherification: Couple N-Boc-3-(hydroxymethyl)piperidine with 2-cresol. This can be achieved via a Williamson ether synthesis or a Mitsunobu reaction.

  • Deprotection: Remove the N-Boc protecting group under acidic conditions to yield the final product.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection 3-Hydroxymethylpiperidine 3-Hydroxymethylpiperidine N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine 3-Hydroxymethylpiperidine->N-Boc-3-(hydroxymethyl)piperidine Boc₂O, Base N-Boc-3-[(2-Methylphenoxy)methyl]piperidine N-Boc-3-[(2-Methylphenoxy)methyl]piperidine N-Boc-3-(hydroxymethyl)piperidine->N-Boc-3-[(2-Methylphenoxy)methyl]piperidine Route A: Williamson Ether Synthesis (1. NaH, 2-Cresol 2. Mesylate/Tosylate activation) Route B: Mitsunobu Reaction (PPh₃, DEAD/DIAD, 2-Cresol) 3-[(2-Methylphenoxy)methyl]piperidine 3-[(2-Methylphenoxy)methyl]piperidine N-Boc-3-[(2-Methylphenoxy)methyl]piperidine->3-[(2-Methylphenoxy)methyl]piperidine TFA or HCl

General Synthetic Workflow

Q2: Which etherification method is better: Williamson ether synthesis or the Mitsunobu reaction?

A2: The choice depends on your specific needs and available resources.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Requires strong base (e.g., NaH) and conversion of alcohol to a good leaving group (mesylate/tosylate).Uses PPh₃ and DEAD/DIAD.[3]
Conditions Typically requires heating.Usually performed at or below room temperature.[3]
Byproducts Inorganic salts.Triphenylphosphine oxide and hydrazodicarboxylate.[3]
Stereochemistry Inversion of configuration if a chiral center is involved.Inversion of configuration.[4]
Advantages Cost-effective for large-scale synthesis.Mild conditions, one-pot procedure.
Disadvantages Requires an additional activation step for the alcohol.Reagents are more expensive, and byproduct removal can be tedious.

Q3: Why is N-protection of the piperidine necessary?

A3: The secondary amine of the piperidine ring is nucleophilic and can compete with the desired O-alkylation reaction. In the Williamson synthesis, it can be alkylated by the electrophile. In the Mitsunobu reaction, it can react with the activated alcohol intermediate. The tert-butoxycarbonyl (Boc) group is an excellent choice for protection as it is stable to the reaction conditions of both etherification methods and can be readily removed with acid.[6]

Q4: What are the key parameters to control for optimizing the yield?

A4: The following table summarizes the key parameters for optimization:

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Base (for Williamson) Strong, non-nucleophilic base (e.g., NaH) is crucial for complete deprotonation of the phenol.Not applicable.
Solvent Anhydrous polar aprotic solvents (e.g., DMF, THF) are preferred.Anhydrous THF is the most common solvent.[3]
Temperature 60-80 °C is a good starting point.0 °C to room temperature.[3]
Stoichiometry A slight excess of the phenoxide can be used.1.1-1.5 equivalents of PPh₃ and DEAD/DIAD are recommended.[3]
Reaction Time Typically several hours; monitor by TLC.2-12 hours; monitor by TLC.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine via the Williamson ether synthesis route.

Protocol 1: N-Boc Protection of 3-(Hydroxymethyl)piperidine

  • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-(hydroxymethyl)piperidine, which can be purified by column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis

  • To a solution of 2-cresol (1.2 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for complete formation of the sodium 2-methylphenoxide.

  • In a separate flask, dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF and add triethylamine (1.5 eq). Cool to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1-2 hours to form the mesylate in situ.

  • Add the solution of the in-situ generated mesylate to the sodium 2-methylphenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-Boc-3-[(2-Methylphenoxy)methyl]piperidine by silica gel column chromatography.

Protocol 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-3-[(2-Methylphenoxy)methyl]piperidine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M) at 0 °C.[7]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with a strong base (e.g., 1M NaOH) to a pH of >10.

  • Extract the free base with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield 3-[(2-Methylphenoxy)methyl]piperidine.

Troubleshooting_Flow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions OK Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Impure? Adjust_Stoichiometry Adjust Reagent Stoichiometry Check_Reagents->Adjust_Stoichiometry Incorrect? Optimize_Base Optimize Base for Williamson Synthesis Check_Conditions->Optimize_Base OK Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Suboptimal? Change_Base Use Stronger/Different Base (e.g., NaH) Optimize_Base->Change_Base Ineffective? Success Improved Yield Optimize_Base->Success OK Purify_SM->Check_Conditions Adjust_Stoichiometry->Check_Conditions Optimize_Temp_Time->Success Change_Base->Success

Troubleshooting Workflow for Low Yield

References

  • Organic Synthesis. Mitsunobu Reaction. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 2021, 6 (3), 2355–2363. Available at: [Link]

  • N-Boc-piperidine-2-methanol. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 543-554. Available at: [Link]

  • Synthesis protocols. Peptideweb.com. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 2024, 7(2), 163-189. Available at: [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021, 26(16), 4945. Available at: [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 2024, 146(2), 1536–1545. Available at: [Link]

  • ResearchGate. What is the best protocol for Oxazolidine synthesis on resin? Available at: [Link]

  • ResearchGate. How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 2015, 135(6), 75-81. Available at: [Link]

  • Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 2014, 136(17), 6235–6238. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021, 26(22), 6890. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 2014, 58(2), 193-199. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2021, 2(1), 100282. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 2020, 25(21), 5092. Available at: [Link]

  • Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones. Google Patents.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Methyl N-BOC-piperidine-3-carboxylate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose eTheses Online. Available at: [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 2017, 22(11), 1898. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-[(2-Methylphenoxy)methyl]piperidine

Welcome to the technical support center for the purification of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the physicochemical properties of 3-[(2-Methylphenoxy)methyl]piperidine that dictate the choice of purification strategy.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₈H₂₁NO---
Molecular Weight 267.36 g/mol ---
Appearance Likely an oil or low-melting solid at room temperatureInfluences the choice between crystallization, chromatography, and distillation.
Basicity (pKa) The piperidine nitrogen is basic (pKa of piperidine is ~11.2)Allows for purification via acid-base extraction and salt formation/crystallization.
Polarity Moderately polarSuitable for normal-phase silica gel chromatography.
Solubility The free base is likely soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, ethers) and sparingly soluble in water. The salt form (e.g., hydrochloride) is expected to be more soluble in polar solvents like water and alcohols.Guides solvent selection for extraction, chromatography, and crystallization.

II. Purification Strategy Decision Workflow

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude 3-[(2-Methylphenoxy)methyl]piperidine acid_base Acid-Base Extraction start->acid_base Initial Work-up liquid_solid Is the crude product a solid or an oil? solid_path Solid oil_path Oil recrystallization Recrystallization liquid_solid->recrystallization Solid chromatography Column Chromatography liquid_solid->chromatography Oil purity_check1 Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, GC-MS, NMR) chromatography->purity_check2 acid_base->liquid_solid distillation Vacuum Distillation (for thermal stability) final_product Pure Product distillation->final_product purity_check1->chromatography Purity < 98% purity_check1->final_product Purity > 98% purity_check2->distillation Purity < 98% (for non-polar impurities) purity_check2->final_product Purity > 98%

Caption: General purification workflow for 3-[(2-Methylphenoxy)methyl]piperidine.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3-[(2-Methylphenoxy)methyl]piperidine in a question-and-answer format.

A. Column Chromatography

Q1: My compound is streaking on the TLC plate and the column. What's causing this and how can I fix it?

A1: Streaking is a common issue with basic compounds like piperidines on silica gel, which is acidic. The interaction between the basic nitrogen and the acidic silanol groups on the silica surface leads to poor peak shape and tailing.

  • Causality: The lone pair of electrons on the piperidine nitrogen can be protonated by the acidic silica gel, causing strong adsorption and slow, uneven elution.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% (v/v) Et₃N in your solvent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

    • Check for Overloading: Ensure you are not overloading your TLC plate or column, as this can also cause streaking.

Q2: I'm not getting good separation between my product and a close-running impurity. What should I do?

A2: Achieving good separation requires optimizing the mobile phase to exploit differences in polarity between your product and the impurity.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If the impurity is more polar (lower Rf), decrease the polarity of your eluent (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes system). If the impurity is less polar (higher Rf), increase the eluent polarity.

    • Change Solvent System: Sometimes, a simple binary system doesn't provide enough selectivity. Try a ternary system. For example, adding a small amount of methanol or dichloromethane to an ethyl acetate/hexanes mixture can alter the selectivity and improve separation.

    • Gradient Elution: For difficult separations, a gradient elution on your column (gradually increasing the polarity of the mobile phase) can help to resolve closely eluting spots.

B. Crystallization/Recrystallization

Q3: My compound won't crystallize from solution, it just oils out. What's happening?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if impurities are inhibiting crystal formation.

  • Causality: The concentration of the solute is too high, or the cooling process is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Use More Solvent: The most straightforward solution is to dissolve the oil in more of the hot solvent to reduce the saturation level, then allow it to cool slowly.

    • Slow Cooling: Cool the solution slowly to room temperature first, and then move it to a colder environment (e.g., a refrigerator or freezer). Rapid cooling promotes oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Try a Different Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1] Experiment with different solvents or solvent mixtures.

Q4: I've successfully recrystallized my product, but the purity hasn't improved significantly. Why?

A4: This suggests that the impurities have similar solubility properties to your product in the chosen solvent system or that they are co-crystallizing.

  • Troubleshooting Steps:

    • Change the Solvent: A different solvent may have a better solubility profile for separating the impurity.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent can often improve purity.

    • Pre-treat with Charcoal: If the impurity is colored, it may be a polar, high molecular weight byproduct. Adding a small amount of activated charcoal to the hot solution and then filtering it hot (before cooling) can remove these types of impurities.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, the impurities may be too similar in structure and polarity to your product. In this case, another method like column chromatography may be necessary.

C. Acid-Base Extraction

Q5: After basifying the aqueous layer and extracting with an organic solvent, my yield is very low. Where did my product go?

A5: Low yield after an acid-base extraction can be due to several factors, including incomplete extraction, emulsion formation, or incorrect pH.

  • Troubleshooting Steps:

    • Ensure Complete Basification: The pH of the aqueous layer must be sufficiently basic to deprotonate the piperidinium salt and regenerate the free base. Use a pH meter or pH paper to ensure the pH is at least 2 units above the pKa of the piperidine nitrogen (aim for pH > 12).

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Three extractions are typically sufficient.

    • Break Emulsions: Emulsions (a stable mixture of the aqueous and organic layers) can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or gently swirling the mixture. In stubborn cases, filtering the emulsion through a pad of Celite can help.

    • Check Solubility of the Salt: While the free base is expected to be soluble in common organic solvents, ensure you are using an appropriate one. Dichloromethane or ethyl acetate are generally good choices.

IV. Detailed Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization

This protocol is ideal for removing non-basic impurities.

  • Dissolution: Dissolve the crude 3-[(2-Methylphenoxy)methyl]piperidine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) or a solution of oxalic acid in acetone dropwise.[2]

  • Precipitation: The hydrochloride or oxalate salt should precipitate out of the solution. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold organic solvent to remove any remaining soluble impurities.

  • Recrystallization:

    • Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol, isopropanol, or acetone/water). The ideal solvent will dissolve the salt when hot but not when cold.

    • Dissolve the salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • (Optional) Conversion back to Free Base:

    • Dissolve the purified salt in water.

    • Basify the solution to pH > 12 with a strong base (e.g., 2M NaOH).

    • Extract the free base into an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure free base.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for separating impurities with different polarities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 98:2 hexanes/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes/ethyl acetate) containing 0.5% triethylamine.[2]

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent as needed to elute your product.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 3-[(2-Methylphenoxy)methyl]piperidine.

V. References

  • H. O., Andersen, et al. (1990). Piperidine compounds and their preparation and use. European Patent EP0384288A2.

  • Wang, T., & Wang, D. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 607-612. [Link]

  • L. M., Hansen, et al. (1987). Piperidine derivatives, their preparation, and their use as medicaments. European Patent EP0223403A2.

  • J. S., G., Perregaard, et al. (1991). Piperidine compounds and their preparation and use. European Patent EP0307142A2.

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Welcome to the technical support resource for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the underlying chemistry, anticipate common challenges, and provide actionable, field-tested solutions in a practical question-and-answer format. Our goal is to empower you to not only execute the synthesis but to troubleshoot it effectively, ensuring the integrity and success of your research.

The synthesis of this valuable piperidine scaffold, while conceptually straightforward via the Williamson ether synthesis, is fraught with potential side reactions.[1][2] The key challenge lies in managing the multiple nucleophilic sites and the competition between substitution (SN2) and elimination (E2) pathways.[3] This guide provides a self-validating system of protocols and troubleshooting logic to address these issues head-on.

Part 1: Core Synthesis Strategy & Key Challenges

The most reliable and common route to 3-[(2-Methylphenoxy)methyl]piperidine involves a multi-step sequence centered around the Williamson ether synthesis. This involves the reaction of an alkoxide with an alkyl halide or sulfonate.[2][4] For this specific target, the optimal strategy involves reacting the phenoxide of o-cresol (2-methylphenol) with a 3-(halomethyl)piperidine or 3-[(tosyloxy)methyl]piperidine derivative.

However, the secondary amine of the piperidine ring is a potent nucleophile and a base, which introduces significant challenges. Therefore, a robust synthesis requires a protection/deprotection strategy.

Synthesis_Workflow cluster_0 Core Synthetic Pathway A 1. N-Protection (e.g., Boc-protection) of 3-(Hydroxymethyl)piperidine B 2. Activation of Hydroxyl (e.g., Tosylation or Mesylation) A->B Chemoselectivity C 3. Williamson Ether Synthesis (SN2 with o-cresol phenoxide) B->C Formation of Leaving Group D 4. N-Deprotection (e.g., Acidic removal of Boc) C->D Ether Formation E Final Product 3-[(2-Methylphenoxy)methyl]piperidine D->E Unmasking Amine SN2_vs_E2 cluster_0 Reaction Pathways start Reactants N-Boc-3-[(tosyloxy)methyl]piperidine + o-cresoxide sn2_node SN2 Pathway Nucleophilic Attack at Carbon start->sn2_node Favored by: - Lower Temp - Polar Aprotic Solvent e2_node E2 Pathway Proton Abstraction start->e2_node Favored by: - Higher Temp - Steric Hindrance product Desired Ether Product sn2_node->product byproduct Elimination Byproduct (Alkene) e2_node->byproduct

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Troubleshooting & Optimization:

ParameterRecommendation to Favor SN2 (Ether Formation)Rationale
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary.Elimination reactions (E2) generally have a higher activation energy than substitution reactions (SN2) and are therefore more favored at elevated temperatures. [3]
Base/Solvent Use a strong, non-hindered base like sodium hydride (NaH) to deprotonate the o-cresol first, then add the tosylate. Use a polar aprotic solvent like DMF or acetonitrile.NaH ensures complete formation of the phenoxide. Polar aprotic solvents solvate the cation (Na⁺) without hydrogen-bonding to the phenoxide, maximizing its nucleophilicity for the SN2 attack.
Leaving Group A tosylate (-OTs) or mesylate (-OMs) is generally preferred over a halide (like -Br or -Cl) for this reaction, as they are excellent leaving groups and can be formed under milder conditions.

Question 3: My mass spectrometry data shows the correct mass for the product, but HPLC/TLC analysis reveals two distinct isomers. What is the likely impurity?

Answer: This is very likely the result of C-alkylation. Phenoxides are ambident nucleophiles , meaning they have two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (specifically the ortho and para positions). While O-alkylation is typically favored, a certain percentage of C-alkylation can occur, leading to the formation of a constitutional isomer where the piperidine moiety is attached directly to the carbon of the cresol ring.

Alkylation_Sites cluster_0 Nucleophilic Attack Sites start o-Cresol Phenoxide (Ambident Nucleophile) o_attack O-Alkylation (Attack from Oxygen) start->o_attack Thermodynamically Favored c_attack C-Alkylation (Attack from Ring Carbon) start->c_attack Kinetically Possible product Desired Ether Product (Major) o_attack->product isomer Isomeric Byproduct (Minor) c_attack->isomer

Caption: O-alkylation vs. C-alkylation on the phenoxide nucleophile.

Control Measures:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor O-alkylation.

  • Counter-ion: Using Na⁺ or K⁺ as the counter-ion for the phenoxide typically promotes O-alkylation.

  • Purification: These isomers often have different polarities. Careful column chromatography is usually effective for separation.

Question 4: After workup, my intended product is stuck in the aqueous layer and I can't extract it. What did I isolate?

Answer: You have likely formed a quaternary ammonium salt. This occurs if your piperidine nitrogen (either on the starting material or the product) gets alkylated by the tosylated starting material. Since the product, 3-[(2-Methylphenoxy)methyl]piperidine, still has a secondary amine, it can act as a nucleophile and react with another molecule of your electrophile (N-Boc-3-[(tosyloxy)methyl]piperidine).

Cause: This side reaction is especially problematic if you did not use an N-protecting group. The product amine is free to react with any remaining electrophile, leading to an over-alkylated, charged species that is highly water-soluble. [5] Solution:

  • N-Protection: This is the definitive solution. By keeping the nitrogen protected as a Boc-carbamate throughout the ether formation step, you completely prevent its participation as a nucleophile.

  • Stoichiometry Control: If proceeding without protection, use a slight excess of the amine component relative to the electrophile and add the electrophile slowly to the reaction mixture. This ensures the electrophile is consumed quickly, minimizing its chance to react with the product. [5]However, this is a less reliable strategy.

Part 3: References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(20), 4695. [Link]

  • Melani, F., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 42(5), 351-364. [Link]

  • ChemRxiv. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 53(2), 106-112. [Link]

  • Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 61B, 541-546. [Link]

  • Di Sanzo, R., et al. (2022). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 7(41), 36561–36571. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Methylphenoxy)Piperidine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

  • Kuranov, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved January 23, 2026, from [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability of 3-[(2-Methylphenoxy)methyl]piperidine in Solution

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-[(2-Methylphenoxy)methyl]piperidine in their experimental workflows. As a valued partner in your research, we have compil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-[(2-Methylphenoxy)methyl]piperidine in their experimental workflows. As a valued partner in your research, we have compiled this comprehensive technical support center to address potential stability issues you may encounter when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of 3-[(2-Methylphenoxy)methyl]piperidine

3-[(2-Methylphenoxy)methyl]piperidine is a molecule possessing three key functional moieties: a piperidine ring, a phenoxy ether linkage, and a substituted aromatic (cresol) ring. Each of these components contributes to the overall chemical behavior of the compound and presents potential pathways for degradation in solution. Understanding these potential liabilities is the first step in designing robust experimental protocols and ensuring the long-term stability of your stock solutions and formulations.

The piperidine ring, a secondary amine, is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[1][2] The ether linkage can undergo hydrolysis, particularly under strongly acidic or basic conditions. Finally, the aromatic ring system may be prone to photodegradation. This guide will walk you through troubleshooting common stability issues, provide protocols for assessing stability, and answer frequently asked questions.

Troubleshooting Guide: Common Stability-Related Observations

Here, we address specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Q1: I'm observing a decrease in the peak area of my compound in my HPLC analysis over time. What could be the cause?

A decrease in the main peak area is a primary indicator of compound degradation. The likely culprits are hydrolysis, oxidation, or photodegradation. To identify the specific cause, a systematic investigation is required.

  • Causality: The piperidine nitrogen can be oxidized, or the ether linkage can be hydrolyzed, leading to the formation of degradation products that elute at different retention times, thus reducing the concentration of the parent compound.[1][2]

  • Troubleshooting Steps:

    • Review your solution preparation and storage conditions. Are your solutions protected from light? Are they stored at an appropriate temperature? Have you considered the pH of your solvent or buffer?

    • Perform a forced degradation study. This will help you to rapidly identify the conditions under which your compound is unstable. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

    • Analyze for potential degradation products. Utilize a stability-indicating HPLC method to separate the parent compound from any potential degradants. Mass spectrometry (LC-MS) can be invaluable for identifying the structure of these degradation products.

Q2: I've noticed the appearance of new, unexpected peaks in my chromatogram. How can I identify them?

The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products will provide clues to the degradation pathway.

  • Causality:

    • Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide. Further oxidation can lead to ring opening.[1]

    • Hydrolysis: The ether bond can be cleaved to yield 2-cresol and 3-(hydroxymethyl)piperidine.

    • Photodegradation: Exposure to light, particularly UV, can lead to the formation of various photoproducts from the aromatic ring.[3]

  • Troubleshooting and Identification Workflow:

    Degradation_Product_Identification Start New Peak Observed Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation HPLC_Analysis Analyze Stressed Samples by Stability-Indicating HPLC Forced_Degradation->HPLC_Analysis Compare_Spectra Compare Retention Times and UV Spectra with Control HPLC_Analysis->Compare_Spectra LCMS_Analysis Perform LC-MS Analysis on Stressed Samples Compare_Spectra->LCMS_Analysis Identify_Mass Identify Molecular Weight of Degradation Products LCMS_Analysis->Identify_Mass Propose_Structure Propose Structures Based on Mass and Fragmentation Identify_Mass->Propose_Structure Confirm_Structure Confirm Structure (e.g., NMR of isolated impurity) Propose_Structure->Confirm_Structure

    Caption: Workflow for the identification of degradation products.

Q3: My solution has developed a yellow tint. Is this related to instability?

A change in the color of your solution is often an indicator of chemical degradation.

  • Causality: The formation of colored byproducts can result from the oxidation of the phenoxy moiety or complex degradation pathways of the piperidine ring. The Maillard reaction, an interaction between an amine and a reducing sugar, can also cause discoloration if such excipients are present.[4]

  • Troubleshooting Steps:

    • Visually inspect your starting materials. Ensure that the discoloration is not due to an impurity in your solvent or the compound itself.

    • Analyze the discolored solution by HPLC-UV/Vis. Compare the UV-Vis spectrum of the parent compound with that of the discolored solution to identify any new chromophores.

    • Consider your formulation components. If you are using excipients, investigate potential interactions. A drug-excipient compatibility study may be necessary.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for a stock solution of 3-[(2-Methylphenoxy)methyl]piperidine?

While specific stability data for this compound is not extensively published, based on the functional groups present, the following general recommendations apply:

ParameterRecommendationRationale
Temperature 2-8 °C or -20 °CLower temperatures slow down the rate of most chemical degradation reactions. For many piperidine compounds, storage at 2-8°C is recommended for short-term use, while -20°C is preferable for long-term storage.[5]
Light Protect from light (use amber vials)The aromatic ether moiety may be susceptible to photodegradation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize oxidative degradation of the piperidine ring.
pH Neutral to slightly acidic (pH 5-7)Avoid strongly acidic or basic conditions which can catalyze ether hydrolysis.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution can significantly impact the stability of 3-[(2-Methylphenoxy)methyl]piperidine.

  • Acidic Conditions (pH < 4): The ether linkage may be susceptible to acid-catalyzed hydrolysis.

  • Basic Conditions (pH > 8): While generally more stable to hydrolysis than in acidic conditions, strongly basic solutions can also promote ether cleavage. The piperidine nitrogen will be deprotonated, which may increase its susceptibility to oxidation.

  • Neutral Conditions (pH 6-8): Generally, this is the most stable pH range, minimizing both acid and base-catalyzed hydrolysis.

The use of appropriate buffer systems is crucial for maintaining the desired pH.[6]

Q6: Are there any common excipients I should avoid when formulating this compound?

Yes, due to the presence of the secondary amine in the piperidine ring, certain excipients should be used with caution.

  • Reducing Sugars (e.g., lactose, glucose): These can react with the amine via the Maillard reaction, leading to discoloration and the formation of complex adducts.[4]

  • Aldehydes and Ketones: These can form iminium ions with the secondary amine.

  • Excipients with Peroxide Impurities (e.g., some grades of povidone, polyethylene glycol): Peroxides can accelerate the oxidative degradation of the piperidine moiety.

It is always recommended to perform drug-excipient compatibility studies during formulation development.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 3-[(2-Methylphenoxy)methyl]piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    Caption: Forced degradation experimental workflow.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or ammonium acetate buffer in water. The choice of buffer and pH can be optimized for best separation.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a low percentage of organic phase and gradually increase it to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 270 nm, based on the aromatic ring).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by its ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.[9][10][11][12]

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC - NIH.
  • Photodegradation of m-cresol (0.1 mM) in different systems upon...
  • Detection and Structural Characterization of Ether Glycerophosphoethanolamine from Cortical Lysosomes Following Traumatic Brain Injury Using UPLC-HDMSE - NIH.
  • (PDF)
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Public
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Public
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
  • Development of forced degradation and stability indic
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC.
  • Amine buffers for pH control - ResearchG
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - NIH.
  • Photocatalytic Degradation of p-Cresol by Zinc Oxide under UV Irradi
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering - ACS Public
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
  • A practical guide to forced degradation and stability studies for drug substances.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem.
  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC.
  • General protocol for forced degradation studies (stress testing) of...
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals.
  • FT-IR Product Study of the Reactions of NO3 Radicals With ortho-, meta-, and para-Cresol - IRIS-AperTO.
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
  • Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS † | Request PDF - ResearchG
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC - PubMed Central.
  • API Excipient Comp
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
  • Formation of highly oxygenated low-volatility products
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline.
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science.
  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]...
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - ACS Public
  • Piperidine: Human health tier II assessment.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Role of Buffers in Pharmacy | CUTM Courseware.
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
  • Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life - MDPI.
  • Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides | Request PDF - ResearchG
  • Degradation of cresols by phenol-acclim
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability Indicating HPLC Method Development –A Review - IJTSRD.
  • Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: valid

Sources

Troubleshooting

Improving solubility of 3-[(2-Methylphenoxy)methyl]piperidine for in vitro studies

Technical Support Center: 3-[(2-Methylphenoxy)methyl]piperidine Welcome to the technical support guide for 3-[(2-Methylphenoxy)methyl]piperidine. This document provides researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(2-Methylphenoxy)methyl]piperidine

Welcome to the technical support guide for 3-[(2-Methylphenoxy)methyl]piperidine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges encountered during in vitro studies. Our goal is to ensure reliable and reproducible experimental outcomes by addressing the physicochemical properties of this compound head-on.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial challenges researchers face with this compound.

Q1: My 3-[(2-Methylphenoxy)methyl]piperidine crashed out of solution when I diluted my DMSO stock into aqueous buffer/media. Why did this happen?

A: This is a classic sign of a compound with poor aqueous solubility. Your compound is a basic molecule, likely due to the piperidine ring, and has a lipophilic character indicated by a calculated XLogP3 of 2.4[1]. While it dissolves readily in a polar aprotic solvent like DMSO, its solubility dramatically decreases when introduced to a neutral pH aqueous environment, causing it to precipitate. The core issue is that at physiological pH (~7.4), a significant fraction of the molecule exists in its neutral, less soluble free base form.

Q2: What is the first and most direct method I should try to improve its solubility?

A: pH adjustment is the most effective initial strategy. Since 3-[(2-Methylphenoxy)methyl]piperidine is a basic compound, lowering the pH of your aqueous solution will protonate the piperidine nitrogen. This creates a charged species (a salt), which is significantly more soluble in water than the neutral form.

Q3: I cannot alter the pH of my assay. What are my other options?

A: If pH modification is not viable, you should explore the use of co-solvents (e.g., ethanol, PEG 400), surfactants, or complexation agents like cyclodextrins. These agents enhance solubility through different mechanisms, such as reducing the polarity of the solvent or encapsulating the hydrophobic molecule. A systematic screening approach is recommended, as outlined in the troubleshooting guide below.

Q4: How much DMSO is acceptable in my cell-based assay?

A: This is highly dependent on the cell line and the assay duration. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, though some studies suggest keeping it below 0.1% for sensitive assays or long incubation times[2][3]. It is critical to run a vehicle control experiment with the same final DMSO concentration as your test samples to assess its impact on your specific experimental system[3][4]. Concentrations of 1% or higher often lead to reduced cell viability[2][3].

Part 2: In-Depth Troubleshooting & Solubilization Strategies

This section provides a tiered approach to systematically improving the solubility of 3-[(2-Methylphenoxy)methyl]piperidine.

Tier 1 Strategy: pH-Dependent Solubilization

Scientific Principle: The solubility of ionizable compounds is governed by the pH of the solution and the compound's pKa (the pH at which 50% of the compound is ionized). For a weak base like 3-[(2-Methylphenoxy)methyl]piperidine, the Henderson-Hasselbalch equation dictates that as the pH decreases, the equilibrium shifts towards the protonated (charged) and more water-soluble form[5][6][7]. The pKa of the parent piperidine molecule's conjugate acid is approximately 11.2[8][9]. While substitution will alter this value slightly, it remains strongly basic. To ensure >99% of the compound is in its soluble, ionized form, the pH of the solution should be at least two units below its pKa.

When to Use: This is the preferred first-line approach when your experimental system (e.g., biochemical assays, some cell-free systems) can tolerate a pH range of 4.0-6.5.

Experimental Protocol: Preparation of a pH-Adjusted Aqueous Stock Solution

  • Target pH Calculation: Aim for a pH at least 2 units below the estimated pKa of your compound (e.g., pH ≤ 9.0). For practical purposes in most biological buffers, a target pH of 5.0 is an excellent starting point.

  • Initial Slurry: Weigh the required amount of 3-[(2-Methylphenoxy)methyl]piperidine powder and add it to your desired aqueous buffer (e.g., PBS, Tris) to create a slurry.

  • Acid Titration: While stirring vigorously, add a dilute acid solution (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding acid and monitoring the solution's clarity. The powder should fully dissolve as the pH drops and the compound protonates.

  • Final pH Check: Once the solution is clear, measure the final pH with a calibrated pH meter. Adjust as necessary.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination or micro-precipitates.

Tier 2 Strategy: Utilizing Co-solvents and Surfactants

Scientific Principle: When pH adjustment is not feasible, co-solvents can be used to increase the solubility of lipophilic compounds by reducing the overall polarity of the aqueous solvent system[10]. Surfactants work by forming micelles that encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous environment.

When to Use: This is the next logical step for cell-based assays or other biological systems where maintaining a specific physiological pH is critical.

Data Presentation: Common Excipients for In Vitro Assays

ExcipientTypeTypical Starting Conc. (v/v)Max Tolerated Conc. (Approx.)Key Considerations
DMSO Co-solvent0.1%~0.5% - 1.0%Can affect membrane permeability and enzyme function. Always run vehicle controls[2][4].
Ethanol Co-solvent0.5%~1.0% - 2.0%Can be cytotoxic at higher concentrations; less toxic than methanol[10].
PEG 400 Co-solvent1.0%~5.0%Generally well-tolerated but can increase solution viscosity.
Tween® 80 Surfactant0.01%~0.1%Forms micelles to solubilize. Can interfere with assays involving protein-protein interactions.
Cremophor® EL Surfactant0.01%~0.1%Potent solubilizer but has been associated with biological effects, including cytotoxicity.

Experimental Protocol: Co-solvent Screening

  • Primary Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Intermediate Stocks: Create a series of intermediate stock solutions by diluting the primary stock into various co-solvents (e.g., create a 5 mM stock in 50% DMSO / 50% PEG 400).

  • Final Dilution: Dilute the intermediate stocks into your final assay buffer or media. For example, a 1:100 dilution of a 5 mM stock in 50/50 DMSO/PEG 400 would yield a 50 µM final concentration with 0.5% DMSO and 0.5% PEG 400.

  • Solubility Assessment: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

  • Vehicle Control: Crucially, prepare a corresponding vehicle control for each co-solvent blend to test for effects on the assay readout.

Tier 3 Strategy: Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity[11]. They can form "inclusion complexes" with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility[12][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high aqueous solubility and low toxicity[14].

When to Use: This is an advanced strategy for compounds that are particularly difficult to solubilize or when minimizing the use of organic co-solvents is essential.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Make a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add the powdered 3-[(2-Methylphenoxy)methyl]piperidine directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture and/or sonicate for 15-30 minutes. Gentle heating (40-50°C) can also facilitate complex formation.

  • Equilibrate: Allow the solution to equilibrate by shaking or rotating overnight at room temperature.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Part 3: Visualization & Workflow

To aid in selecting the appropriate solubilization strategy, the following decision-making workflow is provided.

Solubility_Workflow start Start: Compound Precipitation Observed q1 Can the assay pH be modified (e.g., to pH 5.0-6.5)? start->q1 ph_mod Tier 1: Use pH Adjustment (e.g., Titrate with 0.1M HCl) q1->ph_mod  Yes cosolvent Tier 2: Screen Co-solvents (DMSO, EtOH, PEG 400) q1->cosolvent No check1 Is the compound fully soluble? ph_mod->check1 check1->cosolvent No success Proceed with Experiment (Include Vehicle Control) check1->success Yes check2 Solubility achieved at non-toxic concentration? cosolvent->check2 cyclodextrin Tier 3: Use Cyclodextrins (e.g., HP-β-CD) check2->cyclodextrin No check2->success Yes check3 Solubility achieved? cyclodextrin->check3 check3->success Yes failure Consult Formulation Specialist: Consider advanced methods (e.g., solid dispersions, nano-suspensions) check3->failure No

Caption: Decision tree for selecting a solubilization strategy.

Part 4: Mandatory Validation Protocol

Before proceeding with your main experiments, it is essential to validate the solubility of your final formulation using a kinetic solubility assay. This ensures your compound remains in solution under the final assay conditions.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

Principle: This assay measures the light scattered by precipitates that form when a DMSO stock of a compound is diluted into an aqueous buffer[15]. The point at which scattering increases sharply corresponds to the kinetic solubility limit[16][17].

Methodology:

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your 3-[(2-Methylphenoxy)methyl]piperidine stock solution in 100% DMSO.

  • Prepare Assay Plate: Dispense your chosen aqueous buffer (e.g., PBS, pH 7.4) into a clear 96-well or 384-well microplate[16].

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the assay plate. The final DMSO concentration should be kept constant and below a non-precipitating level (e.g., 1%).

  • Incubate: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C)[17][18].

  • Measure: Read the plate on a nephelometer, which measures light scattering.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is determined as the kinetic solubility[15]. This confirms the maximum concentration you can use in your experiments without risking precipitation.

References

  • Bhattacharjee, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available from: [Link]

  • Wikipedia contributors. (2024). Piperidine. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Methylphenoxy)Piperidine. PubChem Compound Database. Available from: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Available from: [Link]

  • Zhang, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14119-14125. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • de Oliveira, D. A., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 12(1), 19692. Available from: [Link]

  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934. Available from: [Link]

  • Watson, P., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1116-1121. Available from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

  • Al-Shammari, M. M., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available from: [Link]

  • Lamas, M. C., et al. (2006). Development of parenteral formulations and evaluation of the biological activity of the trypanocide drug benznidazole. International Journal of Pharmaceutics, 307(2), 239-243. Available from: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • Wikipedia contributors. (2024). Cyclodextrin. Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Avdeef, A. (2011). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 1(1), 1-1. Available from: [Link]

  • Solubility of Things. (n.d.). Piperidine. Available from: [Link]

  • Valerio, M. S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future medicinal chemistry, 2(3), 345-355. Available from: [Link]

  • Kumar, S., & Singh, A. (2022). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 12(4-S), 202-211. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available from: [Link]

  • Wikipedia contributors. (2024). Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytical chemistry, 72(8), 1781-1787. Available from: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Kumar, A., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 3(2), 146-152. Available from: [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of medicinal chemistry, 50(17), 4125-4133. Available from: [Link]

  • Uekama, K., et al. (2017). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 22(9), 1530. Available from: [Link]

  • Patel, J. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 45(4), 347-353. Available from: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available from: [Link]

  • Bøgh, I. B., & Hansen, M. B. (2012). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 26(8), 1425-1428. Available from: [Link]

  • Dr Mohamed Yaseen. (2022, July 28). Henderson Hassel Bach equation and drugs ionization. YouTube. Available from: [Link]

  • Bøgh, I. B., & Hansen, M. B. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Da Settimo, F., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(3), 361-375. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-(2-Methoxyethoxy)-5-methylphenyl)piperidine. PubChem Compound Database. Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-[(2-Methylphenoxy)methyl]piperidine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the crystallization of 3-[(2-Methylphenoxy)methyl]piperidine....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the crystallization of 3-[(2-Methylphenoxy)methyl]piperidine. As a key intermediate in pharmaceutical development, achieving a crystalline solid with controlled purity, particle size, and polymorphic form is critical. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its crystallization.

Section 1: Foundational Knowledge - Physicochemical Profile

A thorough understanding of the physicochemical properties of 3-[(2-Methylphenoxy)methyl]piperidine is the first step in designing a robust crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer potential behavior from its structure and available data on related compounds.

Table 1: Physicochemical Properties of 3-[(2-Methylphenoxy)methyl]piperidine and Related Compounds

Property3-[(2-Methylphenoxy)methyl]piperidine (Computed)Piperidine (Experimental)[1]2-Methylpiperidine (Experimental)[2]
Molecular Formula C₁₂H₁₇NO[3]C₅H₁₁NC₆H₁₃N
Molecular Weight 191.27 g/mol [3]85.15 g/mol 99.17 g/mol
Appearance Not availableColorless liquidColorless to almost clear liquid
Boiling Point Not available106 °C118-119 °C
Melting Point Not available (Crucial to determine experimentally)-7 °CNot available (liquid at RT)
Density Not available0.862 g/mL~0.84 g/mL at 25 °C
XLogP3 (Lipophilicity) 2.4[3]Not applicable1.148
Hydrogen Bond Donors 1[3]11
Hydrogen Bond Acceptors 2[3]11
  • Expert Insight: The piperidine moiety suggests a basic nature, making the compound susceptible to salt formation with acidic impurities or even atmospheric CO₂.[4] The phenoxy group adds aromatic character and increases the molecular weight compared to simple piperidines, suggesting it is likely a solid or a high-boiling-point oil at room temperature. The XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. The first critical step for any researcher is to experimentally determine the melting point of their purified amorphous solid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent system for crystallizing 3-[(2-Methylphenoxy)methyl]piperidine?

An ideal solvent system should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the hot solvent but sparingly soluble at lower temperatures.[5] Key considerations include:

  • Solubility Profile: The compound should have moderate solubility at the solvent's boiling point and low solubility at ambient or sub-ambient temperatures. Alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents (e.g., heptane, toluene) or mixtures thereof are common starting points.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent "oiling out".[6][7]

  • Inertness: The solvent must not react with the compound. Given the piperidine nitrogen, acidic solvents should be avoided unless salt formation is intended.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the final crystalline product.[5]

Q2: How do impurities typically affect the crystallization of piperidine derivatives?

Impurities are a primary cause of crystallization failure.[8] They can:

  • Inhibit Nucleation: By adsorbing to the surface of growing crystal nuclei, impurities can prevent the formation of stable crystals.[9][10][11]

  • Depress Melting Point: Significant impurity levels can lower the melting point of the compound, increasing the likelihood of oiling out.[6][9]

  • Alter Crystal Habit: Impurities can change the shape of the crystals, which affects downstream processing like filtration and drying.[9]

  • Promote Metastable Forms: Impurities may favor the formation of a less stable polymorph.[8]

For piperidine derivatives, common impurities include unreacted starting materials, reagents, or by-products from synthesis. Residual acidic or basic species can be particularly problematic.

Q3: What is polymorphism, and why is it a critical consideration for a pharmaceutical intermediate like this?

Polymorphism is the ability of a solid material to exist in two or more different crystalline forms.[12][13] These forms, or polymorphs, have the same chemical composition but different internal crystal lattice structures.[13][14] This is critical in drug development because different polymorphs can have vastly different physical properties, including:

  • Solubility and Bioavailability: One polymorph may be more soluble than another, directly impacting how the final drug is absorbed by the body.[13]

  • Stability: A metastable polymorph can convert to a more stable form over time, which can alter the drug product's efficacy and shelf life.[12]

  • Manufacturing Properties: Properties like flowability and compressibility are dependent on the crystal form and can affect tablet manufacturing.[13]

Regulatory agencies require a thorough investigation of polymorphism for any new active pharmaceutical ingredient (API).[8] Therefore, controlling the crystallization process to consistently produce the desired polymorph is essential.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 3-[(2-Methylphenoxy)methyl]piperidine.

Problem 1: My compound "oils out" and forms a liquid phase instead of solid crystals.

This is one of the most frequent challenges in crystallization. "Oiling out" occurs when the solute separates from the solution as a liquid phase because the temperature of supersaturation is above the compound's melting point.[6][9] This oily layer is often impurity-rich and rarely solidifies into a pure crystalline form.[6][15]

Probable Causes & Solutions:

  • High Impurity Level: Impurities can significantly depress the melting point.[6][16]

    • Solution: Purify the material further before crystallization using column chromatography or a liquid-liquid extraction. An activated charcoal treatment in the hot solution can sometimes remove colored impurities.[6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound is simply too soluble.

    • Solution: Add more of the "good" (high solubility) solvent to the hot mixture to decrease the supersaturation point to a lower temperature.[4][6] Alternatively, switch to a lower-boiling point solvent system.

  • Cooling Rate is Too Fast: Rapid cooling can induce phase separation before nucleation can occur in an orderly fashion.

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature before moving it to a colder environment.[5]

Problem 2: No crystals form, even after extended cooling or placing in an ice bath.

This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Probable Causes & Solutions:

  • Too Much Solvent: The concentration of the compound is below its solubility limit even at low temperatures.

    • Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration.[6] Be careful not to evaporate too much, which could lead to rapid crashing out.

  • Lack of Nucleation Sites: The solution is clean, and there are no sites for the first crystals to form.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the desired compound, add it to the cooled solution. This seed crystal provides a template for further crystal growth.[5][17] This is the most reliable method for controlling crystallization.[18]

Problem 3: Crystallization happens too quickly, yielding fine needles or an amorphous powder.

Rapid precipitation, or "crashing out," traps impurities and solvent within the solid, defeating the purpose of crystallization.[6]

Probable Causes & Solutions:

  • Solution is Too Concentrated: The level of supersaturation is too high.

    • Solution: Re-heat the mixture to redissolve the solid and add a small amount (5-10% more) of the hot solvent to slightly increase the total volume.[6]

  • Excessive Cooling Rate: The solution was cooled too quickly.

  • Flask Size is Too Large: A shallow pool of solvent in a large flask has a high surface-area-to-volume ratio, leading to rapid evaporative cooling.[6]

    • Solution: Transfer the solution to a more appropriately sized flask where the solvent height is at least 1-2 cm.[6]

Problem 4: The final product has poor purity, a wide particle size distribution, or is the wrong polymorph.

These are advanced issues that require process optimization and control.

Probable Causes & Solutions:

  • Poor Impurity Rejection: This can be due to rapid growth or oiling out.

    • Solution: Slow down the crystallization process through a controlled cooling profile. Ensure you are operating in the metastable zone where crystal growth is favored over nucleation.

  • Uncontrolled Nucleation: Spontaneous primary nucleation leads to a wide particle size distribution.

    • Solution: Implement a robust seeding protocol. Adding a known quantity of seed crystals of a specific size allows you to control the number of crystals that grow, leading to a more uniform final product.[17][18]

  • Polymorphic Instability: The crystallization conditions (solvent, temperature, supersaturation) favor a metastable or undesired polymorph.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of the purified amorphous 3-[(2-Methylphenoxy)methyl]piperidine into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent (e.g., methanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise until the solid dissolves or up to a volume of 1 mL. Note the solubility at room temperature.

  • Heating: For vials where the solid did not dissolve, heat the mixture gently to the solvent's boiling point. Add more solvent dropwise if necessary to achieve full dissolution. Record the approximate concentration.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature.

  • Refrigeration: If no crystals form, place the vials in a refrigerator (4 °C) and then a freezer (-20 °C) if necessary.

  • Evaluation: Observe the quality and quantity of crystals formed. An ideal solvent will show no solubility at room temperature but complete solubility at high temperature, with good crystal formation upon cooling.

Protocol 2: Seeding Protocol for Inducing Crystallization
  • Prepare Supersaturated Solution: Prepare a hot, saturated solution of the compound in the chosen solvent system and allow it to cool slowly.

  • Identify Seeding Point: Cool the solution to a temperature where it is supersaturated but nucleation has not yet occurred (the metastable zone).

  • Prepare Seed Slurry (Optional but Recommended): Suspend a very small amount of previously obtained crystals in a small amount of the mother liquor or anti-solvent.

  • Add Seed Crystals: Add a tiny amount of the seed crystal (or a drop of the slurry) to the supersaturated solution.[21]

  • Allow Growth: Maintain the solution at that temperature without disturbance to allow the seed crystals to grow.

  • Controlled Cooling: Once growth is established, continue with a slow, controlled cooling profile to maximize yield.

Section 5: Visual Workflow Diagrams

Diagram 1: Troubleshooting "Oiling Out"

G start Problem: Compound 'Oils Out' check_purity Is the starting material of high purity? start->check_purity purify Action: Purify the material (Chromatography, Extraction) check_purity->purify No check_solvent Is the solvent B.P. > compound M.P.? check_purity->check_solvent Yes re_attempt Re-attempt Crystallization purify->re_attempt re_attempt->start change_solvent Action: Choose a lower boiling point solvent. check_solvent->change_solvent Yes check_cooling Was the solution cooled rapidly? check_solvent->check_cooling No add_solvent Action: Add more 'good' solvent to the hot solution to lower the saturation temperature. success Outcome: Successful Crystallization add_solvent->success change_solvent->re_attempt check_cooling->add_solvent No slow_cool Action: Use a slow, controlled cooling profile. Insulate flask. check_cooling->slow_cool Yes slow_cool->success

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Diagram 2: General Crystallization Development Workflow

G start Start: Purified Amorphous Compound solvent_screen 1. Solvent Screening (Single & Mixed Systems) start->solvent_screen select_system 2. Select Optimal Solvent System(s) solvent_screen->select_system define_solubility 3. Determine Solubility Curve (Concentration vs. Temperature) select_system->define_solubility define_mszw 4. Define Metastable Zone Width (MSZW) define_solubility->define_mszw develop_protocol 5. Develop Seeding Protocol (Seeding Temp & Load) define_mszw->develop_protocol optimize_cooling 6. Optimize Cooling Profile (Rate & Hold Times) develop_protocol->optimize_cooling characterize 7. Characterize Product (Purity, PSD, Polymorph) optimize_cooling->characterize characterize->optimize_cooling Iterate/ Refine end End: Robust Crystallization Process characterize->end

Caption: A workflow for developing a robust crystallization process.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Oxford. (n.d.). Guide for crystallization. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Methylphenoxy)Piperidine. PubChem Compound Database. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. [Link]

  • ResearchGate. (2021). Effect of Impurities on the Growth Kinetics of Crystals. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC. [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. [Link]

  • Reddit. (n.d.). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • YouTube. (2024). How Do Impurities Affect Crystal Structures?. Chemistry For Everyone. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • MIT DSpace. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

  • ResearchGate. (2018). Seeding in Crystallisation. [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]

  • YouTube. (2024). What Is Polymorphism In Polymer Crystallization?. Chemistry For Everyone. [Link]

  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]

  • ACS Publications. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. [Link]

  • Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-[(2-Methylphenoxy)methyl]piperidine Production

Welcome to the technical support center for the synthesis and scale-up of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important piperidine derivative. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful transition from bench-scale experiments to larger-scale production.

Overview of the Synthetic Strategy

The most industrially viable and common route for synthesizing 3-[(2-Methylphenoxy)methyl]piperidine is through a multi-step process centered around the Williamson ether synthesis. This strategy involves the coupling of an activated 3-substituted piperidine with 2-methylphenol (o-cresol). Due to the nucleophilic nature of the piperidine nitrogen, a protection-deprotection sequence is essential for achieving high yields and purity.

The overall workflow is visualized below.

Synthetic_Workflow cluster_0 Core Synthesis Pathway cluster_1 Reactants A 3-Piperidinemethanol B N-Protected-3-Piperidinemethanol A->B Step 1: N-Protection C N-Protected-3-(halomethyl)piperidine or Activated Ester (e.g., Mesylate) B->C Step 2: Activation/Halogenation D N-Protected-3-[(2-Methylphenoxy)methyl]piperidine C->D Step 3: Williamson Ether Synthesis E 3-[(2-Methylphenoxy)methyl]piperidine (Final Product) D->E Step 4: N-Deprotection Prot Protecting Group (e.g., Boc, Cbz, Benzyl) Prot->B Act Activating Agent (e.g., SOCl₂, MsCl) Act->C Cresol 2-Methylphenol (o-cresol) + Base Cresol->D Deprot Deprotection Agent (e.g., H₂/Pd, Acid) Deprot->E

Caption: High-level synthetic workflow for 3-[(2-Methylphenoxy)methyl]piperidine.

Frequently Asked Questions (FAQs)

Q1: Why is the Williamson ether synthesis the preferred method for scale-up?

A1: The Williamson ether synthesis is a robust and well-understood SN2 reaction that is highly effective for forming ethers.[1] For this specific target, the strategy involves reacting the sodium or potassium salt of 2-methylphenol (a phenoxide) with an N-protected 3-(halomethyl)piperidine or a similar derivative with a good leaving group (e.g., tosylate, mesylate). This specific pathway is advantageous because:

  • High Reactivity: The reaction occurs at a primary carbon, which is ideal for the SN2 mechanism and minimizes competing elimination reactions.[2]

  • Cost-Effective Starting Materials: 2-methylphenol and derivatives of 3-piperidinemethanol are readily available and relatively inexpensive.

  • Scalability: The reaction conditions are generally moderate and adaptable to standard industrial reactors.

Q2: Is it necessary to protect the piperidine nitrogen? What happens if I don't?

A2: Yes, N-protection is critical for a successful and high-yielding synthesis. The secondary amine of the piperidine ring is a potent nucleophile, often more so than the alcohol precursor to the alkoxide. If left unprotected, the alkylating agent will react with both the desired oxygen nucleophile and the piperidine nitrogen. This leads to a mixture of O-alkylated and N-alkylated products, and potentially over-alkylation to form a quaternary ammonium salt.[3] This complex mixture is difficult to separate, significantly lowering the yield of the desired product and complicating downstream purification.

Q3: What are the most critical parameters to monitor during the scale-up of the ether formation step?

A3: When scaling up the Williamson ether synthesis (Step 3), the most critical parameters are:

  • Temperature Control: The reaction is often exothermic, especially during the initial addition of the alkylating agent. Inadequate heat dissipation on a large scale can lead to temperature spikes, promoting undesirable side reactions such as E2 elimination or C-alkylation.[4]

  • Reagent Addition Rate: Slow, controlled addition of the N-protected 3-(halomethyl)piperidine to the phenoxide solution is crucial to maintain temperature and minimize localized high concentrations, which can lead to side product formation.

  • Solvent Purity: Water content in aprotic polar solvents like DMF or DMSO can hydrolyze the alkylating agent and deactivate the phenoxide, reducing yield. Ensure solvents are anhydrous.

  • Agitation: Efficient mixing is vital to ensure homogeneity and effective heat transfer, preventing hot spots within the reactor.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis and scale-up.

Category 1: Williamson Ether Synthesis (Step 3)

Q: My reaction yield is low, and I've isolated unreacted 2-methylphenol. What is the likely cause?

A: This issue almost always points to incomplete deprotonation of the 2-methylphenol.

  • Causality: To form the nucleophilic phenoxide, a sufficiently strong base must be used in a stoichiometric amount (or slight excess). Phenols are more acidic than alcohols, but if the base is too weak or if there is insufficient quantity, a significant portion of the 2-methylphenol will remain in its protonated, non-nucleophilic form.

  • Troubleshooting Steps:

    • Verify Base Strength: For phenols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient.[4] For a more robust and complete deprotonation, especially if trace water is a concern, stronger bases like sodium hydride (NaH) can be used, though this requires stricter anhydrous conditions and greater handling precautions.

    • Check Stoichiometry: Ensure at least 1.0 to 1.1 equivalents of the base are used relative to the 2-methylphenol.

    • Allow Sufficient Time for Deprotonation: Before adding the alkylating agent, allow the base and phenol to stir for a sufficient period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide salt.

Q: My product is contaminated with an impurity of the same mass, which I suspect is the C-alkylated isomer. How can I improve O-alkylation selectivity?

A: This is a classic problem of ambident nucleophilicity. The phenoxide ion has electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions), leading to competition between O-alkylation and C-alkylation.

  • Mechanism & Control: The solvent and counter-ion play a crucial role in directing the alkylation.

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices.[1] They solvate the cation (e.g., Na⁺, K⁺) but not the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic, thus favoring O-alkylation.

    • Counter-ion Effects: "Harder" cations like Na⁺ and K⁺ tend to associate more strongly with the "hard" oxygen atom of the phenoxide, promoting O-alkylation.

  • Optimization Strategy:

    • Solvent Choice: Switch to or ensure the high purity of a polar aprotic solvent like DMF.

    • Temperature Control: C-alkylation often has a higher activation energy. Running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate can significantly favor O-alkylation.

ParameterCondition Favoring O-Alkylation (SN2)Condition Favoring C-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO)Protic or Non-PolarPolar aprotic solvents leave the oxygen nucleophile "naked" and more reactive.
Temperature Lower Temperature (e.g., 25-60 °C)Higher TemperatureC-alkylation often requires higher activation energy.
Counter-ion K⁺, Na⁺Ag⁺Harder cations associate with the hard oxygen atom, directing the reaction there.
Category 2: Purification (Post-Deprotection)

Q: Column chromatography is not viable for purifying my final product at scale. What are some alternative, scalable purification strategies?

A: Relying on chromatography for multi-kilogram batches is inefficient and costly. A robust, scalable purification process should focus on phase separation and crystallization.

  • Strategy: Acid-Base Extraction and Salt Formation

    • Initial Workup: After the deprotection step, perform a standard aqueous workup to remove water-soluble reagents.

    • Acidic Extraction: The final product is a basic amine. Dissolve the crude product in a water-immiscible organic solvent (e.g., methyl tert-butyl ether, toluene). Extract this solution with aqueous acid (e.g., 1M HCl). The desired amine will protonate and move into the aqueous layer, leaving non-basic impurities (like residual 2-methylphenol or C-alkylated byproducts) in the organic layer.

    • Basification and Re-extraction: Separate the acidic aqueous layer, cool it in an ice bath, and then carefully add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which will often precipitate or can be extracted back into a fresh portion of an organic solvent.

    • Crystallization: The free base can then be crystallized from an appropriate solvent system. Alternatively, the hydrochloride salt can be generated by adding HCl (e.g., as a solution in isopropanol) to the purified free base in a suitable solvent, followed by crystallization of the salt, which is often a highly crystalline solid.[5]

Purification_Workflow A Crude Product in Organic Solvent B Add Aqueous Acid (HCl) (Shake and Separate) A->B C_org Organic Layer: Non-basic impurities B->C_org Discard C_aq Aqueous Layer: Product as R₃NH⁺Cl⁻ B->C_aq D Add Aqueous Base (NaOH) to Aqueous Layer C_aq->D E Extract with Fresh Organic Solvent D->E F Purified Free Base in Organic Solution E->F G Solvent Evaporation & Crystallization/Distillation F->G H Pure Final Product G->H

Caption: Scalable purification workflow using acid-base extraction.

Detailed Experimental Protocol (Lab Scale)

This protocol describes a robust, 3-step synthesis from N-Boc-3-piperidinemethanol, designed with scalability in mind.

Step 1: Mesylation of N-Boc-3-piperidinemethanol
  • Rationale: Conversion of the hydroxyl group to a mesylate creates an excellent leaving group for the subsequent SN2 reaction. This is often cleaner and provides a more stable intermediate than direct halogenation.

  • Procedure:

    • To a stirred solution of N-Boc-3-piperidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~5 mL/g) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis
  • Rationale: The core coupling step. Using potassium carbonate provides a balance of sufficient basicity and operational safety for scale-up.

  • Procedure:

    • To a flask charged with 2-methylphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (~4 mL/g), stir the suspension at room temperature for 30 minutes.

    • Add a solution of the crude N-Boc-3-(methanesulfonyloxymethyl)piperidine (1.1 eq) from the previous step in DMF.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • Monitor the reaction by HPLC or TLC. Upon completion, cool the mixture to room temperature and pour it into a larger volume of cold water.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is a viscous oil.

Step 3: N-Boc Deprotection
  • Rationale: The Boc group is easily removed under acidic conditions, which is a clean and scalable deprotection method.

  • Procedure:

    • Dissolve the crude N-Boc-protected ether from Step 2 in a suitable solvent like 1,4-dioxane or ethyl acetate (~5 mL/g).

    • Add a solution of HCl (4.0 eq, e.g., 4M in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours.

    • Monitor for the evolution of CO₂ gas and the consumption of starting material by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the final product.

    • Purify via the acid-base extraction/crystallization strategy detailed in the troubleshooting section.

References

  • J. Serb. Chem. Soc. 67(12) 793–802 (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • ACS Publications. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Welcome to the technical support center for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 3-[(2-Methylphenoxy)methyl]piperidine?

The most prevalent and direct method for synthesizing 3-[(2-Methylphenoxy)methyl]piperidine is through a Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it entails the reaction of the sodium salt of 2-methylphenol (o-cresol) with a 3-(halomethyl)piperidine derivative. A common starting material is 3-(chloromethyl)piperidine or 3-(bromomethyl)piperidine. The piperidine nitrogen is typically protected to prevent it from acting as a competing nucleophile.

Q2: What is the general reaction mechanism?

The reaction proceeds via an SN2 mechanism.[1][4] The process begins with the deprotonation of 2-methylphenol by a strong base to form the more nucleophilic 2-methylphenoxide. This phenoxide then attacks the electrophilic carbon of the 3-(halomethyl)piperidine, displacing the halide and forming the desired ether linkage. Because this is an SN2 reaction, the choice of substrate is critical; primary halides, such as in 3-(halomethyl)piperidine, are ideal to minimize competing elimination reactions.[1][3]

Q3: Why is it necessary to protect the piperidine nitrogen?

The secondary amine of the piperidine ring is nucleophilic and can compete with the 2-methylphenoxide in reacting with the alkyl halide. This would lead to the formation of a quaternary ammonium salt as a significant byproduct. To ensure the desired O-alkylation, the piperidine nitrogen is usually protected with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, prior to the ether synthesis. The protecting group can then be removed in a subsequent step.

Q4: What are the typical yields for this reaction?

With optimized conditions, the Williamson ether synthesis step can achieve good to excellent yields, often in the range of 70-90%. However, the overall yield will depend on the efficiency of the protection and deprotection steps if they are required.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Assess Base Strength & Addition check_reagents->check_base Reagents OK sub_reagents Degraded starting materials? Incorrect stoichiometry? check_reagents->sub_reagents check_conditions 3. Evaluate Reaction Conditions (Temp. & Time) check_base->check_conditions Base OK sub_base Base not strong enough? Incomplete deprotonation? check_base->sub_base check_workup 4. Review Workup & Purification check_conditions->check_workup Conditions OK sub_conditions Temperature too low? Reaction time too short? check_conditions->sub_conditions solution Optimized Yield check_workup->solution Workup OK sub_workup Product loss during extraction? Decomposition on silica? check_workup->sub_workup

Caption: Troubleshooting flowchart for low product yield.

Step-by-Step Troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Potential Cause: Degradation of starting materials, particularly the 3-(halomethyl)piperidine derivative, which can be unstable. The base used for deprotonation might also be of poor quality.

    • Solution:

      • Ensure the 3-(halomethyl)piperidine is pure and used shortly after preparation or purification.

      • Use a fresh, anhydrous base. For instance, if using sodium hydride (NaH), ensure it is from a freshly opened container and handled under an inert atmosphere.

      • Verify the stoichiometry. A slight excess of the 2-methylphenol (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Base Strength and Deprotonation:

    • Potential Cause: Incomplete deprotonation of 2-methylphenol. The pKa of phenols is typically around 10, so a sufficiently strong base is required.[5]

    • Solution:

      • Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF.[4]

      • Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures can be effective.

      • Ensure the deprotonation step is complete before adding the alkyl halide. This can be monitored by the cessation of hydrogen gas evolution if using NaH.

  • Reaction Conditions:

    • Potential Cause: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution:

      • The reaction is typically run at temperatures ranging from room temperature to 80 °C, depending on the solvent and base used. If you are not seeing product formation at room temperature, consider gently heating the reaction mixture.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

ParameterRecommended ConditionRationale
Base NaH, KH, K₂CO₃, Cs₂CO₃Strong bases ensure complete deprotonation of the phenol.[4]
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are ideal for SN2 reactions.[4]
Temperature 25 °C to 80 °CBalances reaction rate with potential for side reactions.
Time 4-24 hoursMonitor by TLC for completion.
  • Workup and Purification:

    • Potential Cause: The product may be lost during the aqueous workup if the pH is not carefully controlled. 3-[(2-Methylphenoxy)methyl]piperidine is basic and will be protonated and water-soluble at acidic pH.

    • Solution:

      • During the workup, ensure the aqueous layer is made basic (pH > 9) before extracting with an organic solvent.[6]

      • If using column chromatography for purification, be aware that basic compounds can streak on silica gel. It may be beneficial to add a small amount of triethylamine (~1%) to the eluent to improve the separation.

Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

A: The formation of side products is often related to the reactivity of the starting materials and intermediates.

Common Side Reactions

side_reactions start Starting Materials (Protected 3-(halomethyl)piperidine + 2-Methylphenoxide) desired_product Desired Product (Williamson Ether Synthesis - SN2) start->desired_product O-Alkylation (Primary Halide) elimination_product Elimination Product (E2 Reaction) start->elimination_product Steric Hindrance Strong, Bulky Base c_alkylation_product C-Alkylation Byproduct start->c_alkylation_product Ambident Nucleophile

Sources

Troubleshooting

Technical Support Center: By-product Analysis in 3-[(2-Methylphenoxy)methyl]piperidine Synthesis

Welcome to the technical support center for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this specific synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your process, improve yield and purity, and ensure the integrity of your final compound.

Section 1: Plausible Synthetic Route & Mechanism

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine is most commonly achieved via a Williamson ether synthesis . This SN2 reaction involves the nucleophilic attack of a 2-methylphenoxide ion on an electrophilic 3-(halomethyl)piperidine.[1][2] The efficiency of this reaction is paramount for minimizing by-products.

A typical reaction scheme involves:

  • Deprotonation: A base is used to deprotonate 2-methylphenol (o-cresol), forming the reactive sodium or potassium 2-methylphenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1][3]

  • Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of 3-(chloromethyl)piperidine, displacing the halide leaving group to form the desired ether linkage.[2]

Caption: Proposed Williamson Ether Synthesis Pathway.

Section 2: FAQs - Troubleshooting Common By-products

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing insights into their chemical origins.

Q1: My reaction is incomplete. Why am I seeing large amounts of unreacted 2-methylphenol and 3-(chloromethyl)piperidine in my LC-MS/GC-MS?

Answer: This is a common issue pointing to suboptimal reaction conditions, primarily related to the formation and reactivity of the nucleophile.

  • Causality:

    • Incomplete Deprotonation: The base you are using may be too weak or insufficient to fully deprotonate the 2-methylphenol. Phenols have a pKa of around 10, so a base like sodium bicarbonate (NaHCO₃) may be ineffective.[3] Furthermore, if using a moisture-sensitive base like NaH, any water in the solvent or on the glassware will quench it, preventing phenoxide formation.[1]

    • Poor Nucleophilicity: Protic solvents (like ethanol or water) can form a hydrogen-bond cage around the phenoxide ion, which stabilizes it and reduces its nucleophilicity, thus slowing down the SN2 reaction.[3]

    • Low Temperature/Short Reaction Time: SN2 reactions have an activation energy barrier. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

  • Expert Recommendation:

    • Base Selection: Ensure your base is strong enough. For phenols, K₂CO₃, NaOH, or NaH are effective choices.[3][4] Use at least one stoichiometric equivalent.

    • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, accelerating the reaction rate.[3]

    • Anhydrous Conditions: When using NaH, ensure your solvent is anhydrous and glassware is flame-dried to prevent quenching the base.[1]

    • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate.[5]

Q2: I've detected a by-product with a mass corresponding to the addition of another (2-methylphenoxy)methyl group. What is it and how do I prevent it?

Answer: You are likely observing an N-alkylation by-product . The secondary amine of the piperidine ring is itself a nucleophile and can compete with the phenoxide.

  • Causality:

    • Product as Nucleophile: Your desired product, 3-[(2-Methylphenoxy)methyl]piperidine, still has a nucleophilic secondary amine. This amine can react with the electrophile, 3-(chloromethyl)piperidine (if it's still present), or more commonly, with an unreacted starting material from a different synthetic route if you are making your own electrophile. A more direct route to this impurity is the N-alkylation of the piperidine starting material itself.

    • Base Strength: Strong bases can deprotonate the piperidine N-H, increasing its nucleophilicity and promoting this side reaction.

  • Expert Recommendation:

    • Control Stoichiometry: Use a slight excess of the piperidine component relative to the phenoxide to ensure the electrophile is consumed before significant N-alkylation of the product can occur.

    • Protecting Groups: For maximum control, especially during process development, consider using an N-protected piperidine derivative (e.g., N-Boc-3-(hydroxymethyl)piperidine). The ether linkage is formed first, followed by a deprotection step to reveal the secondary amine. This completely prevents N-alkylation.[6]

    • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring the reaction with the more reactive phenoxide.[7]

Q3: My analysis shows an isomer with the same mass as my product, but it has a different retention time and NMR spectrum. What could it be?

Answer: You are likely dealing with either a C-alkylation by-product or a positional isomer from impure starting materials.

  • Causality:

    • Ambident Nucleophile: The phenoxide ion is an "ambident" nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring, typically at the ortho or para position (C-alkylation, undesired).[3] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

    • Impure Starting Materials: Commercially available 3-(chloromethyl)pyridine or piperidine is often synthesized from 3-methylpyridine (3-picoline).[8][9] If the starting picoline contains impurities like 2- or 4-methylpyridine, you will form positional isomers (e.g., 2- or 4-[(2-Methylphenoxy)methyl]piperidine) that can be difficult to separate.

  • Expert Recommendation:

    • Favor O-Alkylation: Use polar aprotic solvents (DMF, DMSO) which are known to favor O-alkylation over C-alkylation.[3]

    • Verify Starting Material Purity: Always analyze your starting materials by GC-MS or NMR before beginning the synthesis to confirm isomeric purity.[10] If significant isomeric impurities are present, purify the starting material first.

    • Characterize the Isomer: Use 2D NMR techniques (like COSY and HMBC) to definitively determine the connectivity of the isolated by-product and confirm if it's a C-alkylated product or a positional isomer.

Section 3: Analytical Workflow for By-product Identification

A systematic approach is crucial for efficiently identifying and quantifying by-products.

Caption: A systematic workflow for by-product identification.

Section 4: Troubleshooting Protocols & Data

Protocol 1: Standard GC-MS Method for Purity Analysis

This protocol is designed for routine in-process control and final purity assessment.

ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A standard non-polar column offering good separation for this class of compounds.
Injector Temp. 250 °CEnsures complete volatilization without thermal degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of starting materials, product, and potential higher-boiling by-products.
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert and provides optimal resolution.
MS Detector Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.[10]
MS Scan Range 40 - 450 m/zCovers the molecular weights of all expected components.
Table 1: Summary of Potential By-products and Analytical Signatures
Compound NamePotential OriginMolecular Weight ( g/mol )Key MS (EI) Fragments (m/z)
3-[(2-Methylphenoxy)methyl]piperidine (Product) -191.27191 (M+), 98 (piperidine fragment), 84, 107 (cresol fragment)
2-Methylphenol Unreacted Starting Material108.14108 (M+), 107, 90, 77
3-(Chloromethyl)piperidine Unreacted Starting Material133.62133 (M+), 98, 84
N-[(2-Methylphenoxy)methyl]-piperidine N-Alkylation Side Reaction205.30205 (M+), 112, 98, 107
4-[(2-Methylphenoxy)methyl]piperidine Isomeric Impurity191.27191 (M+), 98, 84, 107 (Similar to product, but different GC retention time)[10]
3-{[4-(Piperidin-3-ylmethyl)-2-methyl]phenoxymethyl}piperidine C-Alkylation Side Reaction288.44288 (M+), 191, 98

References

  • Master Organic Chemistry . (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia . Williamson ether synthesis. [Link]

  • Dal Cason, T. A., et al. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues. ResearchGate. [Link]

  • Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. CN105085377A.
  • ResearchGate . (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Chemistry LibreTexts . (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • ACS Publications . (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate . (2011). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • YouTube . (2018). Williamson Ether Synthesis. Professor Dave Explains. [Link]

  • MDPI . (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • University of California, Irvine . Williamson Ether Synthesis Lab Procedure. [Link]

  • RSC Publishing . (2022). Exploration of piperidine 3D fragment chemical space. [Link]

  • UNODC . (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NIH National Library of Medicine . (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. [Link]

  • Organic Chemistry Research . (2017). An efficient tandem synthesis of alkyl aryl ethers. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively enga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral piperidine derivatives. Here, we address the specific challenges associated with enhancing the stereoselectivity of 3-[(2-Methylphenoxy)methyl]piperidine synthesis. Our focus is on providing practical, field-tested insights and troubleshooting strategies to help you achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity crucial for 3-[(2-Methylphenoxy)methyl]piperidine and related pharmaceutical compounds?

A: Stereoselectivity is paramount in modern drug development because enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects. For 3-substituted piperidines, which are core scaffolds in numerous bioactive molecules and approved drugs, controlling the absolute stereochemistry at the C3 position is critical for optimizing efficacy and safety.[1][2]

Q2: What are the principal strategies for obtaining an enantiomerically pure sample of 3-[(2-Methylphenoxy)methyl]piperidine?

A: There are three primary approaches to obtaining a single enantiomer of your target molecule:

  • Asymmetric Synthesis: This involves creating the chiral center stereoselectively from a prochiral precursor. Key methods include transition-metal-catalyzed reactions (e.g., asymmetric hydrogenation or cross-coupling) using a chiral ligand, or the use of a chiral auxiliary that directs the stereochemical outcome of a reaction.[3][4]

  • Kinetic Resolution: This strategy involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer. Biocatalytic methods using enzymes are particularly effective for this.[5][6]

  • Chiral Resolution (Classical Resolution): This is a physical separation method performed on a racemic mixture. The most common technique involves reacting the racemic piperidine base with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization.[7][8] Subsequent separation can also be achieved using chromatography with a chiral stationary phase (CSP).[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on established chemical principles.

Scenario 1: Low Enantiomeric Excess (ee) in a Rhodium-Catalyzed Asymmetric Synthesis

Question: I am attempting to synthesize the 3-substituted piperidine core via a Rh-catalyzed asymmetric reaction on a tetrahydropyridine precursor, but my enantiomeric excess (ee) is consistently below the desired >95%. What factors should I investigate?

Answer: Low enantioselectivity in Rh-catalyzed asymmetric reactions, such as the reductive Heck reaction, is a common optimization challenge.[9] The stereochemical outcome is dictated by a delicate interplay of several factors. Here is a systematic approach to troubleshooting:

  • Critically Evaluate the Chiral Ligand: The choice of ligand is the single most important factor. C₂-symmetric bisphosphines often yield lower results than other ligand types in certain reactions.[1] You should screen a panel of ligands with different electronic and steric properties.

  • Adjust Reaction Concentration: Poor conversion and selectivity can occur at concentrations below 1 M.[1] Ensure your reaction is sufficiently concentrated, as this can influence catalyst activity and aggregation states.

  • Optimize Temperature: Asymmetric reactions are often highly sensitive to temperature. While lower temperatures typically enhance selectivity by favoring the transition state with the lowest activation energy, they can also drastically reduce the reaction rate. Perform a temperature screen (e.g., from 0 °C to 40 °C) to find the optimal balance.[3]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its stereodirecting ability. Screen a range of aprotic solvents (e.g., Toluene, THF, Dioxane, DCM).

Workflow for Optimizing Enantioselectivity

DKR_Mechanism cluster_reduction Selective Reduction (Enzymatic) R_Sub (R)-Iminium S_Sub (S)-Iminium R_Sub->S_Sub Epimerization X R_Sub->X No Reaction S_Prod (S)-Piperidine (Desired Product) S_Sub->S_Prod EneIRED NADPH -> NADP+

Caption: Mechanism of enzymatic Dynamic Kinetic Resolution (DKR).

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Chiral Auxiliary

This protocol is adapted from established methods for the asymmetric hydrogenation of substituted pyridines. [4]

  • Synthesis of the Precursor: React 2-chloro-3-((2-methylphenoxy)methyl)pyridine with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) under copper catalysis to attach the chiral auxiliary.

  • Hydrogenation Reaction Setup:

    • To a high-pressure autoclave, add the N-acylated pyridinium precursor (1.0 mmol).

    • Add the catalyst, typically 5 mol% Pd(OH)₂/C (20% wt).

    • Add the solvent, typically glacial acetic acid (5 mL), which serves to activate the pyridine ring.

  • Hydrogenation:

    • Seal the autoclave, purge with N₂, and then pressurize with H₂ gas to 100 bar.

    • Stir the reaction mixture vigorously at 60 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Auxiliary Cleavage:

    • Cool the reactor, vent the H₂ gas, and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The acidic conditions of the reaction and workup are often sufficient to hydrolyze the aminal intermediate and cleave the auxiliary. [4] * Perform a standard aqueous workup (e.g., basify with NaOH, extract with an organic solvent like CH₂Cl₂) to isolate the crude piperidine product.

  • Purification and Analysis:

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Classical Resolution via Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve the racemic 3-[(2-Methylphenoxy)methyl]piperidine (1.0 g, 1.0 equiv) in a minimal amount of a warm solvent identified from your screening (e.g., 10 mL of 9:1 Ethanol:Water).

    • In a separate flask, dissolve the chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid, 0.5 equiv) in the same warm solvent system.

    • Slowly add the acid solution to the piperidine solution with stirring. A precipitate should begin to form.

  • Crystallization:

    • Heat the mixture until the solid redissolves completely.

    • Allow the solution to cool slowly to room temperature over several hours. If no crystals form, add a seed crystal or gently scratch the inside of the flask.

    • Once crystallization begins, let the flask stand undisturbed for 12-24 hours, followed by further cooling in a 4 °C refrigerator for 4 hours to maximize yield.

  • Isolation and Liberation of Free Base:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. This is your first crop (Crop 1).

    • To liberate the free amine, dissolve the crystalline salt in water, basify the solution to pH >12 with 2M NaOH, and extract the enantiomerically enriched piperidine with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Analysis and Recrystallization:

    • Dry, concentrate, and analyze the product by chiral HPLC to determine the ee.

    • The mother liquor contains the other diastereomeric salt. It can be concentrated and the process repeated to isolate the other enantiomer.

    • For optimal purity, the isolated salt may need to be recrystallized one or more times before liberating the free base.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. Available at: [Link]

  • Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Sisti, M., et al. (2023). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 28(14), 5396. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]

  • Patureau, F. W., et al. (2017). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 8, 14143. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Gualdani, R., et al. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 50(10), 689-695. [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. National Center for Biotechnology Information. [Link]

  • Wang, D., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(23), 9324–9329. [Link]

  • Rüping, M., et al. (2008). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 47(39), 7594-7597. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-[(2-Methylphenoxy)methyl]piperidine and Other Piperidine-Based Monoamine Reuptake Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide provides a detailed comparative analysis of 3-[(2-Methylphenoxy)methyl]piperidine and other notable piperidine derivatives that function as monoamine reuptake inhibitors, a class of drugs critical in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

Introduction to 3-[(2-Methylphenoxy)methyl]piperidine and its Analogs

While specific pharmacological data for 3-[(2-Methylphenoxy)methyl]piperidine is not extensively available in public literature, its structural similarity to known monoamine reuptake inhibitors provides a strong basis for predicting its biological activity. A closely related analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, has been synthesized and evaluated for its antidepressant potential, demonstrating activity comparable to the established norepinephrine reuptake inhibitor (NRI), Viloxazine.[2] This suggests that 3-[(2-Methylphenoxy)methyl]piperidine likely functions as an inhibitor of the norepinephrine transporter (NET), and possibly with some activity at the serotonin transporter (SERT) and dopamine transporter (DAT).

This guide will therefore compare the inferred profile of 3-[(2-Methylphenoxy)methyl]piperidine with well-characterized piperidine-containing and other monoamine reuptake inhibitors, providing a comprehensive overview of their relative potencies, selectivities, and the experimental methodologies used to determine these parameters.

Comparative Pharmacological Profiles

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters, which are responsible for the reuptake of norepinephrine, serotonin, and dopamine from the synaptic cleft. The affinity and selectivity of a compound for these transporters determine its pharmacological profile and therapeutic application.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT SelectivityPrimary Indication(s)
3-[(2-Methylphenoxy)methyl]piperidine (Inferred) Likely potentModerate to lowLowLikely >10Antidepressant (predicted)
Viloxazine 155 - 63017,300>100,000~27-111ADHD, Depression[1]
Reboxetine 8.56,90089,000~812Depression[3]
Atomoxetine ~4.5--Highly Selective for NETADHD[4]

Note: Data for 3-[(2-Methylphenoxy)methyl]piperidine is inferred based on its structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine.[2] A lower Ki value indicates higher binding affinity.

This comparative data highlights the varying degrees of potency and selectivity among these compounds. While all are potent inhibitors of NET, their activity at SERT and DAT differs significantly, leading to distinct therapeutic profiles. The predicted high NET selectivity of 3-[(2-Methylphenoxy)methyl]piperidine suggests a pharmacological profile similar to established NRIs.

Structure-Activity Relationships (SAR)

The structure of these molecules plays a critical role in their interaction with monoamine transporters. The piperidine ring serves as a central scaffold, with the nature and position of its substituents dictating binding affinity and selectivity.

Caption: Key structural features of phenoxymethylpiperidine derivatives.

For the phenoxymethylpiperidine series, the ether linkage and the substitution pattern on the phenyl ring are crucial for interaction with the transporter binding pocket. The methyl group in 3-[(2-Methylphenoxy)methyl]piperidine, for instance, likely influences the conformation of the phenoxy ring, thereby modulating its fit within the NET binding site.

Experimental Protocols

To provide a practical context for the data presented, this section details the experimental procedures for key assays used to characterize monoamine reuptake inhibitors.

Neurotransmitter Uptake Assay (Radiolabeled)

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Workflow:

UptakeAssay A Plate cells expressing a monoamine transporter (e.g., HEK293-hNET) B Pre-incubate cells with test compound or vehicle A->B C Add radiolabeled neurotransmitter (e.g., [3H]Norepinephrine) B->C D Incubate to allow uptake C->D E Wash cells to remove extracellular radiolabel D->E F Lyse cells and measure intracellular radioactivity via scintillation counting E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a radiolabeled neurotransmitter uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in a 96-well plate and grow to confluence.[5]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 3-[(2-Methylphenoxy)methyl]piperidine) and reference compounds (e.g., Viloxazine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or vehicle for 10-20 minutes at room temperature.[5]

  • Uptake Initiation: Add a solution containing a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]Norepinephrine) to each well to initiate the uptake reaction.[5]

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.[5]

  • Termination and Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.[5]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways of Monoamine Reuptake Inhibition

The therapeutic effects of NRIs are a direct consequence of increased norepinephrine levels in the synaptic cleft, leading to enhanced activation of adrenergic receptors on postsynaptic neurons.

Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles Release NE Release NE_vesicle->Release NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) Release->NE_synapse NE_synapse->NET Reuptake AdR Adrenergic Receptors NE_synapse->AdR Binding Signaling Downstream Signaling AdR->Signaling NRI NRI (e.g., 3-[(2-Methylphenoxy)methyl]piperidine) NRI->NET Inhibition

Caption: Mechanism of action of a norepinephrine reuptake inhibitor (NRI).

By blocking the reuptake of norepinephrine, NRIs like 3-[(2-Methylphenoxy)methyl]piperidine increase the concentration and duration of norepinephrine in the synapse. This leads to greater stimulation of postsynaptic adrenergic receptors, which are involved in regulating mood, attention, and arousal.

Conclusion

Based on the available evidence from structurally similar compounds, 3-[(2-Methylphenoxy)methyl]piperidine is predicted to be a potent and selective norepinephrine reuptake inhibitor. Its pharmacological profile is likely to be comparable to established NRIs such as Viloxazine and Reboxetine. Further experimental validation through in vitro binding and functional assays, as detailed in this guide, is necessary to precisely quantify its potency and selectivity for monoamine transporters. The piperidine scaffold continues to be a fertile ground for the discovery of novel modulators of neurotransmitter systems, and compounds like 3-[(2-Methylphenoxy)methyl]piperidine represent promising leads for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Viloxazine. In: Wikipedia. ; 2024. Accessed January 23, 2026. [Link]

  • Yu C, Gomeni R, Wang Z, et al. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. J Neuropsychiatry Clin Neurosci. 2020;32(4):345-353. [Link]

  • viloxazine. In: IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 23, 2026. [Link]

  • Cignarella G, Barlocco D, Gaviraghi G, et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. J Med Chem. 1987;30(11):2048-2051. [Link]

  • Sareen D, Sideris AC, Sitte HH, et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Neurosci. 2013;Chapter 7:Unit7.23. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Accessed January 23, 2026. [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Accessed January 23, 2026. [Link]

  • 3-(2-Methylphenoxy)Piperidine. PubChem. Accessed January 23, 2026. [Link]

  • Dwoskin LP, Crooks PA, Bardo MT, Dwoskin LP. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Behav Pharmacol. 2002;13(5-6):439-447. [Link]

  • Atomoxetine. Wikipedia. ; 2024. Accessed January 23, 2026. [Link]

  • Ludolph AG, Udvardi PT, Schaz U, et al. Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. Br J Pharmacol. 2010;160(2):283-291. [Link]

Sources

Comparative

A Comparative Analysis of 3-[(2-Methylphenoxy)methyl]piperidine and Viloxazine: A Guide for Drug Development Professionals

This guide provides a detailed comparative study of 3-[(2-Methylphenoxy)methyl]piperidine and the well-characterized drug, viloxazine. While robust experimental data for 3-[(2-Methylphenoxy)methyl]piperidine is not exten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative study of 3-[(2-Methylphenoxy)methyl]piperidine and the well-characterized drug, viloxazine. While robust experimental data for 3-[(2-Methylphenoxy)methyl]piperidine is not extensively available in the public domain, its structural similarity to viloxazine and related piperidine derivatives allows for a scientifically grounded, inferential comparison. This document is intended for researchers, scientists, and professionals in the field of drug development to inform future research and development efforts.

Introduction: Unveiling Structural Analogs in Neuropharmacology

Viloxazine, a morpholine derivative, has a well-documented history, initially as an antidepressant and more recently repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Its primary mechanism of action is the selective inhibition of norepinephrine reuptake, with additional modulatory effects on the serotonin system.[2][3] 3-[(2-Methylphenoxy)methyl]piperidine, a structural analog of viloxazine, replaces the morpholine ring with a piperidine moiety. This subtle yet significant structural change warrants a comparative investigation to predict its pharmacological profile and potential as a therapeutic agent. The piperidine scaffold is a common feature in many centrally acting drugs.[4]

Chemical Structure and Properties: A Tale of Two Rings

The core structural difference between viloxazine and 3-[(2-Methylphenoxy)methyl]piperidine lies in their heterocyclic rings. Viloxazine possesses a morpholine ring, while the compound of interest features a piperidine ring.

Feature3-[(2-Methylphenoxy)methyl]piperidineViloxazine
Chemical Structure (Structure available in PubChem)
IUPAC Name 3-((o-tolyloxy)methyl)piperidine2-((2-ethoxyphenoxy)methyl)morpholine
Molecular Formula C13H19NOC13H19NO3
Molecular Weight 205.3 g/mol 237.29 g/mol [1]
Core Heterocycle PiperidineMorpholine

The presence of the oxygen atom in the morpholine ring of viloxazine introduces a higher degree of polarity compared to the piperidine ring in 3-[(2-Methylphenoxy)methyl]piperidine. This difference can be expected to influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Comparative Mechanism of Action: Inferred and Established Pathways

Viloxazine: A Dual-Action Modulator

Viloxazine's therapeutic effects are primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[2][3] More recent studies have revealed a more complex pharmacological profile, demonstrating that viloxazine also acts as an antagonist at the serotonin 5-HT2B receptor and an agonist at the 5-HT2C receptor.[3] This dual action on both the noradrenergic and serotonergic systems likely contributes to its efficacy in treating ADHD.

3-[(2-Methylphenoxy)methyl]piperidine: An Inferential Profile

Direct experimental data on the mechanism of action of 3-[(2-Methylphenoxy)methyl]piperidine is scarce. However, based on the high degree of structural similarity to viloxazine and findings from studies on related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives which show comparable biological activity to viloxazine, it is plausible to hypothesize a similar mechanism of action.[5] Therefore, 3-[(2-Methylphenoxy)methyl]piperidine is predicted to be a norepinephrine reuptake inhibitor, with potential modulatory effects on serotonin receptors.

Signaling Pathway Diagram

cluster_viloxazine Viloxazine cluster_piperidine 3-[(2-Methylphenoxy)methyl]piperidine (Inferred) Viloxazine Viloxazine NET_V Norepinephrine Transporter (NET) Viloxazine->NET_V Inhibits HT2B_V 5-HT2B Receptor Viloxazine->HT2B_V HT2C_V 5-HT2C Receptor Viloxazine->HT2C_V NE_V ↑ Norepinephrine Antagonism_V Antagonism HT2B_V->Antagonism_V Agonism_V Agonism HT2C_V->Agonism_V Piperidine Piperidine NET_P Norepinephrine Transporter (NET) Piperidine->NET_P Predicted Inhibition HTR_P Serotonin Receptors (e.g., 5-HT2B/2C) Piperidine->HTR_P Predicted Interaction NE_P ↑ Norepinephrine Modulation_P Potential Modulation HTR_P->Modulation_P

Caption: Inferred and established signaling pathways for 3-[(2-Methylphenoxy)methyl]piperidine and Viloxazine.

Pharmacokinetics and Pharmacodynamics: A Data-Driven Comparison

Pharmacodynamics
Parameter3-[(2-Methylphenoxy)methyl]piperidineViloxazine
Primary Target Predicted: Norepinephrine Transporter (NET)Norepinephrine Transporter (NET)[2][3]
Secondary Targets Predicted: Serotonin Receptors (e.g., 5-HT2B, 5-HT2C)5-HT2B (Antagonist), 5-HT2C (Agonist)[3]
Receptor Binding Affinity (Ki) Data not available.NET: ~630 nM, 5-HT2B: ~6400 nM, 5-HT2C: ~3900 nM[3]
Pharmacokinetics
Parameter3-[(2-Methylphenoxy)methyl]piperidineViloxazine
Metabolism Data not available. Predicted to undergo hepatic metabolism.Primarily via CYP2D6 to 5-hydroxyviloxazine glucuronide.[1][6]
Protein Binding Data not available.76-82%[1][6]
Elimination Half-life Data not available.Immediate Release: 2-5 hours; Extended Release: ~7 hours.[1][6]
Excretion Data not available.~90% renal.[1][6]

The replacement of the morpholine ring with a less polar piperidine ring in 3-[(2-Methylphenoxy)methyl]piperidine may lead to differences in its metabolic profile and excretion pathways compared to viloxazine.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine, the following experimental protocols are recommended.

Norepinephrine Transporter (NET) Uptake Assay

This assay determines the ability of a test compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

Workflow Diagram

start Start plate_cells Plate cells expressing NET (e.g., HEK293-hNET) start->plate_cells add_compound Add test compound (3-[(2-Methylphenoxy)methyl]piperidine or Viloxazine) plate_cells->add_compound add_radioligand Add radiolabeled norepinephrine (e.g., [3H]NE) add_compound->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate wash Wash cells to remove unbound radioligand incubate->wash lyse Lyse cells wash->lyse measure Measure radioactivity (Scintillation counting) lyse->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a Norepinephrine Transporter (NET) Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) in appropriate media.

  • Cell Plating: Seed the HEK293-hNET cells into 96-well microplates at a suitable density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare serial dilutions of 3-[(2-Methylphenoxy)methyl]piperidine and viloxazine in assay buffer.

  • Assay Initiation: Wash the cells with assay buffer and then add the test compounds to the respective wells.

  • Radioligand Addition: Add a fixed concentration of [3H]-norepinephrine to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for norepinephrine uptake.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove unincorporated radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50) by non-linear regression analysis.

Serotonin 5-HT2B/2C Receptor Binding Assay

This assay measures the affinity of a test compound for the 5-HT2B and 5-HT2C receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the human 5-HT2B or 5-HT2C receptor.

  • Compound Preparation: Prepare serial dilutions of 3-[(2-Methylphenoxy)methyl]piperidine and viloxazine.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A, which has some affinity for 2C, or a more specific ligand), and the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity.

  • Data Analysis: Calculate the inhibition constant (Ki) of the test compounds from their IC50 values using the Cheng-Prusoff equation.

Therapeutic Applications and Side Effect Profile: A Forward Look

Viloxazine:

  • Therapeutic Uses: Approved for the treatment of ADHD in children, adolescents, and adults.[1] Historically used as an antidepressant.

  • Common Side Effects: Insomnia, headache, decreased appetite, nausea, and somnolence.[1]

3-[(2-Methylphenoxy)methyl]piperidine:

  • Potential Therapeutic Uses: Based on its structural similarity to viloxazine, it may have potential as a treatment for ADHD or other conditions responsive to norepinephrine reuptake inhibition.

  • Predicted Side Effect Profile: A similar side effect profile to viloxazine can be anticipated, potentially including effects on sleep, appetite, and gastrointestinal function. The altered polarity due to the piperidine ring might influence the incidence or severity of certain side effects.

Conclusion: A Promising Avenue for Further Investigation

While direct experimental evidence for the pharmacological profile of 3-[(2-Methylphenoxy)methyl]piperidine is limited, its structural relationship to viloxazine provides a strong rationale for its investigation as a novel norepinephrine reuptake inhibitor with potential serotonergic activity. The comparative framework and experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the precise mechanism of action, pharmacokinetic properties, and therapeutic potential of this compound. Further research is warranted to fully characterize 3-[(2-Methylphenoxy)methyl]piperidine and determine its viability as a clinical candidate.

References

  • Viloxazine - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved from [Link]

  • 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem. Retrieved from [Link]

  • 2-Methyl-3-phenylpiperidine - Wikipedia. Retrieved from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Retrieved from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed Central. (2018, May 31). Retrieved from [Link]

  • Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC - NIH. Retrieved from [Link]

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed Central. (2020, August 25). Retrieved from [Link]

  • Viloxazine - Wikipedia. Retrieved from [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo. Retrieved from [Link]

  • US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane - Google Patents.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. (2025, June 5). Retrieved from [Link]

  • APPLICATION NUMBER: - 211964Orig1s000 INTEGRATED REVIEW - accessdata.fda.gov. (2021, March 23). Retrieved from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. Retrieved from [Link]

  • Characterization of Viloxazine Effects on Cortical Serotonin Neurotransmission at Doses Relevant for ADHD Treatment Lumateperone - Cambridge University Press & Assessment. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo. Retrieved from [Link]

  • Evaluating the pharmacokinetics of extended release viloxazine in the treatment of children with attention-deficit/hyperactivity disorder - Taylor & Francis. Retrieved from [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine - ResearchGate. Retrieved from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - RTI International. Retrieved from [Link]

  • NET (SLC6A2) Transporter Assay - BioIVT. Retrieved from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • 2-methyl piperidine, 109-05-7 - The Good Scents Company. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Retrieved from [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.
  • Receptor Binding Assay Conditions a | Download Table - ResearchGate. Retrieved from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Preclinical Efficacy of 3-[(2-Methylphenoxy)methyl]piperidine in Rodent Models of Depression and Anxiety

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 3-[(2-Methylphenoxy)methyl]piperidine. We will explore its pres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 3-[(2-Methylphenoxy)methyl]piperidine. We will explore its presumed mechanism of action and detail robust methodologies for its evaluation in established animal models, drawing objective comparisons with standard therapeutic agents.

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its structural properties often confer favorable metabolic stability and pharmacokinetic profiles, enhancing a drug's overall potential.[1] The compound 3-[(2-Methylphenoxy)methyl]piperidine, an analogue of molecules with known antidepressant activity, is a promising candidate for neuropsychiatric drug discovery.[3] This guide outlines the critical experiments required to build a compelling preclinical data package for this molecule.

Presumed Mechanism of Action: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Structurally similar compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have demonstrated an ability to inhibit the reuptake of biogenic amines.[3] Based on this, we hypothesize that 3-[(2-Methylphenoxy)methyl]piperidine functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). This dual-action mechanism is a well-validated therapeutic strategy for major depressive disorder (MDD) and anxiety disorders.[4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), the compound would increase the synaptic concentrations of these key neurotransmitters, which are crucial for mood regulation.[4]

To validate the efficacy of our lead compound, we must compare its performance against established drugs with known mechanisms. For this guide, we select:

  • Venlafaxine: A widely prescribed SNRI, serving as a direct mechanistic positive control.[5][6]

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI), allowing us to dissect the contribution of norepinephrine reuptake inhibition.[7]

  • Viloxazine: An antidepressant with a similar structural backbone, providing a relevant chemical benchmark.[3]

SNRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Neurotransmitter Vesicles (5-HT, NE) Synaptic_Cleft Synaptic Cleft (Increased 5-HT & NE) Vesicle->Synaptic_Cleft Release Post_Receptor_5HT 5-HT Receptors Signal Transduction Signal Transduction Post_Receptor_5HT->Signal Transduction Activates Post_Receptor_NE NE Receptors Post_Receptor_NE->Signal Transduction Activates Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Post_Receptor_5HT 5-HT Binding Synaptic_Cleft->Post_Receptor_NE NE Binding Compound 3-[(2-Methylphenoxy)methyl]piperidine (SNRI) Compound->SERT Blocks Compound->NET Blocks

Caption: Proposed mechanism of 3-[(2-Methylphenoxy)methyl]piperidine.
Validating Efficacy in Animal Models of Depression

The causality behind choosing specific animal models is paramount. We need models with high predictive validity for antidepressant efficacy. The Forced Swim Test (FST) is an acute screening tool, while the Chronic Unpredictable Mild Stress (CUMS) model offers superior construct and face validity by simulating the etiology of depression.[8][9]

The FST is a widely used primary screening test for novel antidepressants.[10] It operates on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[11][12] The core hypothesis is that antidepressant compounds will prolong the time the animal spends actively trying to escape, thereby reducing the duration of immobility.[10] This provides a rapid assessment of potential antidepressant activity.

Forced_Swim_Test_Workflow cluster_setup Phase 1: Setup & Dosing cluster_test Phase 2: Test Session cluster_analysis Phase 3: Data Analysis A1 Acclimatize Animals A2 Administer Compound (e.g., 30 min prior) A1->A2 A3 Prepare Water Cylinder (25°C, 15cm depth) A2->A3 B1 Place Mouse in Water A3->B1 B2 Record 6-min Session B1->B2 B3 Analyze Last 4 min for Immobility Time B2->B3 C1 Compare Immobility Time vs. Vehicle & Controls B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2

Caption: Experimental workflow for the Forced Swim Test (FST).

Experimental Protocol: Forced Swim Test (Mouse Model)

  • Apparatus: A transparent plastic cylinder (24 cm height, 13 cm diameter) filled with 10 cm of water at 22-25°C.[13]

  • Acclimatization: Allow mice to habituate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 3-[(2-Methylphenoxy)methyl]piperidine, vehicle, or positive controls (Venlafaxine, Fluoxetine) via the appropriate route (e.g., intraperitoneally) 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder.

    • The total test duration is 6 minutes.[13]

    • A video camera positioned above the cylinder records the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the final 4 minutes of the test.[13] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[10]

    • A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Comparative Data (Hypothetical)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) ± SEM% Change vs. Vehicle
Vehicle (Saline)-155 ± 10.2-
3-[(2-Methylphenoxy)methyl]piperidine 20 85 ± 8.5 -45.2%
Venlafaxine2078 ± 9.1-49.7%
Fluoxetine2095 ± 7.9-38.7%
Validating Efficacy in Animal Models of Anxiety

Anxiety and depression are highly comorbid. Therefore, assessing anxiolytic potential is a crucial step. The Elevated Plus Maze (EPM) is the gold standard for this purpose.[14] It leverages the natural conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces.[15][16]

An effective anxiolytic agent will increase the rodent's willingness to explore the "anxiogenic" open arms of the maze.[14] The primary endpoints are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters, without a significant change in total locomotor activity (total arm entries), is indicative of a true anxiolytic effect.[17]

Elevated_Plus_Maze_Workflow cluster_setup Phase 1: Setup & Dosing cluster_test Phase 2: Test Session cluster_analysis Phase 3: Data Analysis A1 Habituate Animals in low-light room A2 Administer Compound (e.g., 30 min prior) A1->A2 A3 Prepare EPM Apparatus A2->A3 B1 Place Rat in Center, facing open arm A3->B1 B2 Record 5-min Session with video tracking B1->B2 B3 Clean maze between trials B2->B3 C1 Calculate: - % Time in Open Arms - Open Arm Entries B2->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2

Caption: Experimental workflow for the Elevated Plus Maze (EPM).

Experimental Protocol: Elevated Plus Maze (Rat Model)

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing arms enclosed by high walls.[18]

  • Acclimatization: Habituate rats to the testing room for at least 1 hour prior to the test to reduce novelty-induced stress.[18]

  • Dosing: Administer 3-[(2-Methylphenoxy)methyl]piperidine, vehicle, or positive controls via the desired route 30-60 minutes before testing.

  • Test Procedure:

    • Place the rat on the central platform of the maze, facing one of the open arms.[14]

    • Allow the animal to explore the maze freely for a 5-minute session.[14]

    • An automated video tracking system records movement, time spent in each arm, and entries into each arm.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (Time in Open Arms / 300 seconds) * 100.

    • Calculate the percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) * 100.

    • A significant increase in either metric compared to the vehicle group indicates anxiolytic-like effects.

Comparative Data (Hypothetical)

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms ± SEM% Open Arm Entries ± SEM
Vehicle (Saline)-12.5 ± 2.118.3 ± 3.5
3-[(2-Methylphenoxy)methyl]piperidine 10 35.8 ± 4.5 40.1 ± 5.2
Venlafaxine1038.2 ± 5.042.5 ± 4.8
Diazepam (Anxiolytic Control)245.1 ± 4.148.9 ± 5.5
Self-Validating Systems and Conclusion

The integrity of this validation framework rests on its self-validating design. The inclusion of well-characterized positive controls like Venlafaxine and Fluoxetine is not merely for comparison; it is a critical validation of the experimental models themselves. If these standards fail to produce their expected effects (e.g., Venlafaxine fails to reduce immobility in the FST), the results for the test compound are rendered uninterpretable.

Based on the comparative analysis of the hypothetical data presented, 3-[(2-Methylphenoxy)methyl]piperidine demonstrates a robust efficacy profile in validated animal models of both depression and anxiety. Its performance is comparable to the established SNRI Venlafaxine, suggesting a similar dual-action mechanism. The significant reduction in immobility time in the FST and the increased exploration of open arms in the EPM provide a strong preclinical rationale for its further development as a potential therapeutic agent for major depressive and anxiety disorders.

Future studies should aim to confirm its binding affinity at SERT and NET, explore its pharmacokinetic profile, and assess its efficacy in more complex models with higher construct validity, such as the Chronic Unpredictable Mild Stress (CUMS) model.

References

  • Melloni, M., La Regina, G., & Ghelfi, F. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 44(10), 943-956. (Link)

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. (Link)

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. (Link)

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. (Link)

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (Link)

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37-42. (Link)

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. (Link)

  • Paczkowska, A., Zaprutko, T., & Kus, K. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Pharmaceutics, 16(9), 1144. (Link)

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. (Link)

  • Wang, C., & Sun, J. (2022). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Journal of Anesthesia and Perioperative Medicine, 9(3), 133-141. (Link)

  • Sadek, B., & Stark, H. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 21(11), 1533. (Link)

  • Jespersen, S., Munch, G., & Wegener, G. (2019). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Biomolecules, 9(11), 734. (Link)

  • Zhang, N., et al. (2020). Anxiety mouse model was constructed employing single intraperitoneal injection of m-Chlorophenpiperazine. Health Psychology Research, 8(3). (Link)

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. (Link)

  • protocols.io. (2023). Elevated plus maze protocol. (Link)

  • Kumar, V., Bhat, Z. A., & Kumar, D. (2013). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 2(2), 104-111. (Link)

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. (Link)

  • Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(21), 3144-3153. (Link)

  • Li, S., et al. (2012). Piperine Reverses Chronic Unpredictable Mild Stress-Induced Behavioral and Biochemical Alterations in Rats. Evidence-Based Complementary and Alternative Medicine, 2012, 892394. (Link)

  • Wikipedia. (n.d.). Piperidine. (Link)

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. (Link)

  • Zhang, N., et al. (2020). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Pharmacology & Pharmacy, 11(11), 299-311. (Link)

  • Mayo Clinic. (2022). Serotonin and norepinephrine reuptake inhibitors (SNRIs). (Link)

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. (Link)

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. (Link)

  • University of California, San Francisco. (n.d.). Elevated Plus Maze. (Link)

  • Steimer, T. (2011). Animal models of anxiety disorders and stress. Dialogues in Clinical Neuroscience, 13(4), 495-506. (Link)

  • Jespersen, S., Munch, G., & Wegener, G. (2019). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Biomolecules, 9(11), 734. (Link)

  • JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. (Link)

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (Link)

  • Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression. Nature, 455(7215), 894-902. (Link)

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.61. (Link)

  • Cumpstey, I., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(18), 3290. (Link)

  • D'hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90. (Link)

  • Traynelis, S. F., et al. (2002). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 45(7), 1447-1457. (Link)

Sources

Comparative

A Technical Guide to the Receptor Cross-Reactivity Profile of 3-[(2-Methylphenoxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(2-Methylphenoxy)methyl]piperidine is a molecule of interest within the broader class of piperidine derivatives, a scaffold frequently found...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Methylphenoxy)methyl]piperidine is a molecule of interest within the broader class of piperidine derivatives, a scaffold frequently found in centrally active pharmaceuticals.[1] Understanding the full spectrum of a compound's interactions with biological targets is a cornerstone of modern drug development, crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comprehensive analysis of the known and potential cross-reactivity of 3-[(2-Methylphenoxy)methyl]piperidine with various receptor systems. Drawing upon data from structurally similar compounds and established pharmacological principles, we present a comparative overview to inform future research and development efforts.

Inferred Primary Targets: Biogenic Amine Transporters

Direct experimental data on the receptor binding profile of 3-[(2-Methylphenoxy)methyl]piperidine is not extensively available in the public domain. However, a study on the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives offers significant insights. These compounds were identified as potential antidepressant agents, with their mechanism of action attributed to the inhibition of biogenic amine reuptake.[2] This suggests that 3-[(2-Methylphenoxy)methyl]piperidine likely interacts with the following transporters:

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Dopamine Transporter (DAT)

The inhibitory activity at these transporters is a well-established mechanism for many antidepressant medications. The structural similarity between the ethoxy and methoxy analogs makes it highly probable that they share this primary mode of action.

Comparative Analysis of Potential Cross-Reactivity

The piperidine scaffold is known for its promiscuity, often interacting with a range of G-protein coupled receptors (GPCRs) and other targets. Based on the pharmacology of other (phenoxymethyl)piperidine analogs, the following receptor families are potential sites of cross-reactivity for 3-[(2-Methylphenoxy)methyl]piperidine.

Table 1: Potential Cross-Reactivity Profile of 3-[(2-Methylphenoxy)methyl]piperidine Based on Structural Analogs
Receptor/Target FamilySpecific Receptor(s)Expected InteractionRationale/Supporting Evidence
Biogenic Amine Transporters SERT, NET, DATInhibitionActivity demonstrated for the close analog 3-[(2-ethoxyphenoxy)methyl]piperidine, a common mechanism for antidepressant effects.[2]
Sigma Receptors σ1, σ2Binding/ModulationThe (phenoxymethyl)piperidine scaffold is a common feature in high-affinity sigma receptor ligands.[3]
Histamine Receptors H3Antagonism/Inverse AgonismNumerous piperidine derivatives, including those with ether linkages, are potent H3 receptor antagonists.[4]
Opioid Receptors μ (mu), κ (kappa)Agonism/AntagonismSome N-substituted piperidine derivatives exhibit high affinity and selectivity for opioid receptors.[5]
Adrenergic Receptors α and β subtypesPotential for weak interactionDopamine, a catecholamine, has been shown to interact with adrenergic receptors, suggesting potential for cross-talk with compounds affecting dopaminergic systems.[6][7]
Serotonin Receptors 5-HT1A, 5-HT2A, etc.Potential for interactionThe piperidine moiety is a key structural feature in many selective serotonin receptor agonists and antagonists.[8][9]

Experimental Methodologies for Determining Cross-Reactivity

To definitively characterize the cross-reactivity profile of 3-[(2-Methylphenoxy)methyl]piperidine, a systematic approach employing a panel of in vitro assays is essential.

Radioligand Binding Assays

This is the gold standard for assessing the affinity of a compound for a specific receptor. The principle involves a competitive binding experiment where the test compound's ability to displace a radiolabeled ligand with known high affinity for the target receptor is measured.

Step-by-Step Protocol for a Radioligand Binding Assay:

  • Preparation of Receptor Source: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound (3-[(2-Methylphenoxy)methyl]piperidine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Diagram of a Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Receptor-expressing cell membranes incubation Incubation (Membranes + Radioligand + Test Compound) prep_membranes->incubation prep_ligand Radioligand (e.g., [³H]-Citalopram) prep_ligand->incubation prep_compound Test Compound (3-[(2-Methylphenoxy)methyl]piperidine) prep_compound->incubation filtration Rapid Filtration (Separation of bound/free ligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

While binding assays measure affinity, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the downstream signaling events following receptor activation.

Example: cAMP Assay for G-protein Coupled Receptors (GPCRs)

Many receptors, including adrenergic and some serotonin receptors, signal through changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the target GPCR are cultured.

  • Compound Treatment: Cells are treated with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Interpretation: An increase in cAMP suggests agonist activity at Gs-coupled receptors, while a decrease suggests agonism at Gi-coupled receptors. Inhibition of an agonist-induced response indicates antagonism.

Diagram of a cAMP Functional Assay:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cell_culture Culture cells expressing target GPCR agonist_test Add Test Compound (Agonist Mode) cell_culture->agonist_test antagonist_test Add Agonist + Test Compound (Antagonist Mode) cell_culture->antagonist_test lysis Cell Lysis agonist_test->lysis antagonist_test->lysis cAMP_measurement Measure intracellular cAMP (e.g., ELISA, HTRF) lysis->cAMP_measurement

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-[(2-Methylphenoxy)methyl]piperidine Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Phenoxymethylpiperidines The 3-phenoxymethylpiperidine scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenoxymethylpiperidines

The 3-phenoxymethylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of several compounds investigated for their effects on the central nervous system.[1] These molecules, by modulating the synaptic concentrations of key neurotransmitters like norepinephrine (NE) and serotonin (5-HT), hold significant promise for the treatment of depressive disorders. This guide will focus on the nuanced yet critical impact of structural modifications to the 3-[(2-methylphenoxy)methyl]piperidine core, providing a comparative analysis to inform future drug discovery efforts.

Core Scaffold Analysis: 3-[(2-Methylphenoxy)methyl]piperidine

The fundamental structure of 3-[(2-methylphenoxy)methyl]piperidine consists of three key moieties: a piperidine ring, a phenoxy group substituted with a methyl group at the ortho position, and a methylene ether linker. The interplay of these components dictates the molecule's affinity and selectivity for monoamine transporters.

Comparative Analysis of Structural Modifications

The Influence of the Ortho-Substituent on the Phenoxy Ring

A pivotal study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives provides a strong basis for understanding the role of the ortho-substituent on the phenoxy ring.[2] By replacing the methyl group with an ethoxy group, researchers have demonstrated that this position is critical for modulating activity.

Compound IDR Group (ortho-position)Norepinephrine (NE) Reuptake Inhibition (% at 10⁻⁵ M)[2]Serotonin (5-HT) Reuptake Inhibition (% at 10⁻⁵ M)[2]
Hypothetical Analog -CH₃Data not availableData not available
1 -OCH₂CH₃5338

Table 1: Comparison of ortho-substituents on the phenoxy ring and their effect on monoamine reuptake inhibition. Data for the ethoxy analog is sourced from published research, while the methyl analog represents the core topic of this guide.

The data on the ethoxy analog suggests that the nature of the ortho-substituent directly influences the inhibitory potency at both the norepinephrine transporter (NET) and the serotonin transporter (SERT). It is plausible that the steric and electronic properties of the methyl group in the parent compound would result in a distinct pharmacological profile. The slightly larger ethoxy group in compound 1 demonstrates moderate inhibition of both NE and 5-HT reuptake.[2] This indicates that the ortho position can tolerate some bulk, which may be a key interaction point within the transporter binding pocket.

Modifications to the Piperidine Ring

The piperidine ring itself is a crucial element for the activity of these compounds.[3] Its nitrogen atom, which is basic at physiological pH, is thought to engage in a key ionic interaction with an acidic residue in the monoamine transporter binding site. Modifications to this ring, such as N-substitution, can significantly impact potency and selectivity.

In the study of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, N-alkylation was explored.[2]

Compound IDN-SubstituentNorepinephrine (NE) Reuptake Inhibition (% at 10⁻⁵ M)[2]Serotonin (5-HT) Reuptake Inhibition (% at 10⁻⁵ M)[2]
1 H5338
2 -CH₃3525
3 -CH₂CH₃2815

Table 2: Effect of N-substitution on the piperidine ring of 3-[(2-ethoxyphenoxy)methyl]piperidine on monoamine reuptake inhibition.

As the data illustrates, N-alkylation of the piperidine nitrogen leads to a decrease in both norepinephrine and serotonin reuptake inhibition.[2] This suggests that a primary or secondary amine may be preferred for optimal activity, likely due to its ability to form a crucial hydrogen bond or ionic interaction within the transporter. Increasing the steric bulk from a methyl to an ethyl group on the nitrogen further diminishes activity.

The Role of the Methylene Ether Linker

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 3-[(2-Methylphenoxy)methyl]piperidine Analogs

A general synthetic route, adapted from the synthesis of related compounds, is outlined below.[2]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation (Optional) 2-methylphenol 2-methylphenol product_1 3-[(2-Methylphenoxy)methyl]piperidine 2-methylphenol->product_1 NaH, DMF 3-(chloromethyl)piperidine 3-(chloromethyl)piperidine 3-(chloromethyl)piperidine->product_1 final_product N-substituted analog product_1->final_product R-X, K2CO3, Acetone G start Prepare Synaptosomes from Brain Tissue preincubation Pre-incubate Synaptosomes with Test Compound or Vehicle start->preincubation incubation Add Radiolabeled Neurotransmitter ([³H]NE or [³H]5-HT) preincubation->incubation termination Terminate Uptake by Rapid Filtration incubation->termination measurement Measure Radioactivity using Liquid Scintillation Counting termination->measurement analysis Calculate % Inhibition relative to Control measurement->analysis

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Effects of 3-[(2-Methylphenoxy)methyl]piperidine

This guide provides a comprehensive comparison of the anticipated in vitro and in vivo pharmacological effects of 3-[(2-Methylphenoxy)methyl]piperidine. Given the limited direct experimental data on this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated in vitro and in vivo pharmacological effects of 3-[(2-Methylphenoxy)methyl]piperidine. Given the limited direct experimental data on this specific molecule, this analysis is built upon a robust comparative framework, primarily referencing the well-documented activities of its close structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, and the established antidepressant, viloxazine. This guide is intended for researchers, scientists, and professionals in drug development, offering both synthesized data and detailed experimental protocols to facilitate further investigation.

Introduction: The Significance of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with various receptors and transporters.[1] The molecule at the center of this guide, 3-[(2-Methylphenoxy)methyl]piperidine, belongs to a class of phenoxyalkyl piperidines that have shown promise as modulators of biogenic amine systems, which are critically involved in the pathophysiology of depression and other mood disorders.

The structural similarity to viloxazine, a known norepinephrine reuptake inhibitor, suggests a potential antidepressant profile for 3-[(2-Methylphenoxy)methyl]piperidine.[2][3] This guide will dissect its likely pharmacological properties by examining the established in vitro and in vivo data of its ethoxy analog, providing a predictive but scientifically grounded comparison.

Synthesis and Chemical Profile

While a specific synthetic route for 3-[(2-Methylphenoxy)methyl]piperidine is not extensively documented in publicly available literature, a highly probable synthetic pathway can be inferred from the synthesis of its close analogs, such as 3-[(2-ethoxyphenoxy)methyl]piperidine.[4] The proposed synthesis would likely involve the reaction of 2-methylphenol with a suitable 3-(halomethyl)piperidine derivative.

Anticipated Chemical Properties:

PropertyValue
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
IUPAC Name3-[(2-methylphenoxy)methyl]piperidine

In Vitro Analysis: Inhibition of Biogenic Amine Reuptake

The primary mechanism of action for many antidepressant drugs is the inhibition of neurotransmitter reuptake at the synaptic cleft. It is hypothesized that 3-[(2-Methylphenoxy)methyl]piperidine, like its ethoxy analog, functions as a reuptake inhibitor of biogenic amines such as norepinephrine (NE), serotonin (5-HT), and dopamine (DA).[4]

Comparative In Vitro Potency

The following table presents the reuptake inhibition data for the structural analog 3-[(2-ethoxyphenoxy)methyl]piperidine and the comparator drug viloxazine. It is anticipated that 3-[(2-Methylphenoxy)methyl]piperidine would exhibit a similar profile.

CompoundNorepinephrine (NE) Reuptake Inhibition (IC50)Serotonin (5-HT) Reuptake Inhibition (IC50)Dopamine (DA) Reuptake Inhibition (IC50)
3-[(2-ethoxyphenoxy)methyl]piperidineData comparable to Viloxazine[4]Data comparable to Viloxazine[4]Data comparable to Viloxazine[4]
Viloxazine~0.3 µM[5]Moderate Inhibition[6]Minimal Inhibition[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the reuptake activity.

Experimental Protocol: Biogenic Amine Reuptake Assay in Synaptosomes

This protocol outlines the methodology for assessing the in vitro inhibitory activity of test compounds on the reuptake of norepinephrine, serotonin, and dopamine into nerve terminals (synaptosomes) isolated from brain tissue.

Objective: To determine the IC50 values of 3-[(2-Methylphenoxy)methyl]piperidine for the inhibition of NE, 5-HT, and DA reuptake.

Materials:

  • Fresh pig or rat brain tissue (cortex, striatum, hypothalamus)

  • Sucrose solution (0.32 M)

  • Krebs-Henseleit buffer

  • Radiolabeled neurotransmitters ([³H]NE, [³H]5-HT, [³H]DA)

  • Test compound (3-[(2-Methylphenoxy)methyl]piperidine) and reference compounds (Viloxazine, Desipramine)

  • Scintillation cocktail and liquid scintillation counter

  • Homogenizer and refrigerated centrifuge

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect the brain regions of interest on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.

  • Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

    • Initiate the reuptake reaction by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor or by conducting the assay at 0-4°C.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Synaptosomes: These isolated nerve terminals are a well-established model system that retains functional neurotransmitter transporters, providing a physiologically relevant in vitro environment.

  • Radiolabeled Neurotransmitters: The use of radiolabeled substrates allows for sensitive and quantitative measurement of neurotransmitter uptake.

  • Incubation Conditions: The short incubation time and physiological temperature ensure the measurement of the initial rate of uptake, minimizing the influence of neurotransmitter metabolism.

Diagram: In Vitro Biogenic Amine Reuptake Assay Workflow

G cluster_prep Synaptosome Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis Brain Brain Tissue Dissection Homogenize Homogenization in Sucrose Brain->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspension in Buffer Centrifuge2->Resuspend Preincubation Pre-incubation with Test Compound Resuspend->Preincubation Add_Radiolabel Addition of Radiolabeled Neurotransmitter Preincubation->Add_Radiolabel Incubation Incubation at 37°C Add_Radiolabel->Incubation Termination Filtration and Washing Incubation->Termination Scintillation Liquid Scintillation Counting Termination->Scintillation Calculation Calculation of Specific Uptake Scintillation->Calculation Plotting Concentration-Response Curve Calculation->Plotting IC50 IC50 Determination Plotting->IC50 caption Workflow for In Vitro Biogenic Amine Reuptake Assay.

Caption: Workflow for In Vitro Biogenic Amine Reuptake Assay.

In Vivo Analysis: Antidepressant-Like Activity

To translate the in vitro findings into a whole-organism context, animal models of depression are employed. The reserpine-induced antagonism test is a classic and reliable method for screening potential antidepressant drugs.[4][7] Reserpine depletes central stores of biogenic amines, leading to observable symptoms such as ptosis (eyelid drooping) and hypothermia, which can be reversed by clinically effective antidepressants.[8][9][10]

Comparative In Vivo Efficacy

The following table summarizes the in vivo antidepressant-like activity of the structural analog 3-[(2-ethoxyphenoxy)methyl]piperidine in the reserpine antagonism test, with viloxazine as a comparator. It is anticipated that 3-[(2-Methylphenoxy)methyl]piperidine would show a similar level of activity.

CompoundReserpine-Induced Ptosis Antagonism (ED50)Reserpine-Induced Hypothermia Antagonism (ED50)Acute Toxicity (LD50, mice)
3-[(2-ethoxyphenoxy)methyl]piperidineActivity comparable to Viloxazine[4]Activity comparable to Viloxazine[4]> 500 mg/kg[4]
ViloxazineActive[4]Active[4]Not specified in the primary reference

ED50 values represent the dose of the compound required to produce a 50% reversal of the reserpine-induced effect.

Experimental Protocol: Reserpine-Induced Ptosis and Hypothermia Antagonism in Mice

Objective: To evaluate the in vivo antidepressant-like activity of 3-[(2-Methylphenoxy)methyl]piperidine by assessing its ability to antagonize reserpine-induced ptosis and hypothermia.

Materials:

  • Male albino mice

  • Reserpine solution

  • Test compound (3-[(2-Methylphenoxy)methyl]piperidine) and reference compound (Viloxazine)

  • Rectal thermometer

  • Scoring system for ptosis

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the experimental environment for at least one week.

  • Drug Administration:

    • Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) to different groups of mice.

    • A control group receives the vehicle.

  • Reserpine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer reserpine (e.g., 2 mg/kg, i.p.) to all mice.

  • Measurement of Hypothermia:

    • Measure the rectal temperature of each mouse before reserpine administration and at regular intervals (e.g., every 30 minutes for 2-4 hours) after reserpine administration.

    • The antagonism of hypothermia is calculated as the percentage reversal of the temperature drop observed in the control group.

  • Assessment of Ptosis:

    • At a specific time point after reserpine administration (e.g., 2 hours), score the degree of ptosis for each mouse. A common scoring system is: 0 = eyes fully open; 4 = eyes fully closed.

    • The antagonism of ptosis is determined by the reduction in the average ptosis score compared to the control group.

  • Data Analysis:

    • Analyze the temperature data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound with the control and reference groups.

    • Analyze the ptosis scores using non-parametric statistical tests (e.g., Mann-Whitney U test).

    • Calculate the ED50 values for the antagonism of both hypothermia and ptosis.

Causality Behind Experimental Choices:

  • Reserpine: This VMAT2 inhibitor provides a robust and well-characterized model of biogenic amine depletion, mimicking some of the neurochemical changes associated with depression.[7]

  • Ptosis and Hypothermia: These are easily quantifiable and reliable physiological readouts that are sensitive to changes in central monoaminergic neurotransmission.[8][9]

  • Dose-Response Analysis: Determining the ED50 allows for a quantitative comparison of the potency of different compounds.

Diagram: In Vivo Reserpine Antagonism Workflow

G cluster_prep Pre-Treatment cluster_challenge Reserpine Challenge cluster_measurement Data Collection cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Drug_Admin Administration of Test Compound/Vehicle Grouping->Drug_Admin Reserpine_Admin Reserpine Administration Drug_Admin->Reserpine_Admin Temp_Measure Rectal Temperature Measurement (Hypothermia) Reserpine_Admin->Temp_Measure Ptosis_Score Ptosis Scoring Reserpine_Admin->Ptosis_Score Stats_Temp Statistical Analysis of Temperature Data Temp_Measure->Stats_Temp Stats_Ptosis Statistical Analysis of Ptosis Scores Ptosis_Score->Stats_Ptosis ED50_Calc ED50 Calculation Stats_Temp->ED50_Calc Stats_Ptosis->ED50_Calc caption Workflow for In Vivo Reserpine Antagonism Assay.

Caption: Workflow for In Vivo Reserpine Antagonism Assay.

Conclusion and Future Directions

Based on the comparative analysis of its close structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, it is highly probable that 3-[(2-Methylphenoxy)methyl]piperidine possesses antidepressant-like properties. These effects are likely mediated through the inhibition of biogenic amine reuptake, particularly norepinephrine. The anticipated in vivo efficacy in reversing reserpine-induced ptosis and hypothermia, coupled with a potentially favorable acute toxicity profile, marks this compound as a viable candidate for further preclinical investigation.

Future research should focus on the direct synthesis and pharmacological profiling of 3-[(2-Methylphenoxy)methyl]piperidine to validate these predictions. This would involve conducting the in vitro and in vivo experiments outlined in this guide. Furthermore, a broader screening against a panel of receptors and transporters would provide a more comprehensive understanding of its selectivity and potential for off-target effects. Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile will also be crucial for its development as a potential therapeutic agent.

References

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). PubMed.
  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. (1998). Google Patents.
  • Viloxazine. (2023). StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Effects of loganin on reserpine-induced hypothermia and ptosis in mice. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Reserpine-induced hypothermia and its reversal by dopamine agonists. (1983). PubMed. Retrieved January 23, 2026, from [Link]

  • Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. (2021). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. (2019). PubMed. Retrieved January 23, 2026, from [Link]

  • Molecular Mechanisms and Applications of a Reserpine-Induced Rodent Model. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-(2-Methylphenoxy)Piperidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. (2017). PubMed. Retrieved January 23, 2026, from [Link]

  • Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. (1978). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Retrieved January 23, 2026, from [Link]

  • A Practical Animal Model for Depression by Reserpine-Administered Mice. (2018). Juniper Publishers. Retrieved January 23, 2026, from [Link]

  • 2-Methyl-3-phenylpiperidine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine. (1986). PubMed. Retrieved January 23, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Validation

A Head-to-Head Comparison of Novel (Phenoxymethyl)piperidine Derivatives with Established Antidepressants

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics for major depressive disorder (MDD), a class of compounds centered around the (phenoxymethyl)piperidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics for major depressive disorder (MDD), a class of compounds centered around the (phenoxymethyl)piperidine scaffold has emerged as a promising area of investigation. This guide provides a detailed head-to-head comparison of this novel class, represented by preclinical data on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, with two widely prescribed selective serotonin reuptake inhibitors (SSRIs), fluoxetine and sertraline.

Due to the limited availability of public data on 3-[(2-methylphenoxy)methyl]piperidine, this guide will focus on its close structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, for which preclinical antidepressant-like activity has been reported. The insights gleaned from this analog provide a valuable framework for understanding the potential of the broader (phenoxymethyl)piperidine class. The biological activity of these derivatives has been shown to be comparable to that of viloxazine, a known serotonin-norepinephrine modulating agent.[1][2]

Mechanistic Landscape: Monoamine Reuptake Inhibition

The prevailing monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms. Consequently, a primary strategy in antidepressant drug development has been the inhibition of monoamine reuptake transporters.

Novel (Phenoxymethyl)piperidine Derivatives: Preclinical investigations into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives reveal their activity as inhibitors of biogenic amine reuptake.[1][2] While specific IC50 values for each transporter are not publicly available, their activity profile is reported to be comparable to viloxazine. Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) that also demonstrates serotonin 5-HT2B receptor antagonism and 5-HT2C receptor agonism.[3] This suggests that the (phenoxymethyl)piperidine class may exert its antidepressant effects through a multi-target mechanism, primarily by modulating norepinephrine and serotonin levels.

Fluoxetine: A prototypical SSRI, fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[4][5] This leads to an increase in the synaptic concentration of serotonin. Fluoxetine has minimal affinity for norepinephrine (NET) and dopamine (DAT) transporters.[5]

Sertraline: Sertraline is also a potent SSRI, exhibiting high affinity for SERT.[6] While its primary action is on serotonin reuptake, it also shows weak inhibition of DAT and NET, though the clinical significance of this is debated.[6]

Signaling Pathway: Monoamine Reuptake Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action Presynaptic_Neuron Monoamine Release Serotonin 5-HT Presynaptic_Neuron->Serotonin Release Norepinephrine NE Presynaptic_Neuron->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binding Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binding Fluoxetine/Sertraline Fluoxetine/ Sertraline Fluoxetine/Sertraline->SERT Inhibit Phenoxymethylpiperidine (Phenoxymethyl)piperidine (Viloxazine-like) Phenoxymethylpiperidine->NET Inhibit

Caption: Monoamine reuptake inhibition by antidepressants.

Preclinical Efficacy: In Vivo and In Vitro Models

The antidepressant potential of novel compounds is typically assessed through a battery of preclinical models that evaluate their ability to reverse behavioral deficits analogous to depressive symptoms in humans.

In Vivo Models of Antidepressant Activity

Reserpine-Induced Antagonism Test: This model is a classic screening tool for potential antidepressants. Reserpine depletes central monoamine stores, leading to a state of sedation, hypothermia, and ptosis (eyelid drooping) in rodents, which is considered to mimic some aspects of depression. The ability of a test compound to reverse these effects is indicative of its antidepressant potential.

  • Novel (Phenoxymethyl)piperidine Derivatives: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were evaluated in the reserpine interaction test in mice and demonstrated biological activity comparable to viloxazine.[1][2] This suggests that, like viloxazine, these compounds can counteract the effects of monoamine depletion.

  • Fluoxetine and Sertraline: As SSRIs, fluoxetine and sertraline are also effective in reversing reserpine-induced deficits, though their primary effect is on serotonin-dependent behaviors.[7] Noradrenergic drugs, like viloxazine, are often more potent in reversing reserpine-induced hypothermia.

Forced Swim Test (FST): In the FST, rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

  • Novel (Phenoxymethyl)piperidine Derivatives: While specific FST data for 3-[(2-ethoxyphenoxy)methyl]piperidine is not available, other novel piperidine derivatives have shown to reduce immobility time in this test.[8]

  • Fluoxetine and Sertraline: Both fluoxetine and sertraline reliably reduce immobility time in the FST, which is a hallmark of their antidepressant-like activity in preclinical models.[4][9]

In Vitro Assessment of Monoamine Reuptake Inhibition

Synaptosomal Uptake Assay: This in vitro technique utilizes isolated nerve terminals (synaptosomes) to directly measure the ability of a compound to inhibit the reuptake of radiolabeled monoamines (serotonin, norepinephrine, and dopamine).

  • Novel (Phenoxymethyl)piperidine Derivatives: The antidepressant potential of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives was supported by their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions.[1][2]

  • Fluoxetine and Sertraline: Both compounds are potent inhibitors of serotonin reuptake in synaptosomal preparations, with significantly lower potency for norepinephrine and dopamine reuptake.

Compound Class Primary Mechanism Key Preclinical Evidence Reference Compound
(Phenoxymethyl)piperidine Derivatives Monoamine Reuptake Inhibition (NE > 5-HT inferred)- Reversal of reserpine-induced deficits[1][2] - Inhibition of biogenic amine reuptake in synaptosomes[1][2]Viloxazine
Fluoxetine (SSRI) Selective Serotonin Reuptake Inhibition- Reduced immobility in Forced Swim Test - Potent and selective inhibition of serotonin reuptake in vitro[4]N/A
Sertraline (SSRI) Selective Serotonin Reuptake Inhibition- Reduced immobility in Forced Swim Test[4][9] - Potent inhibition of serotonin reuptake; weak DAT/NET inhibition[6]N/A

Experimental Protocols: A Closer Look at the Methodologies

To ensure the reproducibility and validity of preclinical findings, it is crucial to adhere to standardized and well-defined experimental protocols.

Reserpine-Induced Ptosis Antagonism in Mice

This protocol assesses the ability of a compound to reverse reserpine-induced eyelid drooping, a physiological sign of central monoamine depletion.

Workflow Diagram: Reserpine Antagonism Test

Start Acclimatize Mice Reserpine_Admin Administer Reserpine (i.p.) Start->Reserpine_Admin Wait Wait for 2-4 hours for ptosis to develop Reserpine_Admin->Wait Test_Compound_Admin Administer Test Compound or Vehicle (i.p. or p.o.) Wait->Test_Compound_Admin Observation Observe and Score Ptosis at Regular Intervals Test_Compound_Admin->Observation Data_Analysis Analyze Ptosis Scores Over Time Observation->Data_Analysis End Determine ED50 Data_Analysis->End

Caption: Workflow for the reserpine-induced ptosis antagonism test.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Swiss mice are housed in groups under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Induction of Ptosis: Reserpine (2-4 mg/kg) is administered intraperitoneally (i.p.) to the mice.

  • Observation Period: The animals are observed for the development of ptosis, which typically becomes maximal within 2 to 4 hours.

  • Drug Administration: The test compound, reference drug (e.g., viloxazine, fluoxetine, sertraline), or vehicle is administered either intraperitoneally (i.p.) or orally (p.o.).

  • Ptosis Scoring: Eyelid closure is scored at regular intervals (e.g., 30, 60, 90, 120 minutes) post-treatment using a standardized rating scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).

  • Data Analysis: The scores are averaged for each treatment group, and the dose required to produce a 50% reversal of ptosis (ED50) is calculated.

Synaptosomal Monoamine Reuptake Assay

This in vitro assay quantifies the inhibitory effect of a compound on the reuptake of serotonin, norepinephrine, and dopamine into isolated nerve terminals.

Workflow Diagram: Synaptosomal Reuptake Assay

Start Prepare Synaptosomes from Brain Tissue Pre-incubation Pre-incubate Synaptosomes with Test Compound or Vehicle Start->Pre-incubation Incubation Add Radiolabeled Neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) Pre-incubation->Incubation Termination Terminate Uptake by Rapid Filtration Incubation->Termination Scintillation Measure Radioactivity via Liquid Scintillation Counting Termination->Scintillation Data_Analysis Calculate IC50 Values Scintillation->Data_Analysis End Determine Potency and Selectivity Data_Analysis->End

Caption: Workflow for the synaptosomal monoamine reuptake assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex, striatum) of rats or pigs by differential centrifugation.

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound, reference drug, or vehicle in a buffer solution.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

  • Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound radiolabeled neurotransmitter to pass through. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.

Summary and Future Directions

The preclinical data available for 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives suggest that this class of compounds holds promise as a novel antidepressant therapy. Their viloxazine-like profile, likely involving modulation of both norepinephrine and serotonin systems, distinguishes them from the more selective action of SSRIs like fluoxetine and sertraline.

Key Points of Comparison:

  • Mechanism: (Phenoxymethyl)piperidine derivatives appear to have a broader, multi-target mechanism compared to the highly selective serotonin reuptake inhibition of fluoxetine and sertraline.

  • Preclinical Profile: The reversal of reserpine-induced deficits by the novel piperidine derivatives points towards a robust effect on monoamine systems, a feature shared with established antidepressants.

  • Therapeutic Potential: The dual-action nature of these novel compounds could potentially offer advantages in treating a wider range of depressive symptoms or in patients who do not respond to SSRIs.

Further research is imperative to fully elucidate the pharmacological profile of 3-[(2-methylphenoxy)methyl]piperidine and other analogs. This should include comprehensive in vitro binding and functional assays to determine their affinity and activity at a wide range of CNS targets, as well as more extensive in vivo studies to establish their efficacy, safety, and pharmacokinetic profiles. A direct, quantitative comparison with a broader range of established antidepressants in standardized preclinical models will be crucial in defining their potential therapeutic niche.

References

  • Ugli, D., Gatti, G., & Orjales, A. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittel-Forschung, 41(5), 479–482.
  • Chungping Yu, Jennie Garcia-Olivares, Shawn Candler, Stefan Schwabe, Vladimir Maletic. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties.
  • Kaya, C., Yücel, N. T., Kandemir, Ü., Osmaniye, D., Can, Ö. D., & Özkay, Ü. D. (2018). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. Turkish Journal of Chemistry, 42(2), 305-321.
  • Faraone, S. V., Cutler, A. J., Loo, S. K., Schachar, R. J., Morgan, D. W., & Brams, M. (2021). Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder.
  • Votava, Z., & Soušková, M. (1962). The effect of some tranquillizers and other drugs on the reserpine-induced ulcer in rats. Archives internationales de Pharmacodynamie et de Thérapie, 140(3-4), 536-545.
  • Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life sciences, 15(3), 471-479.
  • Koe, B. K. (1990). Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake.
  • Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit 8.10.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a new model for screening antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • Gobbi, G., & Blier, P. (2005). The neuropharmacology of viloxazine: a review. CNS drug reviews, 11(4), 383-404.
  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Neuropsychiatric Disease and Treatment, 16, 2065–2074. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mechanistic Validation of 3-[(2-Methylphenoxy)methyl]piperidine

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel piperidine derivative, 3-[(2-Methylphenoxy)methyl]piperidine. Designed for researchers in pharmacology and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel piperidine derivative, 3-[(2-Methylphenoxy)methyl]piperidine. Designed for researchers in pharmacology and drug development, this document moves beyond simple protocols to explain the scientific rationale behind a multi-tiered validation strategy. We will compare its hypothesized activity profile against established monoamine reuptake inhibitors, providing the experimental systems to generate robust, publication-quality data.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically significant drugs that act on the central nervous system (CNS), including methylphenidate and paroxetine.[1][2] Derivatives of piperidine have shown a wide range of biological activities, frequently targeting monoamine systems by inhibiting the reuptake of key neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][3][4] Given the structural similarity of 3-[(2-Methylphenoxy)methyl]piperidine to other known monoamine reuptake inhibitors, we hypothesize that its primary mechanism of action involves the modulation of one or more of these neurotransmitter transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

This guide will detail the essential in vitro and in vivo experiments required to test this hypothesis, establishing a clear, evidence-based understanding of the compound's pharmacological identity.

Part 1: The Hypothesized Mechanism of Action

The central hypothesis is that 3-[(2-Methylphenoxy)methyl]piperidine functions as a monoamine reuptake inhibitor. By binding to and blocking the function of DAT, NET, and/or SERT, the compound is presumed to increase the synaptic concentration and prolong the signaling of their respective neurotransmitters. This action is the cornerstone of many antidepressant and stimulant medications.[5] The following diagram illustrates this proposed mechanism at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, or SERT) NT Vesicle->NT Release Receptor Postsynaptic Receptors SynapticCleft Synaptic Cleft SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding Compound 3-[(2-Methylphenoxy)methyl]piperidine Compound->Transporter Inhibition

Caption: Hypothesized synaptic mechanism of 3-[(2-Methylphenoxy)methyl]piperidine.

Part 2: A Step-by-Step Experimental Validation Workflow

To rigorously validate the proposed mechanism, a multi-stage approach is essential, beginning with in vitro target confirmation and moving to in vivo functional outcomes. This workflow ensures that each finding is built upon a solid foundation of preceding data, creating a self-validating system.

cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation cluster_comparison Comparative Analysis Binding Radioligand Binding Assays (Target Engagement) Uptake Neurotransmitter Uptake Assays (Functional Inhibition) Binding->Uptake Confirms Functional Effect Microdialysis In Vivo Microdialysis (Neurochemical Confirmation) Uptake->Microdialysis Translates to Physiological System Behavior Behavioral Assays (Physiological Outcome) Microdialysis->Behavior Links Mechanism to Behavior Data Data Synthesis & Comparison Table (Relative Potency & Selectivity) Behavior->Data Provides Comparative Efficacy Data

Caption: Comprehensive workflow for mechanistic validation.

Part 3: In Vitro Validation Protocols & Comparative Analytes

The initial phase of validation focuses on confirming direct interaction with and functional modulation of the hypothesized molecular targets in controlled, cell-based systems.

Comparative Compounds

To contextualize the activity of 3-[(2-Methylphenoxy)methyl]piperidine, it will be benchmarked against well-characterized drugs with known selectivity profiles:

  • Vanoxerine (GBR12909): A selective dopamine reuptake inhibitor (DRI).

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Methylphenidate: A dual norepinephrine and dopamine reuptake inhibitor (NDRI).[5]

Radioligand Binding Assays: Confirming Target Engagement

The first crucial experiment is to determine if the compound physically binds to the monoamine transporters. This is achieved through competitive binding assays using a radiolabeled ligand known to bind specifically to the target transporter.

Causality: A reduction in the binding of the radioligand in the presence of our test compound provides direct evidence of interaction at the same binding site (or an allosteric site that influences it). This experiment establishes target engagement, a prerequisite for any subsequent functional effect.

Detailed Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell lines stably expressing high levels of human DAT, NET, or SERT (e.g., HEK293 cells) or use synaptosomal preparations from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes or synaptosomes (50-100 µg protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT).

    • Varying concentrations of 3-[(2-Methylphenoxy)methyl]piperidine or a comparator compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent inhibitor (e.g., 10 µM Vanoxerine for DAT) to saturate all specific binding sites.

  • Incubation: Incubate the plates at room temperature or 4°C for 60-120 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitor constant (Ki), which reflects the binding affinity of the compound for the transporter.

Neurotransmitter Uptake Assays: Assessing Functional Inhibition

While binding confirms interaction, it does not prove functional inhibition. An uptake assay directly measures the ability of the compound to block the primary function of the transporter: clearing neurotransmitters from the extracellular space.

Causality: A dose-dependent decrease in the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter confirms that the binding observed in the previous step translates into a functional blockade. This is the definitive in vitro proof of the hypothesized mechanism.

Detailed Protocol: [³H]Neurotransmitter Uptake Inhibition Assay

  • Cell Plating: Seed cells stably expressing hDAT, hNET, or hSERT into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[6] Allow cells to adhere for at least 4 hours or overnight.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of 3-[(2-Methylphenoxy)methyl]piperidine or a comparator compound.[7]

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well.[8][9] The final concentration of the neurotransmitter should be close to its Michaelis-Menten constant (KM) for the transporter to ensure sensitive detection of inhibition.

  • Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C.[8][9] This timing is critical to measure the initial rate of transport.

  • Termination: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioactivity.[8]

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100).

  • Quantification: Transfer the lysate to a scintillation vial with scintillation cocktail and quantify the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value (the concentration required to inhibit 50% of neurotransmitter uptake).

Part 4: In Vivo Validation: From Bench to Biological System

Confirming the mechanism in a living organism is the ultimate test of physiological relevance. In vivo microdialysis allows for the direct measurement of how the compound affects neurotransmitter levels in the brain of a freely moving animal.

In Vivo Microdialysis: Measuring Real-Time Neurochemical Changes

Causality: This technique provides the most direct link between drug administration and neurochemical changes in a specific brain region.[10] An observed increase in extracellular dopamine, norepinephrine, or serotonin levels in the brain following systemic administration of 3-[(2-Methylphenoxy)methyl]piperidine would strongly validate the in vitro findings and confirm that the compound is brain-penetrant and engages its target in a functional capacity.

Detailed Protocol: In Vivo Microdialysis in Rats

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in the desired monoamine terminals (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) into the guide cannula.[11]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[11]

  • Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.

  • Drug Administration: Administer 3-[(2-Methylphenoxy)methyl]piperidine or a comparator compound via a systemic route (e.g., intraperitoneal injection, i.p.).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time-course of changes in neurotransmitter levels.

  • Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12][13]

  • Data Analysis: Express the post-dose neurotransmitter concentrations as a percentage of the average baseline concentration. Plot these values over time to visualize the neurochemical response to the compound.

Part 5: Comparative Performance Data Summary

The culmination of these experiments is a comprehensive dataset that profiles the potency and selectivity of 3-[(2-Methylphenoxy)methyl]piperidine. The following table presents a hypothetical but realistic summary of expected data, allowing for a direct comparison with the reference compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)In Vivo Neurochemical Effect (% Baseline)
DAT / NET / SERT DAT / NET / SERT DA / NE / 5-HT
3-[(2-Methylphenoxy)methyl]piperidine 25 / 15 / 50040 / 28 / >1000+250% / +300% / +20%
Vanoxerine (DRI) 5 / 200 / 80010 / 350 / >1000+400% / +50% / No Change
Nisoxetine (NRI) 300 / 2 / 400500 / 5 / 600+30% / +500% / No Change
Fluoxetine (SSRI) >1000 / 800 / 1>1000 / >1000 / 3No Change / +10% / +400%
Methylphenidate (NDRI) 30 / 10 / >100050 / 20 / >1000+350% / +400% / No Change

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Hypothetical Data: In this example, the data would suggest that 3-[(2-Methylphenoxy)methyl]piperidine is a potent dual norepinephrine-dopamine reuptake inhibitor (NDRI) with significantly weaker activity at the serotonin transporter. Its profile appears most similar to Methylphenidate, though with slightly different relative potencies. This profile would guide further investigation into its potential therapeutic applications, such as for ADHD or depression.

References

  • Methylphenidate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • De Tullio, P., Pirotte, B., Lebrun, P., Antoine, M. H., & Delarge, J. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 50(6), 429–435.
  • Ma, Z., Zhang, Y., El-Gendy, A. A., & Lomenzo, S. A. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 266–273. [Link]

  • Paudel, K., Park, S., Kim, D., Ha, H., Ahn, H., Cheong, S. G., & Choi, S. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(5), 465–475. [Link]

  • Sagan, J., Kurczab, R., Satała, G., Latacz, G., Kotańska, M., & Kieć-Kononowicz, K. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2735–2746.
  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. Retrieved January 23, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Paudel, K., Park, S., Kim, D., Ha, H., Ahn, H., Cheong, S. G., & Choi, S. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(5), 465-475. [Link]

  • Kaya, C., Yucel, N. T., Kandemir, U., Osmaniye, D., Can, O. D., & Ozkay, U. D. (2022). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. Acta Poloniae Pharmaceutica, 79(4), 509–522. [Link]

  • Li, J., et al. (2019). Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. European Journal of Medicinal Chemistry, 183, 111717. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 961–979. [Link]

  • Stevenson, G. W., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 15(7), 744–755. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2724-2727. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1–12.15.22. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 23, 2026, from [Link]

  • Ha, H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8891. [Link]

  • Perry, M., Li, Q., & Kennedy, R. T. (2009). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 81(12), 4616–4625. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic Chemistry, 94, 103407. [Link]

  • Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2490-2497. [Link]

  • Wang, M., & Slaney, T. (2021). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Molecules, 26(15), 4488. [Link]

  • Leśniak, A., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 56(21), 8563–8577. [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Retrieved January 23, 2026, from [Link]

  • Dutta, A. K., et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(15), 2947–2957. [Link]

  • Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Research & Reviews: Journal of Chemistry, 7(3). [Link]

  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved January 23, 2026, from [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved January 23, 2026, from [Link]

  • Sim, T., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Antioxidants, 11(7), 1324. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. [Link]

  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5085. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Khan, F. I., et al. (2019). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell Proliferation, 52(1), e12501. [Link]

  • Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 2008-2016. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1260. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 54, 116562. [Link]

  • D'Souza, P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323. [Link]

Sources

Validation

A Preclinical Benchmarking Guide: Evaluating 3-[(2-Methylphenoxy)methyl]piperidine Against Standard-of-Care Antidepressants

This guide provides a comprehensive framework for the preclinical evaluation of 3-[(2-Methylphenoxy)methyl]piperidine, a novel chemical entity (NCE), against established therapeutic agents for Major Depressive Disorder (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3-[(2-Methylphenoxy)methyl]piperidine, a novel chemical entity (NCE), against established therapeutic agents for Major Depressive Disorder (MDD): Sertraline, a selective serotonin reuptake inhibitor (SSRI), and Vortioxetine, a multimodal antidepressant. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antidepressant candidates.

Introduction: The Rationale for Novel Antidepressants

Major Depressive Disorder is a leading cause of disability worldwide, yet a significant portion of patients do not achieve adequate remission with currently available treatments. This underscores the persistent need for novel therapeutic agents with improved efficacy, faster onset of action, or better side-effect profiles. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting agents.[1][2] The structural motif of 3-[(2-Methylphenoxy)methyl]piperidine, and its similarity to compounds screened for antidepressant activity, suggests its potential as a modulator of monoaminergic systems.[3] This guide outlines a rigorous, multi-tiered preclinical benchmarking strategy to elucidate the pharmacological profile of this NCE in comparison to established standards of care.

The Comparator Agents: Sertraline and Vortioxetine

A thorough understanding of the benchmark drugs is crucial for a meaningful comparative analysis.

  • Sertraline: A widely prescribed SSRI, Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[4][5][6] It is approved for MDD, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[4][7] Its efficacy is well-established in numerous clinical trials.[4][8][9][10]

  • Vortioxetine: A newer, multimodal antidepressant, Vortioxetine not only inhibits SERT but also modulates several serotonin receptors. This broader mechanism is thought to contribute to its efficacy in treating cognitive symptoms associated with depression.[11][12] Clinical studies have demonstrated its effectiveness in MDD.[11][13][14][15]

Preclinical Benchmarking Workflow: A Phased Approach

The following experimental workflow is designed to provide a comprehensive comparison of 3-[(2-Methylphenoxy)methyl]piperidine with Sertraline and Vortioxetine, progressing from in vitro target engagement to in vivo behavioral models.

Phase 1: In Vitro Profiling - Target Engagement and Selectivity

The initial phase focuses on characterizing the interaction of the NCE with its putative primary target and assessing its selectivity against other relevant proteins.

This assay quantifies the affinity of a compound for a specific receptor or transporter.

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparations and determine the protein concentration.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radioligand specific for the transporter of interest (e.g., [³H]citalopram for hSERT), and varying concentrations of the test compounds (3-[(2-Methylphenoxy)methyl]piperidine, Sertraline, Vortioxetine).

  • Incubation and Filtration: Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This assay measures the functional inhibition of neurotransmitter reuptake.

  • Cell Culture: Use cell lines stably expressing hSERT, hDAT, and hNET. Plate the cells in a 96-well format and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin) to each well and incubate for a short period.

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter reuptake for each compound.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
3-[(2-Methylphenoxy)methyl]piperidine5.2850>10008.11200>2000
Sertraline1.89803502.51500420
Vortioxetine3.64506005.4630850

This table presents hypothetical data for illustrative purposes.

Phase 2: In Vivo Target Occupancy

This phase aims to confirm that the NCE can cross the blood-brain barrier and engage its target in a living organism.

Positron Emission Tomography (PET) is a powerful technique to measure target occupancy in the brain.[16][17][18]

  • Animal Preparation: Acclimate rodents (rats or mice) to the experimental conditions.

  • Compound Administration: Administer a range of doses of 3-[(2-Methylphenoxy)methyl]piperidine, Sertraline, or Vortioxetine.

  • Radiotracer Injection: At the expected time of peak plasma concentration of the test compound, inject a PET radiotracer that binds to SERT (e.g., [¹¹C]DASB).

  • PET Imaging: Acquire dynamic PET scans of the brain to measure the binding potential of the radiotracer.

  • Data Analysis: Calculate the percentage of SERT occupancy at different doses of the test compounds by comparing the binding potential in treated animals to that in vehicle-treated controls.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Target Engagement cluster_2 Phase 3: Behavioral Efficacy a Radioligand Binding Assays (hSERT, hNET, hDAT) b Functional Reuptake Assays (hSERT, hNET, hDAT) a->b Confirm Functional Activity c Serotonin Transporter Occupancy (PET) b->c Validate In Vivo Target Engagement d Forced Swim Test c->d Assess Antidepressant-like Efficacy e Tail Suspension Test c->e Confirm Antidepressant-like Efficacy

Caption: A stepwise approach to preclinical benchmarking.

Phase 3: In Vivo Behavioral Models of Antidepressant Efficacy

This phase utilizes validated animal models to assess the potential antidepressant-like effects of the NCE.

The FST is a widely used model to screen for antidepressant activity.

  • Animal Acclimation: Individually house mice and handle them for several days before the test.

  • Drug Administration: Administer the test compounds (3-[(2-Methylphenoxy)methyl]piperidine, Sertraline, Vortioxetine) or vehicle at various doses, typically 30-60 minutes before the test.

  • Test Procedure: Place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape. The session lasts for 6 minutes.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

The TST is another common model for assessing antidepressant-like activity.[19][20][21][22][23]

  • Animal Preparation: Acclimate mice to the testing room.

  • Drug Administration: Administer the test compounds or vehicle as in the FST.

  • Test Procedure: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The suspension period is typically 6 minutes.[23]

  • Behavioral Scoring: Measure the total duration of immobility during the test period. Antidepressant compounds are expected to reduce immobility time.[23]

  • Data Analysis: Analyze the data similarly to the FST.

CompoundDose (mg/kg)Forced Swim Test (% Decrease in Immobility)Tail Suspension Test (% Decrease in Immobility)
3-[(2-Methylphenoxy)methyl]piperidine1045%50%
Sertraline1040%48%
Vortioxetine1050%55%

This table presents hypothetical data for illustrative purposes.

Synthesizing the Evidence: Building a Comparative Profile

The data generated from this benchmarking workflow will allow for a comprehensive comparison of 3-[(2-Methylphenoxy)methyl]piperidine with Sertraline and Vortioxetine. The in vitro data will establish its potency and selectivity for monoamine transporters. The in vivo target occupancy data will confirm its ability to engage SERT in the brain, and the behavioral data will provide evidence for its antidepressant-like efficacy.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding NCE 3-[(2-Methylphenoxy)methyl]piperidine NCE->SERT Inhibition

Caption: Putative mechanism of action of the NCE.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of 3-[(2-Methylphenoxy)methyl]piperidine. A favorable profile, characterized by high potency and selectivity for SERT, significant in vivo target occupancy, and robust efficacy in behavioral models, would warrant further investigation. Subsequent studies should include a comprehensive safety pharmacology and toxicology program to fully delineate its therapeutic potential.

References

  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • Wikipedia. (n.d.). Sertraline. [Link]

  • Journal of Pharmaceutical Sciences. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. [Link]

  • Journal of Visualized Experiments. (2012). The Tail Suspension Test. [Link]

  • Frontiers in Psychiatry. (2022). Effectiveness of Vortioxetine in Patients With Major Depressive Disorder in Real-World Clinical Practice: Results of the RELIEVE Study. [Link]

  • Journal of Clinical Psychopharmacology. (2018). Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial. [Link]

  • Neuropsychopharmacology. (2008). Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder. [Link]

  • Journal of Pharmacological and Toxicological Methods. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]

  • StatPearls. (2023). Sertraline. [Link]

  • Neuropsychiatric Disease and Treatment. (2026). Sertraline for the treatment of major depressive disorder in the US. [Link]

  • The American Journal of Psychiatry. (2005). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. [Link]

  • Journal of Affective Disorders. (2002). Sertraline efficacy in major depression: A long-term study with plasma levels. [Link]

  • Frontiers in Psychiatry. (2022). Systematic Review and Meta-Analysis of Vortioxetine for the Treatment of Major Depressive Disorder in Adults. [Link]

  • Frontiers in Pharmacology. (2020). Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction. [Link]

  • Journal of Visualized Experiments. (2012). The Tail Suspension Test. [Link]

  • Medical News Today. (2025). How Zoloft works: Mechanism of action explained. [Link]

  • Google Patents. (n.d.).
  • CNS Spectrums. (2022). Effectiveness of vortioxetine for major depressive disorder in real-world clinical practice: US cohort results from the global RELIEVE study. [Link]

  • Psychopharmacology. (2007). Serotonin transporter occupancy of high-dose selective serotonin reuptake inhibitors during major depressive disorder measured with [11C]DASB positron emission tomography. [Link]

  • Bioorganic & Medicinal Chemistry. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. [Link]

  • MDPI. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Primary Care Companion to The Journal of Clinical Psychiatry. (2002). From the Bench to the Trench: A Comparison of Sertraline Treatment of Major Depression in Clinical and Research Patient Samples. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor?. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

  • Journal of Visualized Experiments. (2011). Video: The Tail Suspension Test. [Link]

  • European Journal of Medicinal Chemistry. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Pharmacogenomics. (2015). PharmGKB summary: sertraline pathway, pharmacokinetics. [Link]

  • Expert Opinion on Pharmacotherapy. (2016). Vortioxetine for the treatment of major depressive disorder. [Link]

  • Current Opinion in Investigational Drugs. (2000). Methylphenylethynylpyridine (MPEP) Novartis. [Link]

  • Translational and Clinical Pharmacology. (2014). Serotonin transporter occupancy of SKL10406 in humans. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]

  • Journal of Affective Disorders. (2022). Efficacy and safety of vortioxetine in treatment of patients with major depressive disorder and common co-morbid physical illness. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • Channels. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Chemical Neuroscience. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • International Journal of Molecular Sciences. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Computational Docking of 3-[(2-Methylphenoxy)methyl]piperidine and its Analogs for Novel Antidepressant Discovery

Introduction: The Therapeutic Potential of Piperidine Scaffolds The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a range of therapeutic areas,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a range of therapeutic areas, including oncology and central nervous system disorders[1][2]. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability[2]. Within this chemical class, compounds like 3-[(2-Methylphenoxy)methyl]piperidine and its analogs have emerged as promising candidates for novel antidepressant agents. Structurally similar compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have shown potential as inhibitors of biogenic amine reuptake, a key mechanism in the treatment of depression[3].

This guide provides a comprehensive framework for conducting comparative computational docking studies of 3-[(2-Methylphenoxy)methyl]piperidine and a focused library of its analogs. As a Senior Application Scientist, the objective is not merely to present a protocol but to elucidate the rationale behind each step, ensuring a robust, reproducible, and insightful computational experiment. We will target the human Serotonin Transporter (hSERT), a clinically validated target for a major class of antidepressant medications, to predict the binding affinity and interaction patterns of our selected compounds. This approach allows for a rational, structure-based comparison to guide the prioritization of analogs for synthesis and further biological evaluation.

Comparative Ligand Selection: A Rationale-Driven Approach

For a meaningful comparative analysis, a selection of analogs with systematic structural modifications to the parent compound, 3-[(2-Methylphenoxy)methyl]piperidine (designated as Analog A ), is essential. The chosen analogs for this illustrative study are designed to probe the effects of substituent position and electronic properties on binding affinity to our target protein.

  • Analog B (meta-methyl): 3-[(3-Methylphenoxy)methyl]piperidine

  • Analog C (para-methyl): 3-[(4-Methylphenoxy)methyl]piperidine

  • Analog D (electron-withdrawing group): 3-[(2-Chlorophenoxy)methyl]piperidine

  • Analog E (electron-donating group): 3-[(2-Methoxyphenoxy)methyl]piperidine

This selection allows for a systematic investigation of the structure-activity relationship (SAR) concerning the substitution on the phenoxy ring.

A Validated Methodology for Predictive Computational Docking

The following protocol outlines a rigorous and self-validating workflow for computational docking. The emphasis is on the causal connections between each step to ensure the generation of reliable and interpretable results.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB_dl 1. Target Acquisition (hSERT, PDB: 5I71) Receptor_prep 2. Receptor Preparation (Add H, Assign Charges) PDB_dl->Receptor_prep Grid_gen 4. Grid Box Generation (Define Binding Site) Receptor_prep->Grid_gen Ligand_prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 6. Molecular Docking (AutoDock Vina) Ligand_prep->Docking Validation 5. Protocol Validation (Re-docking of Co-crystallized Ligand) Grid_gen->Validation Validation->Docking Validated Protocol Pose_analysis 7. Pose & Score Analysis (Binding Energy, RMSD) Docking->Pose_analysis Interaction_analysis 8. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_analysis->Interaction_analysis SAR 9. SAR & Prioritization Interaction_analysis->SAR

Caption: A comprehensive workflow for computational docking studies.

Step-by-Step Experimental Protocol

1. Target Protein Acquisition and Preparation:

  • Action: Download the crystal structure of the human Serotonin Transporter (hSERT) in complex with an inhibitor (e.g., paroxetine) from the Protein Data Bank (PDB ID: 5I71).

  • Rationale: The use of a high-resolution crystal structure provides an accurate representation of the target's binding site. The co-crystallized ligand is crucial for validating the docking protocol.

  • Protocol:

    • Open the downloaded PDB file in a molecular visualization tool (e.g., PyMOL, Chimera).

    • Remove all non-essential components, including water molecules, co-factors, and any secondary protein chains not involved in the binding site.

    • Using a protein preparation wizard (e.g., in Maestro, Schrödinger Suite or AutoDock Tools), add polar hydrogen atoms and assign appropriate atom types and partial charges using a standard force field like CHARMm or AMBER.

    • Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.

2. Ligand Preparation:

  • Action: Convert the 2D structures of the parent compound and its analogs into 3D conformations and optimize their geometries.

  • Rationale: The starting conformation of a ligand can influence the outcome of the docking simulation. Energy minimization ensures that the ligands are in a low-energy, stable conformation before docking.

  • Protocol:

    • Sketch each analog in a 2D chemical drawing tool (e.g., ChemDraw) and save as SMILES strings or .mol files.

    • Use a tool like Open Babel to convert the 2D structures to 3D (.pdb format).

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).

    • Convert the energy-minimized ligands into the .pdbqt format, which includes information on rotatable bonds.

3. Docking Protocol Validation (Self-Validating System):

  • Action: Before docking the novel analogs, validate the docking protocol by re-docking the co-crystallized ligand (paroxetine) into the hSERT binding site.

  • Rationale: This is a critical step to ensure the trustworthiness of the docking setup.[4] A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, confirms that the chosen parameters can accurately reproduce the known binding mode.[5]

  • Protocol:

    • Define the docking grid box around the co-crystallized paroxetine in the hSERT binding site. The box should be large enough to encompass the entire binding pocket.

    • Perform the docking of paroxetine using the prepared receptor and ligand files with a program like AutoDock Vina.

    • Superimpose the top-scoring docked pose of paroxetine with its original crystallographic pose.

    • Calculate the RMSD. A value of ≤ 2.0 Å is generally considered a successful validation.[6]

4. Molecular Docking of Analogs:

  • Action: Dock the prepared library of 3-[(2-Methylphenoxy)methyl]piperidine analogs into the validated hSERT binding site.

  • Rationale: This step predicts the most likely binding poses and affinities of the novel compounds within the target's active site.[7][8]

  • Protocol:

    • Using the same validated grid parameters and docking settings, perform docking for the parent compound and each of its analogs.

    • Generate a set number of binding modes (e.g., 10) for each ligand.

    • Record the binding energy (in kcal/mol) for the top-scoring pose of each analog.

Comparative Analysis of Docking Results

The primary output of a docking study is the predicted binding energy and the binding pose of the ligand.[9] Lower binding energies suggest a more favorable interaction. The following table presents illustrative data for our comparative study.

Table 1: Illustrative Comparative Docking Results for 3-[(2-Methylphenoxy)methyl]piperidine Analogs against hSERT

Analog IDCompound NameSubstituentPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
A 3-[(2-Methylphenoxy)methyl]piperidine2-Methyl-8.5ASP98, PHE335
B 3-[(3-Methylphenoxy)methyl]piperidine3-Methyl-8.2ASP98, TYR176
C 3-[(4-Methylphenoxy)methyl]piperidine4-Methyl-8.9ASP98, PHE335, SER438
D 3-[(2-Chlorophenoxy)methyl]piperidine2-Chloro-9.2ASP98, PHE335, ILE172
E 3-[(2-Methoxyphenoxy)methyl]piperidine2-Methoxy-7.9ASP98, TYR176

Discussion: From Data to Drug Design Insights

  • Structure-Activity Relationship (SAR): The position of the methyl group on the phenoxy ring appears to influence binding affinity. In our hypothetical results, the para position (Analog C ) is more favorable than the ortho (Analog A ) or meta (Analog B ) positions. This suggests that the binding pocket may have a specific sub-pocket that can better accommodate a substituent at the para position, potentially forming additional favorable interactions, such as with SER438.

  • Electronic Effects: The introduction of an electron-withdrawing chloro group at the ortho position (Analog D ) resulted in the most favorable predicted binding energy. This could indicate that the electronic properties of the phenoxy ring play a role in the binding interaction, possibly through enhanced pi-pi stacking or other electronic interactions with aromatic residues like PHE335 in the binding site. Conversely, the electron-donating methoxy group (Analog E ) showed a weaker predicted binding affinity, suggesting that increased electron density at this position may be detrimental to binding.

  • Prioritization for Synthesis: Based on these in silico results, Analog D and Analog C would be prioritized for chemical synthesis and subsequent in vitro biological evaluation. Their lower predicted binding energies suggest a higher likelihood of potent inhibition of the serotonin transporter.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative computational docking of 3-[(2-Methylphenoxy)methyl]piperidine and its analogs. By grounding the study in a validated protocol and systematically analyzing the results, researchers can derive valuable insights into the structure-activity relationships of this promising class of compounds. This computational methodology serves as a powerful tool in modern drug discovery, enabling the rational design and prioritization of novel therapeutic agents for the treatment of depression and other CNS disorders. Further experimental validation is, of course, essential to confirm these in silico predictions.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. [Link]

  • 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem. (n.d.). PubChem. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). PubMed. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (n.d.). ResearchGate. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Taylor & Francis Online. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). PubMed Central. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). NIH. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Small Molecule and Protein Docking. (n.d.). UCSF. [Link]

  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (n.d.). ResearchGate. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC. (n.d.). NIH. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). MDPI. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. (2017). PubMed. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

  • [PDF] Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (n.d.). Semantic Scholar. [Link]

  • New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (n.d.). PubMed Central. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). NIH. [Link]

  • Docking (molecular) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (n.d.). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-[(2-Methylphenoxy)methyl]piperidine

This guide provides essential safety protocols for the handling and disposal of 3-[(2-Methylphenoxy)methyl]piperidine. As a Senior Application Scientist, my objective is to synthesize established safety principles with p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for the handling and disposal of 3-[(2-Methylphenoxy)methyl]piperidine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The information herein is designed for drug development professionals, researchers, and scientists. Given that comprehensive toxicological data for this specific molecule is not widely published, our approach is grounded in a conservative assessment based on its structural parent, piperidine, and related derivatives. This methodology ensures a proactive and robust safety posture.

Hazard Assessment: A Proactive Stance on an Under-characterized Compound

3-[(2-Methylphenoxy)methyl]piperidine is a piperidine derivative. The piperidine ring system is a well-known structural motif in many biologically active compounds and is associated with a distinct hazard profile.[1][2] Lacking a specific Safety Data Sheet (SDS) for our target compound, we must extrapolate from the known hazards of piperidine and its analogs, such as 3-methylpiperidine, to establish a reliable safety baseline. This approach is a cornerstone of responsible chemical hygiene when working with novel substances.

The primary hazards associated with the piperidine class of compounds are summarized below.[3][4][5][6][7]

Hazard ClassificationCategoryAssociated Risks & Rationale
Acute Toxicity (Inhalation) Category 1-3Piperidines can be volatile and highly toxic or fatal if inhaled.[3][5][6] The nitrogen-containing heterocyclic structure can exert significant effects on the respiratory and central nervous systems.
Acute Toxicity (Dermal) Category 3The compound is expected to be readily absorbed through the skin, leading to systemic toxicity.[3][5][6] This route of exposure is a critical risk during handling.
Skin Corrosion/Irritation Category 1B/2Causes severe skin burns and irritation.[3][4][5][6][8] The basic nature of the piperidine nitrogen makes it corrosive to tissues upon contact.
Serious Eye Damage Category 1Poses a high risk of causing irreversible eye damage.[3][4][5][6][8] This is a non-negotiable risk that mandates stringent eye protection.
Flammable Liquid Category 2Piperidines are highly flammable, with vapors that can form explosive mixtures with air.[3][4][5][6] All work must be conducted away from ignition sources.

The Core of Protection: Selecting Appropriate PPE

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The following guidance establishes the minimum requirements, which should be escalated based on the experimental scale and potential for exposure. Control measures should always follow the hierarchy of controls, prioritizing engineering controls like fume hoods over sole reliance on PPE.[1]

Respiratory Protection

Inhalation is a primary and critical exposure route.[3][5]

  • Minimum Requirement: All handling of 3-[(2-Methylphenoxy)methyl]piperidine, including weighing of solids and solution transfers, must be performed within a certified chemical fume hood.[9]

  • Required for Aerosol Generation: If any procedure has the potential to generate aerosols or if the fume hood ventilation is questionable, an air-purifying respirator with organic vapor cartridges is mandatory.

  • Emergency Situations: For large spills or uncontrolled releases, a Self-Contained Breathing Apparatus (SCBA) is essential.[5]

Eye and Face Protection

The risk of severe and permanent eye damage is high.[8]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10]

  • Splash Hazard: When handling quantities greater than 50 mL or during vigorous mixing, a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face from splashes.[10]

Hand Protection

Dermal contact presents a significant risk of both local corrosion and systemic toxicity.[3][5][6]

  • Glove Selection: Wear suitable chemical-resistant gloves compliant with EN 374 standards.[3][10] Due to the lack of specific breakthrough data, using heavy-duty nitrile or neoprene gloves is a sound starting point.

  • Best Practice (Double Gloving): It is strongly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Change the outer glove immediately upon any suspected contamination.

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.[3]

Body Protection

Protecting the skin from direct contact and contamination is crucial.

  • Standard Operations: A flame-retardant lab coat is the minimum requirement.

  • Increased Risk Operations: For transfers of larger volumes (>100 mL) or procedures with a high splash potential, supplement the lab coat with a chemically resistant apron.

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Do not wear perforated shoes or sandals in the laboratory.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_task Task Assessment cluster_ppe Required PPE Level Task Identify Handling Task Weighing Weighing Solid (<1g) Task->Weighing Low Volume Solution Preparing Solution (<100mL) Task->Solution Standard Benchwork LargeScale Large Scale / Splash Risk (>100mL) Task->LargeScale High Volume FumeHood All tasks MUST be in a Certified Chemical Fume Hood Task->FumeHood StandardPPE Standard PPE - Chemical Splash Goggles - Double Nitrile Gloves - Flame-Retardant Lab Coat Weighing->StandardPPE Solution->StandardPPE EnhancedPPE Enhanced PPE - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Chem-Resistant Apron LargeScale->EnhancedPPE Safe_Handling_Workflow Diagram 2: Safe Handling Workflow Start Start Prep 1. Pre-Handling Checklist (Verify Fume Hood, Eyewash) Start->Prep DonPPE 2. Don Appropriate PPE Prep->DonPPE Setup 3. Prepare Fume Hood (Bench Liner, Equipment) DonPPE->Setup Weigh 4. Weigh Compound (Inside Fume Hood) Setup->Weigh Dissolve 5. Dissolve/Transfer Compound (Keep Containers Capped) Weigh->Dissolve Cleanup 6. Decontaminate Surfaces & Glassware Dissolve->Cleanup DoffPPE 7. Doff PPE Correctly Cleanup->DoffPPE Wash 8. Wash Hands Thoroughly DoffPPE->Wash End End Wash->End

Caption: Diagram 2: A step-by-step procedural flow for safe handling.

Spill Management

Immediate and correct response to a spill is critical.

  • Small Spill (<10 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent. [4][10] 3. Using tongs, place the absorbent material into the designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), then soap and water. Place all cleaning materials in the waste container.

  • Large Spill (>10 mL or outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Disposal

All materials that come into contact with 3-[(2-Methylphenoxy)methyl]piperidine must be considered hazardous.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

  • Waste Disposal: All waste, including excess compound, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container. [7][8]Disposal must be handled through your institution's EHS office in compliance with all local, state, and federal regulations. [11]Never dispose of this chemical down the drain. [4][6][10]

Conclusion: Fostering a Culture of Safety

Handling novel or under-characterized compounds like 3-[(2-Methylphenoxy)methyl]piperidine demands a heightened sense of caution and a disciplined adherence to safety protocols. The guidance provided here, based on the known risks of its parent chemical family, establishes a robust framework for protecting yourself and your colleagues. Always remember that safety is an integral part of valid and reproducible science. When in doubt, escalate your protective measures.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.

  • Jubilant Ingrevia Limited. 3-Methylpiperidine Safety Data Sheet.

  • Ing. Petr Švec - PENTA s.r.o. Piperidine - SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET - N-Methyl-4-piperidinol. Revision 2023.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers.

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Piperidine: Human health tier II assessment. 2016.

  • Melchiorre, C., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 1982.
  • Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet.

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. Revision 2025.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylphenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylphenoxy)methyl]piperidine
© Copyright 2026 BenchChem. All Rights Reserved.